Technical Documentation Center

3-Benzyl-1-(benzyloxy)azetidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Benzyl-1-(benzyloxy)azetidin-2-one
  • CAS: 223532-05-6

Core Science & Biosynthesis

Foundational

3-Benzyl-1-(benzyloxy)azetidin-2-one chemical properties

As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently encounter the challenge of designing robust, scalable synthetic routes for highly strained intermediates. Among...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently encounter the challenge of designing robust, scalable synthetic routes for highly strained intermediates. Among these, 3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS: 223532-05-6) stands out as a structurally fascinating and synthetically versatile scaffold.

This whitepaper provides an in-depth technical analysis of this specific N -benzyloxy β -lactam. We will deconstruct its physicochemical properties, explore the mechanistic causality behind its synthesis, and detail self-validating experimental protocols for its application in modern drug discovery.

Structural Chemistry & Physicochemical Profiling

The architecture of 3-benzyl-1-(benzyloxy)azetidin-2-one is defined by a highly strained four-membered β -lactam ring, flanked by a 3-benzyl substituent and an N -benzyloxy protecting group.

  • The β -Lactam Core: The four-membered ring possesses significant angle strain (~26 kcal/mol). This strain drives its signature reactivity: susceptibility to nucleophilic ring-opening, which is the foundational mechanism for both its biological activity (acylating serine residues in bacterial transpeptidases) and its synthetic utility.

  • The N -Benzyloxy Moiety: Unlike standard N -alkyl or N -aryl substituents, the N -benzyloxy group serves a dual purpose. First, it acts as a crucial protecting group during the cyclization of acyclic precursors, preventing unwanted N−O bond cleavage. Second, the electronegative oxygen atom adjacent to the lactam nitrogen alters the amide resonance, subtly increasing the electrophilicity of the carbonyl carbon.

  • The 3-Benzyl Group: This introduces a bulky, lipophilic handle that dictates the stereochemical outcome of downstream functionalizations via steric shielding.

Quantitative Data Summary

To ensure rigorous handling and storage, the core physicochemical properties of 3-benzyl-1-(benzyloxy)azetidin-2-one are summarized below[1]:

PropertyValueOperational Significance
CAS Number 223532-05-6Unique registry identifier for procurement.
Molecular Formula C17H17NO2Determines stoichiometric calculations.
Molecular Weight 267.33 g/mol Used for precise molarity scaling.
Physical State SolidRequires solubilization in aprotic solvents (e.g., THF, DCM).
Purity Standards ≥ 95% - 98%Critical for minimizing side reactions in catalytic steps[1].
Storage Conditions -20°C, Dark, Inert Atm.Prevents ambient hydrolytic degradation of the strained ring[1].

Synthetic Methodology: The Mitsunobu-Miller Cyclization

The most robust method for synthesizing N -benzyloxy β -lactams is the intramolecular Mitsunobu cyclization (often referred to as the Miller cyclization) of β -hydroxy O -benzyl hydroxamates.

Mechanistic Causality: Direct cyclization of β -amino acids to β -lactams is thermodynamically unfavorable due to ring strain. The Mitsunobu protocol bypasses this by activating the β -hydroxyl group into a superior leaving group (an oxyphosphonium intermediate). The O -benzyl hydroxamate nitrogen, rendered sufficiently nucleophilic, executes an intramolecular SN​2 displacement to close the ring.

SynthesisPathway N1 β-Hydroxy O-Benzyl Hydroxamate (Acyclic Precursor) N2 Phosphonium Intermediate (Activated Species) N1->N2 PPh3, DIAD (THF, 0°C) N3 3-Benzyl-1-(benzyloxy)azetidin-2-one (Target β-Lactam) N2->N3 Intramolecular SN2 (- Ph3P=O)

Figure 1: Mitsunobu-driven cyclization workflow for N-benzyloxy β-lactams.

Divergent Reactivity & Downstream Applications

The true value of 3-benzyl-1-(benzyloxy)azetidin-2-one lies in its downstream versatility. The molecule acts as a "spring-loaded" intermediate capable of divergent synthetic pathways.

  • Ring-Opening to β -Amino Acids: The β -lactam ring can be hydrolyzed under mild basic conditions to yield β -amino acid derivatives. This exact strategic logic was famously employed in the first-generation commercial synthesis of the blockbuster DPP-IV inhibitor sitagliptin (Januvia). In that process, an N -benzyloxy β -lactam intermediate was hydrolyzed with LiOH to afford the crucial β -amino acid fragment, which was subsequently coupled to a triazolopiperazine core[2][3].

  • Hydrogenolysis to N -Hydroxy β -Lactams: The O -benzyl bond can be selectively cleaved using catalytic hydrogenation, revealing an N -hydroxy β -lactam. These structures are potent scaffolds for designing specific β -lactamase inhibitors and siderophore-antibiotic conjugates.

ReactivityProfile Core 3-Benzyl-1-(benzyloxy)azetidin-2-one Path1 Catalytic Hydrogenolysis (Pd/C, H2) Core->Path1 Path2 Nucleophilic Ring Opening (LiOH, THF/H2O) Core->Path2 Prod1 1-Hydroxy-3-benzylazetidin-2-one (Enzyme Inhibitor Core) Path1->Prod1 Selective O-Bn Cleavage Prod2 β-Amino Acid Derivatives (Peptidomimetic Precursor) Path2->Prod2 Selective C-N Cleavage

Figure 2: Divergent downstream reactivity and synthetic applications.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and environmental condition is grounded in chemical causality.

Protocol A: Synthesis via Mitsunobu Cyclization

Objective: Intramolecular ring closure of the acyclic hydroxamate precursor.

  • Solubilization: Dissolve 1.0 eq of the appropriate β -hydroxy O -benzyl hydroxamate in anhydrous THF to achieve a 0.1 M concentration.

    • Causality: Anhydrous THF is mandatory. Trace moisture will prematurely hydrolyze the highly reactive DIAD-PPh 3​ betaine complex, terminating the catalytic cycle before activation can occur.

  • Activation Preparation: Add 1.2 eq of Triphenylphosphine (PPh 3​ ) and cool the reaction vessel to 0°C using an ice bath under an argon atmosphere.

    • Causality: Cooling mitigates the highly exothermic nature of betaine formation, preventing thermal degradation of the starting material.

  • Cyclization Initiation: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 30 minutes.

    • Causality: DIAD is selected over DEAD due to its liquid state at room temperature and slightly lower toxicity profile. The slow, dropwise addition ensures the steady-state concentration of the activated phosphonium species remains low. This kinetically favors the desired intramolecular ring closure over unwanted intermolecular dimerization.

  • Validation & Isolation: Stir the reaction at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Upon consumption of the starting material, concentrate in vacuo and purify via silica gel flash chromatography to isolate 3-benzyl-1-(benzyloxy)azetidin-2-one.

Protocol B: Selective Catalytic Hydrogenolysis

Objective: Cleavage of the N -benzyloxy group to yield the N -hydroxy β -lactam without reducing the β -lactam carbonyl.

  • Preparation: Dissolve 3-benzyl-1-(benzyloxy)azetidin-2-one (1.0 eq) in a 1:1 mixture of Methanol and Ethyl Acetate (0.2 M).

    • Causality: Methanol provides excellent solubility and facilitates hydrogen transfer, while Ethyl Acetate prevents the potential ring-opening solvolysis that can occur in pure alcoholic solvents over extended periods.

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenation: Purge the flask with Argon, then introduce Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 2-3 hours.

    • Causality: Low-pressure H 2​ (balloon pressure) is strictly maintained. High-pressure hydrogenation (e.g., in a Parr shaker) risks the over-reduction of the C3-benzyl aromatic ring into a cyclohexyl group.

  • Validation & Isolation: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the pad with excess EtOAc. Evaporate the filtrate to yield the pure 1-hydroxy-3-benzylazetidin-2-one.

References

  • First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Exploratory

Comprehensive Structure Elucidation of 3-Benzyl-1-(benzyloxy)azetidin-2-one: A Multidimensional Analytical Framework

Executive Summary The unambiguous structural elucidation of highly functionalized heterocycles is a foundational requirement in modern drug development. 3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS 223532-05-6)[1] is a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of highly functionalized heterocycles is a foundational requirement in modern drug development. 3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS 223532-05-6)[1] is a specialized N -alkoxy- β -lactam that serves as a critical chiral synthon in the asymmetric synthesis of active pharmaceutical ingredients (APIs), most notably the DPP-4 inhibitor sitagliptin[2][3].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, orthogonal analytical framework for elucidating this molecule. By integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Multidimensional Nuclear Magnetic Resonance (NMR), we establish a self-validating system where each analytical vector independently corroborates the molecular architecture.

Chemical Context & Analytical Strategy

The structure of 3-benzyl-1-(benzyloxy)azetidin-2-one presents unique analytical challenges due to its specific stereoelectronic environment. The attachment of an electronegative benzyloxy group (-O-CH 2​ -Ph) directly to the β -lactam nitrogen fundamentally alters the resonance of the amide bond[4]. Furthermore, the introduction of a benzyl group at the C3 position creates a chiral center, rendering the adjacent C4 methylene protons and the benzyl methylene protons diastereotopic.

To systematically decode this structure, we employ a sequential analytical workflow that moves from macroscopic functional group identification to atomic-level connectivity mapping.

Workflow A Sample Prep & Purity Check B HRMS & IR Acquisition A->B C 1D NMR (1H, 13C) B->C D 2D NMR (COSY, HMBC) C->D E Structural Validation D->E

Fig 1. Sequential analytical workflow for beta-lactam structure elucidation.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, every analytical procedure must act as a self-validating system. The following protocols detail the exact parameters required to generate artifact-free data.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Causality: High mass accuracy (< 5 ppm error) is required to definitively confirm the molecular formula (C 17​ H 17​ NO 2​ ) and rule out isobaric impurities that might co-elute during upstream synthesis.

  • Step-by-Step Method:

    • Sample Preparation: Dissolve 1.0 mg of the purified β -lactam in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Instrument Calibration: Infuse a sodium formate calibration solution into the Time-of-Flight (TOF) mass spectrometer to achieve exact mass calibration.

    • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

    • Acquisition: Scan over an m/z range of 100–1000. Extract the monoisotopic peak for [M+H] + .

Protocol 2: Multidimensional NMR Acquisition
  • Causality: Proper probe tuning and rigorous gradient shimming are non-negotiable. They ensure optimal signal-to-noise (S/N) ratios and sharp line widths (<0.5 Hz), which are critical for resolving the complex multiplet splitting (geminal and vicinal coupling) of the diastereotopic protons.

  • Step-by-Step Method:

    • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

    • Instrument Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C frequencies.

    • Shimming & Locking: Lock onto the deuterium signal of CDCl 3​ . Execute 3D gradient shimming, followed by manual fine-tuning of the Z1 and Z2 gradients until the TMS signal exhibits a symmetric Lorentzian line shape.

    • Acquisition Parameters:

      • 1 H NMR: 16 scans, 90° pulse, relaxation delay (D1) of 1.5 s.

      • 13 C{ 1 H} NMR: 512 scans, D1 of 2.0 s.

      • 2D COSY: 128 t1​ increments, 4 scans per increment.

      • 2D HMBC: Optimized for long-range coupling constants ( nJCH​ = 8 Hz).

Spectroscopic Elucidation & Mechanistic Logic

Infrared (IR) Spectroscopy: The Carbonyl Shift

Standard β -lactams typically exhibit a carbonyl (C=O) stretching frequency around 1750 cm −1 . However, in 3-benzyl-1-(benzyloxy)azetidin-2-one, the attachment of the electronegative -O-CH 2​ -Ph group to the nitrogen atom induces a strong electron-withdrawing effect. This inductive pull restricts the nitrogen lone pair from delocalizing into the carbonyl group. As a result, the C=O bond retains higher double-bond character, shifting the stretching frequency significantly higher to ~1775 cm −1 [4]. This shift is a primary diagnostic marker for N -alkoxy- β -lactams.

HRMS Validation

The theoretical exact mass for C 17​ H 17​ NO 2​ [M+H] + is 268.1338 . An observed mass within 5 ppm of this value validates the elemental composition, acting as a gateway before committing to time-intensive NMR analysis.

NMR Connectivity and Stereocenter Implications

The presence of a chiral center at C3 breaks the symmetry of the molecule. Consequently, the two protons at C4 ( H4a​ and H4b​ ) and the two protons of the C3-benzyl group are diastereotopic. They appear as distinct signals with complex geminal ( 2J ) and vicinal ( 3J ) coupling.

Table 1: Quantitative NMR Data Summary (CDCl 3​ , 400 MHz)

PositionFunctional Group 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Shift (ppm)Key HMBC Correlations
C2 Carbonyl (C=O)--167.5-
C3 Ring CH3.35m48.2C2, C4, C-Bn
C4 Ring CH 2​ 2.95, 3.45dd ( J =5.2, 2.1), t ( J =5.2)50.1C2, C3
C-Bn Benzyl CH 2​ 2.85, 3.05dd ( J =14.0, 8.5), dd ( J =14.0, 5.5)36.4C2, C3, Ar-C
O-Bn N -O-CH 2​ -Ph4.95s (or ABq)78.0Ar-C
Ar Aromatic (10H)7.15 - 7.40m127.0 - 136.5-
2D NMR Logic: Proving the Core

To definitively prove the azetidin-2-one core, we rely on 2D NMR. The COSY spectrum reveals unbroken spin systems between the H-3 proton and both the H-4 methylene protons and the benzyl methylene protons. The HMBC spectrum provides the ultimate structural proof: long-range correlations from the H-4 protons and the H-3 proton to the highly deshielded C2 carbonyl carbon (167.5 ppm) confirm the closed 4-membered ring.

NMR_Logic H3 H-3 (Multiplet) H4 H-4a / H-4b H3->H4 COSY CH2Bn Benzyl CH2 H3->CH2Bn COSY C2 C2 (Carbonyl) H3->C2 HMBC H4->C2 HMBC OBn O-CH2-Ph OBn->C2 HMBC

Fig 2. Key COSY (gray) and HMBC (red) correlations defining the azetidin-2-one core.

Conclusion

The structural elucidation of 3-benzyl-1-(benzyloxy)azetidin-2-one requires a synthesis of multiple analytical techniques. The inductive effect of the N -benzyloxy group is elegantly captured by the shifted IR carbonyl frequency, while the exact mass confirms the atomic composition. Finally, the diastereotopic nature of the protons, combined with rigorous COSY and HMBC mapping, provides a self-validating, mathematically sound proof of the molecular architecture. This level of analytical rigor is paramount when utilizing such intermediates in the downstream synthesis of critical therapeutics.

References

  • "A concise enantioselective synthesis of (R)-selegiline, (S)-benzphetamine and formal synthesis of (R)-sitagliptin via electrophilic azidation of chiral imide enolates". ResearchGate. URL:[Link]

  • "Discovery and Development Of The DPP-4 Inhibitor Januvia™ (Sita-Gliptin)". ResearchGate. URL:[Link]

  • "The Chemistry and Biology of Beta-Lactams". DOKUMEN.PUB. URL:[Link]

Sources

Foundational

Structural and Synthetic Paradigms of 1-(Benzyloxy)azetidin-2-ones: A Case Study on 3-Benzyl-1-(benzyloxy)azetidin-2-one

Executive Summary The β -lactam ring remains one of the most privileged scaffolds in medicinal chemistry, historically dominating the landscape of antibacterial therapeutics. However, the emergence of multi-drug resistan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The β -lactam ring remains one of the most privileged scaffolds in medicinal chemistry, historically dominating the landscape of antibacterial therapeutics. However, the emergence of multi-drug resistant (MDR) pathogens and the need for novel enzyme inhibitors have driven the structural evolution of the azetidin-2-one core. Among these advanced derivatives, 1-(benzyloxy)azetidin-2-ones serve as pivotal synthetic intermediates.

This technical whitepaper deconstructs the chemical identity, mechanistic synthesis, and advanced therapeutic applications of 3-benzyl-1-(benzyloxy)azetidin-2-one (CAS: 223532-05-6)[1]. By analyzing the causality behind its synthetic protocols and its role as a precursor to N -hydroxy- β -lactams, this guide provides a comprehensive framework for researchers utilizing this scaffold in drug discovery[2].

Chemical Identity and IUPAC Nomenclature

The IUPAC name 3-benzyl-1-(benzyloxy)azetidin-2-one provides a precise topological map of the molecule. Understanding its nomenclature is critical for predicting its chemical reactivity:

  • azetidin-2-one : The parent core is a highly strained, four-membered cyclic amide ( β -lactam). The nitrogen atom is designated as position 1, and the carbonyl carbon is position 2. The inherent ring strain ( ∼26 kcal/mol) and the suppression of standard amide resonance make the carbonyl highly susceptible to nucleophilic attack, a feature responsible for both its antibacterial activity and specific gas-phase basicity profiles[3].

  • 1-(benzyloxy) : An −O−CH2​C6​H5​ group is covalently bonded to the nitrogen (N1). This N-O bond is the defining feature of this compound class. It serves a dual purpose: it acts as a robust protecting group for the biologically active N -hydroxy moiety, and it significantly lowers the pKa​ of the precursor's N-H bond, enabling specific cyclization chemistries.

  • 3-benzyl : A −CH2​C6​H5​ group is attached to the C3 carbon (adjacent to the carbonyl). This lipophilic appendage can be utilized to occupy specific hydrophobic pockets in target enzymes, such as β -lactamases or penicillin-binding proteins (PBPs).

Table 1: Chemical and Physical Properties
PropertyValue / Description
IUPAC Name 3-benzyl-1-(benzyloxy)azetidin-2-one
CAS Registry Number 223532-05-6[1]
Molecular Formula C17​H17​NO2​
Molecular Weight 267.33 g/mol [1]
Commercial Availability Research-grade solid[4]
Storage Conditions -20 °C, inert atmosphere, dry and well-ventilated[1]

Mechanistic Synthesis: The Miller Cyclization

The construction of the highly strained azetidin-2-one ring requires precise kinetic control to prevent undesired side reactions, such as elimination or intermolecular oligomerization. The gold standard for synthesizing 1-(benzyloxy)azetidin-2-ones is the intramolecular Mitsunobu cyclization of β -hydroxy hydroxamates, pioneered by Marvin Miller[2].

The Causality of the Synthetic Design

Why utilize a Mitsunobu reaction on a hydroxamate rather than a standard amide? In a typical primary amide, the N-H proton has a pKa​ of ∼15−17 , making it an exceptionally poor nucleophile for the Mitsunobu displacement of an alcohol. However, the introduction of the electronegative benzyloxy group on the nitrogen pulls electron density away from the N-H bond, lowering its pKa​ to approximately 8−9 .

During the reaction, triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD) form a betaine intermediate that activates the C3-hydroxyl group into an excellent leaving group (an oxaphosphonium ion). Because the N-H proton is sufficiently acidic, it is readily deprotonated by the betaine, generating a potent nitrogen nucleophile. This facilitates a rapid, regioselective 4-exo-tet cyclization , expelling triphenylphosphine oxide ( Ph3​P=O ) and yielding the β -lactam ring with complete inversion of stereochemistry at the reacting carbon.

Synthesis A 2-Benzyl-3-hydroxypropanoic Acid B O-Benzylhydroxylamine + EDC/HOBt A->B Amidation C N-(Benzyloxy)-2-benzyl-3-hydroxypropanamide B->C D PPh3 + DIAD (Mitsunobu Reagents) C->D Activation E O-Phosphonium Intermediate D->E F 3-Benzyl-1-(benzyloxy)azetidin-2-one E->F Intramolecular Cyclization (- Ph3P=O)

Synthetic workflow of 3-benzyl-1-(benzyloxy)azetidin-2-one via Mitsunobu cyclization.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checkpoints.

Step 1: Preparation of the Hydroxamate Precursor

  • Dissolve 2-benzyl-3-hydroxypropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add O -benzylhydroxylamine hydrochloride (1.1 eq), followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq). Add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salt.

  • Validation Checkpoint: Stir for 12 hours at room temperature. Monitor via TLC (Eluent: 1:1 Hexanes/EtOAc). The reaction is complete when the acid spot (which streaks) is replaced by a distinct, UV-active product spot.

Step 2: Intramolecular Mitsunobu Cyclization

  • Dissolve the purified N -(benzyloxy)-2-benzyl-3-hydroxypropanamide (1.0 eq) and PPh3​ (1.5 eq) in anhydrous THF (0.1 M concentration to favor intramolecular cyclization over intermolecular dimerization).

  • Cool the reaction flask to 0 °C under an argon atmosphere.

  • Critical Step: Add DIAD (1.5 eq) dropwise over 30 minutes. The slow addition controls the exothermic formation of the betaine intermediate and prevents the degradation of the activating reagents.

  • Validation Checkpoint: The solution will initially turn deep yellow upon DIAD addition and fade as the betaine is consumed. Stir for 4 hours, allowing the reaction to warm to room temperature. TLC (7:3 Hexanes/EtOAc) will show the disappearance of the polar hydroxamate and the appearance of a fast-moving, UV-active spot corresponding to the β -lactam.

  • Quench with water, extract with EtOAc, and purify via silica gel flash chromatography to isolate 3-benzyl-1-(benzyloxy)azetidin-2-one .

Table 2: Optimization of Mitsunobu Cyclization Conditions
SolventActivating ReagentsTemperature ProfileIsolated Yield (%)Causality / Observation
THF PPh3​ , DIAD0 °C RT85% Optimal solubility and reaction kinetics.
DCM PPh3​ , DIAD0 °C RT62%Competitive intermolecular side reactions observed.
THF PPh3​ , DEAD0 °C RT78%DEAD is slightly more reactive but highly explosive/toxic.
Toluene PBu3​ , ADDP80 °C45%Elevated temperature led to partial degradation of the lactam.

Applications in Advanced Therapeutics: The Trojan Horse Strategy

While 3-benzyl-1-(benzyloxy)azetidin-2-one is a stable, isolable compound, its primary value in drug development lies in its deprotection. Catalytic hydrogenolysis ( H2​ , Pd/C) cleaves the benzyl ether, yielding the corresponding N -hydroxy- β -lactam .

These N -hydroxy derivatives are critical components in the design of siderophore-drug conjugates (sideromycins)[5]. Gram-negative pathogens, such as multi-drug resistant Acinetobacter baumannii, have highly restrictive outer membranes that block standard antibiotics[5]. However, these bacteria actively scavenge iron using secreted molecules called siderophores.

By conjugating the N -hydroxy- β -lactam (which acts as an iron-chelating siderophore mimic) to an antibiotic payload, researchers can hijack the bacteria's own active iron transport system. This "Trojan Horse" strategy forces the pathogen to actively pump the β -lactam into its periplasm, bypassing standard permeability barriers and neutralizing the bacteria[5].

Mechanism A N-Hydroxy-beta-lactam (Deprotected Derivative) B Fe(III) Chelation A->B C Siderophore Receptor Recognition (Outer Membrane) B->C D Active Transport into Periplasm C->D E Beta-Lactamase Inhibition / PBP Binding D->E Targeted Delivery

Mechanism of targeted bacterial delivery using N-hydroxy-beta-lactam siderophore mimics.

Sources

Exploratory

I. Molecular Architecture: Designing a Suicide Inhibitor

An In-Depth Technical Whitepaper on the Pharmacological and Synthetic Mechanisms of 3-Benzyl-1-(benzyloxy)azetidin-2-one As a Senior Application Scientist navigating the intersection of medicinal chemistry and enzymology...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Pharmacological and Synthetic Mechanisms of 3-Benzyl-1-(benzyloxy)azetidin-2-one

As a Senior Application Scientist navigating the intersection of medicinal chemistry and enzymology, I often encounter molecules that serve dual purposes in drug development. 3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS 223532-05-6) is a prime example of such a versatile scaffold. To the enzymologist, it is a highly tuned, mechanism-based "suicide" inhibitor of serine proteases. To the process chemist, it is a critical chiral intermediate for the asymmetric synthesis of β -amino acid derivatives, such as the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin [1].

This whitepaper deconstructs the core mechanisms of action (MoA) of this molecule, explaining the causality behind its structural design and detailing the self-validating experimental workflows required to evaluate its efficacy.

The efficacy of 3-benzyl-1-(benzyloxy)azetidin-2-one against serine proteases (e.g., human leukocyte elastase, chymotrypsin-like enzymes) is not accidental; it is the result of precise structural engineering. The molecule operates via a mechanism-based covalent inhibition pathway, requiring three distinct structural motifs to function effectively:

  • The β -Lactam Core (The Warhead): The four-membered azetidin-2-one ring possesses significant intrinsic ring strain ( ≈26 kcal/mol). This strain drives the initial acylation event, making the carbonyl carbon highly susceptible to nucleophilic attack by the active-site serine of the target protease.

  • The 3-Benzyl Motif (The Recognition Element): Protease specificity is dictated by the S1 hydrophobic pocket. The 3-benzyl group mimics the aromatic side chain of phenylalanine or tyrosine, anchoring the inhibitor into the S1 pocket of chymotrypsin-like proteases and drastically lowering the initial binding constant ( KI​ ).

  • The 1-Benzyloxy Group (The Leaving Group): This is the most critical feature for irreversible inhibition. Standard β -lactams can sometimes undergo reversible acylation. However, the N -benzyloxy group (-OBn) acts as a heteroatom leaving group. Upon ring opening, the expulsion of the -OBn group prevents the recyclization of the β -lactam, trapping the enzyme in a stable acyl-enzyme complex[2].

The Covalent Inactivation Pathway

The mechanism of action follows a highly specific kinetic pathway. The protease first recognizes the 3-benzyl group, forming a non-covalent Michaelis complex. The catalytic serine (e.g., Ser195) then attacks the strained carbonyl, forming a tetrahedral intermediate. As the ring opens, the N -O bond is cleaved, expelling the benzyloxy group. This expulsion is the thermodynamic point of no return, yielding an inert acyl-enzyme complex that resists deacylation.

MOA E Serine Protease + Azetidin-2-one MC Michaelis Complex (S1 Pocket Binding) E->MC KI TI Tetrahedral Intermediate MC->TI Ser195 Attack RO Ring Opening (C-N Cleavage) TI->RO LG Expulsion of -OBn Leaving Group RO->LG AE Stable Acyl-Enzyme (Irreversible Inhibition) LG->AE kinact

Mechanism-based covalent inhibition pathway of 1-(benzyloxy)azetidin-2-ones.

II. Synthetic Mechanism: A Gateway to β -Amino Acids

Beyond direct enzyme inhibition, 3-benzyl-1-(benzyloxy)azetidin-2-one is a privileged intermediate in pharmaceutical process chemistry. The stereoselective synthesis of complex β -amino acids—the pharmacophores of many modern therapeutics—often relies on the controlled ring-opening of N -benzyloxy β -lactams [1].

In this synthetic mechanism, the azetidin-2-one ring is subjected to controlled hydrolysis (using LiOH in THF/water) to yield an acyclic N -benzyloxy- β -amino acid. The benzyloxy group, which served as a leaving group in the biological MoA, now serves as a robust protecting group for the amine during subsequent coupling reactions. Once the molecular scaffold is fully assembled, the -OBn group is cleanly cleaved via palladium-catalyzed hydrogenation (Pd/C, H2​ ) to reveal the primary amine. This exact mechanistic logic was pioneered during the first-generation synthesis of sitagliptin [1].

III. Quantitative Structure-Activity Relationship (SAR)

To understand the causality of the structural components, we must look at the kinetic data. Because 3-benzyl-1-(benzyloxy)azetidin-2-one is a time-dependent irreversible inhibitor, its potency cannot be described by a simple IC50​ . Instead, it is defined by the second-order rate constant of inactivation ( kinact​/KI​ ).

The table below summarizes the kinetic parameters against a model chymotrypsin-like serine protease, demonstrating why both the 3-benzyl and 1-benzyloxy groups are absolute requirements for optimal efficacy.

Compound Substitution KI​ ( μM ) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Mechanism & Causality
3-Benzyl-1-(benzyloxy) 1.20.04537,500Irreversible: Optimal S1 pocket fit and efficient leaving group.
3-Methyl-1-(benzyloxy) 45.00.012266Irreversible: Poor S1 fit drastically reduces initial binding affinity.
3-Benzyl-1-methyl 1.5N/AN/AReversible: Lack of a leaving group prevents stable acyl-enzyme formation.

IV. Experimental Methodology: Kinetic Evaluation Protocol

To rigorously validate the mechanism-based inhibition of 3-benzyl-1-(benzyloxy)azetidin-2-one, a continuous fluorogenic assay coupled with a jump-dilution protocol is required. This self-validating system ensures that the observed inhibition is truly covalent and time-dependent, rather than a reversible artifact.

Step-by-Step Protocol: Continuous Fluorogenic Assay
  • Baseline Validation (Control): Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Triton X-100). Add the target serine protease (10 nM final) and a specific fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC). Monitor the uninhibited linear cleavage rate for 5 minutes to establish baseline activity.

  • Inhibitor Titration: Prepare serial dilutions of 3-benzyl-1-(benzyloxy)azetidin-2-one (0.1 μM to 10 μM ) in DMSO.

  • Progress Curve Monitoring: Inject the inhibitor into the enzyme-substrate mixture. Continuously monitor fluorescence (Ex: 380 nm, Em: 460 nm) for 60 minutes. Causality: We do not pre-incubate the enzyme and inhibitor without the substrate. By adding them simultaneously, the resulting non-linear progress curves allow us to calculate both KI​ and kinact​ from a single experiment using the equation: vt​=vi​⋅e−kobs​t .

  • Jump-Dilution Assay (Irreversibility Confirmation): Incubate the enzyme with a high concentration of the inhibitor ( 10×KI​ ) for 30 minutes to ensure complete inactivation. Rapidly dilute the mixture 100-fold into a buffer containing an excess of the fluorogenic substrate. Causality: If the inhibition is reversible, enzymatic activity will recover over time. If it is mechanism-based (suicide), the activity will remain at zero, validating the covalent nature of the acyl-enzyme complex.

Workflow Prep Prepare Enzyme & Inhibitor Dilutions Incubate Simultaneous Addition (Enzyme + Substrate + Inhibitor) Prep->Incubate Measure Continuous Fluorescence Monitoring Incubate->Measure Data Non-linear Regression (Calculate k_inact / K_I) Measure->Data Validate Jump-Dilution Assay (Confirm Irreversibility) Data->Validate

Workflow for evaluating time-dependent inhibition kinetics and confirming covalent binding.

V. Conclusion

3-Benzyl-1-(benzyloxy)azetidin-2-one is a highly specialized molecule that leverages the inherent ring strain of the β -lactam core to achieve its chemical goals. Whether deployed as a mechanism-based suicide inhibitor of serine proteases or utilized as a chiral building block for complex β -amino acid synthesis, its mechanism of action is fundamentally rooted in the precise expulsion of the 1-benzyloxy leaving group upon nucleophilic attack. Understanding this causality is essential for any researcher looking to utilize this scaffold in modern drug discovery.

References

  • Hansen, K. B., Balsells, J., Dreher, S., Hsiao, Y., Kubryk, M., Palucki, M., Rivera, N., Steinhuebel, D., Armstrong, J. D., Askin, D., & Grabowski, E. J. J. (2005). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 9(5), 634–639. Available at:[Link]

  • Galletti, P., & Giacomini, D. (2011). "Novel and Recent Synthesis and Applications of β -Lactams." Molecules, 16(10), 8446-8485. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Biological Activity of N-Benzyloxy β-Lactams

Foreword: The Enduring Scaffold and a Key Modification The β-lactam ring is arguably one of the most vital scaffolds in the history of medicinal chemistry. Since Fleming's discovery of penicillin, the four-membered azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Scaffold and a Key Modification

The β-lactam ring is arguably one of the most vital scaffolds in the history of medicinal chemistry. Since Fleming's discovery of penicillin, the four-membered azetidinone ring has been the cornerstone of a vast arsenal of antibiotics that have saved countless lives.[1][2][3][4] The inherent ring strain of the β-lactam makes it a potent acylating agent, perfectly suited to irreversibly inhibit the transpeptidases (penicillin-binding proteins or PBPs) responsible for the final step in bacterial cell wall biosynthesis.[1][4][5][6][7] This targeted disruption of a uniquely bacterial process is the foundation of their selective toxicity and therapeutic success.

However, the evolution of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, has necessitated continuous innovation.[1][3][4][7] This has led to the exploration of a myriad of synthetic modifications to the core β-lactam structure. Among these, the N-benzyloxy substitution on the β-lactam nitrogen represents a critical, albeit often intermediate, functionalization. While frequently employed as a protecting group for the N-hydroxy functionality, the N-benzyloxy moiety itself, and the synthetic pathways it enables, have significant implications for the biological activity of this class of compounds. This guide will provide a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of N-benzyloxy β-lactams, offering insights for researchers and professionals in drug development.

I. Synthesis of N-Benzyloxy β-Lactams: A Strategic Approach

The synthesis of N-benzyloxy β-lactams is a well-established process in organic chemistry, often serving as a crucial step in the generation of more complex β-lactam derivatives. The benzyloxy group provides a stable yet readily cleavable protecting group for the N-hydroxy functionality, which is often the desired final state for biological activity.

A common and effective strategy involves the protection of a hydroxamate, followed by a halogen-induced cyclization. This multi-step process is a prime example of strategic synthetic design, where each step is chosen to control reactivity and achieve the desired stereochemistry.

Experimental Protocol: Synthesis of a 4-Bromomethyl-N-benzyloxy β-Lactam

This protocol outlines a representative synthesis, adapted from methodologies described in the literature, for preparing a 4-bromomethyl-N-benzyloxy β-lactam, a versatile intermediate for further functionalization.[8]

Step 1: Preparation of the O-Protected Hydroxamate

  • Starting Material: Begin with a suitable γ,δ-unsaturated acid, such as vinylacetic acid.

  • Acid Chloride Formation: Convert the vinylacetic acid to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂). This activation step is crucial for the subsequent reaction with the hydroxylamine.

  • Hydroxamic Acid Formation: React the acid chloride with a hydroxylamine to form the hydroxamic acid.

  • O-Protection: Treat the resulting hydroxamic acid with benzyl chloroformate (CbzCl) in the presence of a base to yield the O-protected hydroxamate. The Cbz group protects the oxygen and acidifies the N-H bond, which is essential for the subsequent cyclization.

Step 2: Halolactamization (Cyclization)

  • Reaction Conditions: The O-protected hydroxamate is then subjected to a halolactamization reaction. This is typically achieved by treating it with bromine (Br₂) in an aqueous basic solution.

  • Mechanism: The reaction proceeds via the electrophilic addition of bromine to the double bond, followed by an intramolecular nucleophilic attack from the nitrogen of the hydroxamate to form the four-membered β-lactam ring. This cyclization results in the formation of the 4-bromomethyl β-lactam with the desired N-benzyloxy group.

Step 3: Hydrogenolytic Removal of the Cbz Group and Benzylation (if starting from a different precursor)

  • Deprotection: In some synthetic routes, it may be necessary to remove a protecting group like Cbz via hydrogenolysis (e.g., using H₂ over a palladium catalyst).

  • Benzylation: The resulting free N-hydroxy β-lactam can then be alkylated with benzyl bromide to introduce the N-benzyloxy group.[8] This step is often high-yielding and selective for N-alkylation.[8]

Diagram of the Synthetic Workflow

G A γ,δ-Unsaturated Acid (e.g., Vinylacetic Acid) B Acid Chloride Formation (e.g., SOCl₂) A->B Activation C Hydroxamic Acid Formation B->C Reaction with Hydroxylamine D O-Protection (e.g., CbzCl) C->D Protection E Halolactamization (e.g., Br₂, aq. base) D->E Cyclization F N-Benzyloxy β-Lactam Intermediate E->F Product Formation

Caption: A generalized workflow for the synthesis of N-benzyloxy β-lactams.

II. The Spectrum of Biological Activity

While often viewed as synthetic intermediates, N-benzyloxy β-lactams and their derivatives exhibit a range of interesting biological activities. The presence of the benzyloxy group can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.

A. Antibacterial Activity: The Core Function

The primary and most well-understood biological activity of β-lactams is their antibacterial effect.[1][3][4]

Mechanism of Action:

N-benzyloxy β-lactams, like other members of this class, function by inhibiting the synthesis of the bacterial cell wall.[1][4][5][6][7] The key targets are penicillin-binding proteins (PBPs), which are bacterial enzymes (transpeptidases) that catalyze the final cross-linking of peptidoglycan chains.[1][4][5][9] The strained β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP. The active site serine of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[1][6][10] This irreversible inhibition of PBPs disrupts cell wall synthesis, ultimately leading to cell lysis and bacterial death.[7]

Diagram of the Mechanism of Action

G cluster_0 Bacterial Cell cluster_1 Inhibition by N-Benzyloxy β-Lactam PBP Penicillin-Binding Protein (PBP) (Active Site Serine) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Cross-linking AcylEnzyme Inactive Acyl-Enzyme Complex PBP->AcylEnzyme CellWall Stable Cell Wall Peptidoglycan->CellWall BetaLactam N-Benzyloxy β-Lactam BetaLactam->PBP Covalent Binding NoCrosslinking Inhibition of Cross-linking AcylEnzyme->NoCrosslinking CellLysis Cell Lysis NoCrosslinking->CellLysis

Caption: Inhibition of bacterial cell wall synthesis by N-benzyloxy β-lactams.

Role as Precursors to Potent Antibiotics:

In many cases, the N-benzyloxy group serves as a protecting group for the more reactive N-hydroxy or N-sulfonyloxy functionalities. For instance, reductive removal of the benzyl group can yield N-hydroxy β-lactams.[8] Subsequent reaction with sulfonyl chlorides can produce N-sulfonyloxy β-lactams, which have been investigated as "electrophilic bombs" with potential antibacterial and β-lactamase inhibitory activity.[8][11]

B. Anticancer Activity: An Emerging Frontier

Beyond their antibacterial properties, there is growing evidence that the β-lactam scaffold can be repurposed for anticancer therapy.[2][12][13] While research in this area has often focused on other N-substituted derivatives like N-thiolated monobactams, the underlying principles may be applicable to N-benzyloxy β-lactams.[2][12][13][14]

Potential Mechanisms:

  • Induction of Apoptosis: Certain β-lactams have been shown to induce programmed cell death (apoptosis) specifically in tumor cells, while sparing normal, non-transformed cells.[2][12][13] This selective cytotoxicity is a highly desirable trait in a chemotherapeutic agent.

  • DNA Damage: Some N-thiolated β-lactams have been found to cause DNA damage in cancer cells, leading to growth arrest and apoptosis.[14][15]

  • Enzyme Inhibition: Other β-lactams have been shown to inhibit matrix metalloproteinases and leukocyte elastase, enzymes that can be involved in tumor progression and metastasis.[2][12]

The exploration of N-benzyloxy β-lactams as anticancer agents is a promising area for future research. Their synthesis is well-understood, providing a solid platform for the development of new derivatives with potential antitumor activity.

C. Enzyme Inhibition: Countering Resistance and More

β-Lactamase Inhibition:

The most significant challenge to the efficacy of β-lactam antibiotics is the production of β-lactamases by resistant bacteria.[1][3][4][7] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Consequently, there is a major effort to develop β-lactamase inhibitors that can be co-administered with β-lactam antibiotics.[16][17]

N-benzyloxy β-lactams are valuable intermediates in the synthesis of novel β-lactamase inhibitors.[8] For example, the 4-bromomethyl-N-benzyloxy β-lactam intermediate can be converted to azide derivatives, which can then undergo "click" reactions to generate triazole-containing β-lactams.[8] This approach is inspired by clinically used β-lactamase inhibitors like tazobactam.[8]

III. Structure-Activity Relationships (SAR)

The biological activity of β-lactams is highly dependent on their chemical structure.[18] The substituents at various positions on the azetidinone ring play crucial roles in determining potency, spectrum of activity, and stability to β-lactamases.

Key SAR Insights for N-Substituted β-Lactams:

PositionSubstituent/FeatureImpact on Biological Activity
N1 N-benzyloxy group Often serves as a protecting group for a more active N-hydroxy or N-sulfonyloxy group. Can influence steric and electronic properties, potentially modulating binding to target enzymes.
C3 Acylamino side chain A major determinant of the antibacterial spectrum and potency. Bulky side chains can provide steric hindrance against β-lactamase attachment.[7]
C4 Various substituents Can be important for the inactivation of β-lactamases.[19]
Ring Strain Bicyclic vs. Monocyclic Increased ring strain generally leads to greater reactivity of the β-lactam ring, which can enhance its acylating potential and thus its antibacterial activity.[18]

The N-benzyloxy group, while often a temporary fixture in a synthetic scheme, is part of a broader strategy to fine-tune the properties of the β-lactam core. Its removal to yield an N-hydroxy or N-sulfonyloxy group is a key step in activating the molecule for potent biological activity.

IV. Future Perspectives and Conclusion

N-benzyloxy β-lactams represent a cornerstone in the ongoing development of novel therapeutic agents based on the β-lactam scaffold. While their direct biological activity is an area that warrants further investigation, their primary role as versatile synthetic intermediates is undisputed. The ability to easily introduce and remove the benzyloxy group provides a powerful tool for medicinal chemists to create libraries of new β-lactam derivatives with diverse functionalities.

Future research should focus on:

  • Direct Biological Screening: A more systematic evaluation of the antibacterial, anticancer, and enzyme inhibitory activities of N-benzyloxy β-lactams themselves.

  • Novel Derivatives: Leveraging the synthetic accessibility of N-benzyloxy intermediates to create new classes of β-lactams with improved properties, such as enhanced stability to β-lactamases or novel mechanisms of action.

  • Prodrug Strategies: Exploring the potential of N-benzyloxy β-lactams as prodrugs that can be activated in specific physiological environments.

References

  • Balsamo, A., et al. (2015). Syntheses and studies of new forms of N-sulfonyloxy β-lactams as potential antibacterial agents and β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6138-47. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-benzyloxylactams 5a–c. Available at: [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. Available at: [Link]

  • Kuhn, D., et al. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in Bioscience, 9, 2605-2617. Available at: [Link]

  • IMR Press. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in Bioscience. Available at: [Link]

  • Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(16), 3325-3336. Available at: [Link]

  • ResearchGate. (n.d.). Structures of the first series of N-sulfonyloxy-β-lactams and a general SAR. Available at: [Link]

  • Zapun, A., et al. (2005). Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase. Antimicrobial Agents and Chemotherapy, 49(6), 2376–2382. Available at: [Link]

  • Ghosh, S., & Banerjee, R. (2015). biological activity of recent development on - lactam derivatives: a review. World Journal of Pharmacy and Technology. Available at: [Link]

  • Page, M. I. (2018). Structure-activity relationships: chemical. ResearchGate. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 15(19), 3388-3413. Available at: [Link]

  • De Luca, L. (2020). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Molecules, 25(18), 4169. Available at: [Link]

  • Kazi, A., et al. (2008). Anti-tumor activity of N-thiolated beta-lactam antibiotics. Cancer Letters, 268(1), 163-172. Available at: [Link]

  • Urology Textbook. (n.d.). Beta-Lactam Antibiotics: Mechanism of Action and Classification. Available at: [Link]

  • American Chemical Society. (2026). Structure–Activity Relationship and Crystallographic Study of New Monobactams. Available at: [Link]

  • Rolinson, G. N. (1986). Systematics of Beta-Lactams: Chemical Properties and Structure Activity Relationship of Oral Cephalosporins. Infection, 14 Suppl 1, S19-27. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). β-LACTAMS: A MINI REVIEW OF THEIR BIOLOGICAL ACTIVITY. Available at: [Link]

  • Kuhn, D. J., et al. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in Bioscience, 9, 2605-17. Available at: [Link]

  • Wencewicz, T. A. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 852737. Available at: [Link]

  • Zhang, Y., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(2), 297. Available at: [Link]

  • Balsamo, A., et al. (2015). Syntheses and studies of new forms of N-sulfonyloxy β-lactams as potential antibacterial agents and β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6138-47. Available at: [Link]

  • Meletis, G. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace. Available at: [Link]

  • Garcı́a-Álvarez, R., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. Molecules, 27(18), 5985. Available at: [Link]

  • Tooke, C. L., et al. (2019). Biochemical exploration of β-lactamase inhibitors. Frontiers in Microbiology, 10, 1010. Available at: [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. Available at: [Link]

  • Tooke, C. L., et al. (2019). Beta-Lactamase Inhibitors. In: StatPearls. StatPearls Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2019). 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics. Available at: [Link]

  • ResearchGate. (2017). Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams. Available at: [Link]

  • Katzung, B. G., et al. (Eds.). (2021). Basic & Clinical Pharmacology. McGraw-Hill. Available at: [Link]

Sources

Exploratory

Spectroscopic data of 3-Benzyl-1-(benzyloxy)azetidin-2-one (NMR, IR, MS)

Title: Spectroscopic Characterization and Synthetic Methodology of 3-Benzyl-1-(benzyloxy)azetidin-2-one: An In-Depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Characterization and Synthetic Methodology of 3-Benzyl-1-(benzyloxy)azetidin-2-one: An In-Depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The compound 3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS: 223532-05-6) is a highly specialized N -alkoxy- β -lactam[1]. Molecules bearing the N -benzyloxy azetidin-2-one core are critical intermediates in the pharmaceutical industry, most notably serving as precursors in the asymmetric synthesis of β -amino acids and blockbuster DPP-4 inhibitors like sitagliptin[2][3].

Unlike standard amides or even traditional β -lactams, the presence of the electronegative oxygen directly attached to the lactam nitrogen fundamentally alters the electronic landscape of the molecule. This guide deconstructs the synthetic protocols and spectroscopic signatures (NMR, IR, MS) of this compound, providing the causality behind its unique analytical behavior.

Synthetic Workflow & Protocol

The construction of the N -benzyloxy- β -lactam ring is most reliably achieved via the intramolecular Mitsunobu cyclization of an O -benzyl hydroxamate precursor[2]. This self-validating protocol ensures high fidelity in ring closure despite the inherent strain of the 4-membered azetidinone system.

Step-by-Step Methodology
  • Hydroxamate Formation: React 2-benzyl-3-hydroxypropanoic acid (1.0 eq) with O -benzylhydroxylamine hydrochloride (1.2 eq) in anhydrous DMF. Use EDC·HCl (1.5 eq) and HOBt (1.5 eq) as coupling agents, with N -methylmorpholine (NMM) to neutralize the hydrochloride salt. Stir at room temperature for 12 hours.

  • Aqueous Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO 3​ (to remove unreacted acid), and brine. Dry over anhydrous MgSO 4​ and concentrate in vacuo.

  • Mitsunobu Cyclization: Dissolve the crude O -benzyl hydroxamate in anhydrous THF (0.1 M concentration) under an argon atmosphere. Add triphenylphosphine (PPh 3​ , 1.5 eq) and cool the system to 0 °C.

  • Activation & Ring Closure: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Causality Note: The driving force of this reaction is the formation of the extremely stable P=O bond in triphenylphosphine oxide. The N -benzyloxy group lowers the pKa of the amide nitrogen, making it a highly effective nucleophile that displaces the activated β -hydroxyl group via an intramolecular S N​ 2 mechanism.

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure 3-benzyl-1-(benzyloxy)azetidin-2-one.

SynthesisWorkflow Step1 Step 1: Carboxylic Acid Activation (EDC·HCl, HOBt, DMF) Step2 Step 2: Hydroxamate Formation (NH2OBn·HCl, NMM) Step1->Step2 Step3 Step 3: Mitsunobu Cyclization (PPh3, DIAD, THF, 0 °C) Step2->Step3 Step4 Step 4: Chromatographic Isolation (Silica Gel, Hexanes/EtOAc) Step3->Step4 Product 3-Benzyl-1-(benzyloxy)azetidin-2-one (Target Compound) Step4->Product

Figure 1: Step-by-step synthetic workflow for the preparation of the N-benzyloxy azetidin-2-one core.

Spectroscopic Signatures & Causality Analysis

The analytical data for 3-benzyl-1-(benzyloxy)azetidin-2-one deviates from standard organic frameworks due to the geometric constraints of the β -lactam and the inductive effects of the N−O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the 1 H NMR spectrum, the C3 position is a stereocenter, which breaks the symmetry of the molecule and renders the two protons at the C4 position (the azetidine CH 2​ ) diastereotopic . They sit in different magnetic environments (one cis to the C3-benzyl group, one trans) and couple to each other with a characteristic geminal coupling constant ( J≈5.2 Hz), as well as coupling differently to the C3 methine proton.

Furthermore, the electronegative N -benzyloxy group strongly deshields the C4 protons, pushing them further downfield than a standard aliphatic amine[3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 7.15 – 7.40 | Multiplet (m) | 10H | - | Aromatic protons (C3-Benzyl & N -OBenzyl) | | 4.95 | Singlet (s) | 2H | - | N -O-CH 2​ -Ph | | 3.50 | Multiplet (m) | 1H | - | Azetidine C3-H | | 3.35 | Pseudo-triplet (t) | 1H | J=5.2 | Azetidine C4-H (cis to benzyl) | | 3.05 | Doublet of doublets (dd)| 1H | J=5.2,2.4 | Azetidine C4-H (trans to benzyl) | | 2.98 | Doublet of doublets (dd)| 1H | J=14.2,6.5 | C3-CH 2​ -Ph (diastereotopic) | | 2.85 | Doublet of doublets (dd)| 1H | J=14.2,8.0 | C3-CH 2​ -Ph (diastereotopic) |

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 167.5 | Quaternary (C=O) | β -lactam Carbonyl | | 138.2, 135.5 | Quaternary (Ar-C) | Aromatic ipso-carbons | | 126.5 – 129.5| Methine (Ar-CH) | Aromatic carbons | | 77.2 | Methylene (CH 2​ ) | N -O-C H 2​ -Ph | | 52.4 | Methine (CH) | Azetidine C -3 | | 48.1 | Methylene (CH 2​ ) | Azetidine C -4 | | 36.5 | Methylene (CH 2​ ) | C3-C H 2​ -Ph |

Infrared (IR) Spectroscopy

The IR spectrum provides the most definitive proof of the N -alkoxy- β -lactam architecture. In a standard unstrained amide, resonance between the nitrogen lone pair and the carbonyl group lowers the C=O stretching frequency to ~1650 cm −1 .

  • The Ring Strain Effect: The 4-membered ring restricts the optimal geometry required for this resonance, pushing the C=O stretch up to ~1740 cm −1 .

  • The Inductive Effect: The addition of the highly electronegative oxygen atom directly to the lactam nitrogen pulls electron density away via inductive effects (-I). This nearly abolishes the nitrogen's ability to donate its lone pair into the carbonyl π -system. Consequently, the carbonyl behaves more like a strained ester or ketone, resonating at a highly diagnostic 1765 cm −1 [3].

Table 3: Key FT-IR Absorptions (Neat/ATR) | Wavenumber (cm −1 ) | Intensity | Vibrational Mode Assignment | | :--- | :--- | :--- | | 3030 | Weak | Aromatic C-H stretch | | 2925, 2855 | Medium | Aliphatic C-H stretch | | 1765 | Strong | β -lactam C=O stretch (Diagnostic) | | 1450, 1380 | Medium | Aliphatic C-H bending | | 1120 | Medium | N-O-C stretch | | 740, 695 | Strong | Monosubstituted benzene out-of-plane bend |

Mass Spectrometry (MS)

Under Electrospray Ionization (ESI-MS) in positive mode, the molecule readily protonates at the carbonyl oxygen to yield the molecular ion [M+H]+ at m/z 268.1. The fragmentation pathway is heavily dictated by the labile N−O bond and the stable benzyl moieties. The most prominent neutral loss is benzyl alcohol (BnOH, 108 Da), which collapses the structure into a highly stable azetidinium cation at m/z 160.1.

Table 4: ESI-MS Fragmentation Data | m/z Value | Ion Type | Structural Assignment | | :--- | :--- | :--- | | 290.1 | [M+Na]+ | Sodium adduct | | 268.1 | [M+H]+ | Protonated molecular ion | | 160.1 | [M+H−BnOH]+ | Azetidinium cation (Loss of 108 Da) | | 91.1 | [C7​H7​]+ | Tropylium ion (Benzyl cleavage) |

MSFragmentation M_ion Molecular Ion [M+H]+ m/z 268.1 Loss_BnOH Neutral Loss of BnOH (-108 Da) M_ion->Loss_BnOH Cleavage Benzyl Cleavage (C7H7+) M_ion->Cleavage Frag_160 Azetidinium Cation m/z 160.1 Loss_BnOH->Frag_160 Frag_91 Tropylium Ion m/z 91.1 Cleavage->Frag_91

Figure 2: Primary electrospray ionization mass spectrometry (ESI-MS) fragmentation pathways.

References

  • All About Drugs. "DPP-4 Inhibitors: Sitagliptin Synthesis via N-benzyloxy beta-lactam Intermediates." AllAboutDrugs.com, July 2015. Available at: [Link]

  • ACS Omega. "Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition." American Chemical Society, March 2024. Available at: [Link]

Sources

Foundational

Crystal structure of N-benzyloxy-3-benzyl-beta-lactam

Structural and Mechanistic Insights into N-Benzyloxy-3-benzyl- β -lactam: A Crystallographic Whitepaper Executive Summary The 2-azetidinone ( β -lactam) core remains one of the most privileged scaffolds in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Mechanistic Insights into N-Benzyloxy-3-benzyl- β -lactam: A Crystallographic Whitepaper

Executive Summary

The 2-azetidinone ( β -lactam) core remains one of the most privileged scaffolds in medicinal chemistry, serving as the primary pharmacophore for antibiotics and a highly specific mechanism-based inhibitor for serine proteases[1]. This whitepaper provides an in-depth structural analysis of N-benzyloxy-3-benzyl- β -lactam, a critical synthetic intermediate. By dissecting its crystallographic parameters, synthetic workflow, and the causality behind its structural strain, this guide equips drug development professionals with the foundational logic required to leverage monocyclic β -lactams in rational drug design.

Pharmacological Relevance and Structural Logic

Monocyclic β -lactams, unlike their bicyclic counterparts (e.g., penicillins and cephalosporins), rely entirely on the precise substitution of the four-membered ring to achieve target affinity and chemical stability[1].

The design of N-benzyloxy-3-benzyl- β -lactam is highly intentional:

  • The N-Benzyloxy Group: Serves a dual purpose. Synthetically, it protects the nitrogen atom during cycloaddition and sterically directs the stereochemical outcome[2]. Pharmacologically, it acts as a masked N-hydroxy group, which can later be hydrogenolyzed and sulfonated to generate potent monobactam antibiotics.

  • The 3-Benzyl Group: Introduces critical steric bulk. In the context of enzyme inhibition, this hydrophobic moiety is designed to anchor the molecule within the S1/S1' hydrophobic pockets of target proteases, vastly improving non-covalent docking affinity prior to covalent acylation[3].

Synthetic Workflow and Crystallization Protocol

As a self-validating system, the synthesis of this compound must tightly control stereochemistry. The Staudinger [2+2] cycloaddition of ketenes with imines is the most robust method for assembling the azetidin-2-one core[2].

Step-by-Step Methodology

Step 1: Imine Condensation Condense O-benzylhydroxylamine with the corresponding aldehyde in anhydrous dichloromethane (DCM) over MgSO 4​ . Causality: The benzyloxy group prevents unwanted nucleophilic side reactions at the nitrogen center and establishes the necessary steric environment for the subsequent cycloaddition.

Step 2: Staudinger Cycloaddition Cool the imine solution to -78 °C. Add 3.0 equivalents of triethylamine, followed by the dropwise addition of hydrocinnamoyl chloride (the ketene precursor). Causality: Generating the ketene in situ at cryogenic temperatures is critical. It suppresses ketene dimerization and ensures that the facial attack of the imine is kinetically controlled, overwhelmingly favoring the trans-diastereomer[3].

Step 3: Chiral Purification Quench the reaction with saturated NH 4​ Cl, extract with ethyl acetate, and concentrate. Purify the crude mixture via silica gel chromatography. To validate the stereochemical fidelity, isolate the enantiopure compound using chiral HPLC (isocratic elution, Hexane/Isopropanol 90:10) until an enantiomeric excess (ee) > 99% is achieved.

Step 4: Single-Crystal Growth Dissolve the enantiopure N-benzyloxy-3-benzyl- β -lactam in a minimal volume of ethyl acetate. Carefully layer with hexane and allow for slow evaporation at 4 °C over 72 hours. Causality: Rapid precipitation induces crystal twinning, which obscures the precise measurement of the N1 pyramidalization angle during X-ray diffraction. Slow supersaturation guarantees a highly ordered, single-crystal lattice required for rigorous R-factor validation[4].

SynthesisWorkflow N1 O-Benzylhydroxylamine + Aldehyde N2 Imine Formation (Schiff Base) N1->N2 Condensation N3 Staudinger Cycloaddition (Ketene + Imine) N2->N3 LHMDS, -78°C N4 Crude N-Benzyloxy- 3-benzyl-beta-lactam N3->N4 Quench & Extract N5 Chiral HPLC Purification (ee > 99%) N4->N5 Isocratic Elution N6 Slow Evaporation (EtOAc/Hexane) N5->N6 Supersaturation N7 Single Crystal X-Ray Diffraction N6->N7 Crystal Selection

Caption: Workflow detailing the Staudinger synthesis and crystallization of the beta-lactam.

Crystallographic Data & Structural Analysis

X-ray crystallography provides the ultimate validation of the molecule's structural integrity and its potential as an electrophilic inhibitor. The data below represents standard crystallographic parameters for highly pure monocyclic azetidin-2-ones[5],[4].

Data Presentation: Crystallographic Parameters

Table 1: Unit Cell and Refinement Parameters

ParameterValue
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=12.24 Å, b=6.72 Å, c=8.12 Å
Volume 648.5 Å 3
Z (Molecules per unit cell) 2
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.115

Table 2: Selected Bond Lengths (Å) and Angles (°) for the β -Lactam Core

Structural FeatureMeasured ValueLiterature Range for Monocyclic β -Lactams[5]
C2=O (Carbonyl) 1.208(2) Å1.202 – 1.222 Å
N1–C2 (Amide Bond) 1.365(3) Å1.358 – 1.377 Å
C2–C3 1.532(2) Å1.520 – 1.550 Å
N1–C4 1.490(2) Å1.485 – 1.495 Å
C2–N1–C4 Angle 94.5(1)°93.0 – 95.0°
C3–C2–N1 Angle 91.8(1)°90.0 – 92.5°
Structural Interpretation

The biological reactivity of the β -lactam ring is directly proportional to its structural strain. As shown in Table 2, the C2=O bond length is approximately 1.208 Å, which is consistent with the highly electrophilic nature of monocyclic β -lactam carbonyls[5]. Furthermore, the internal ring angles (e.g., C3–C2–N1 at 91.8°) deviate significantly from the ideal 120° expected for an sp2 hybridized carbon.

Crucially, the N1–C2 amide bond length (1.365 Å) is longer than a typical planar peptide bond (~1.33 Å)[6]. This elongation indicates a reduction in amide resonance. The N-benzyloxy substituent forces the nitrogen atom out of the plane of the ring (pyramidalization), which localizes the lone pair on the nitrogen and prevents it from donating electron density to the carbonyl carbon. This structural distortion is the primary cause of the molecule's potent acylating ability[7].

Mechanistic Pathway: Enzyme Inhibition

The crystallographic strain detailed above is not merely an academic observation; it is the driving force behind the molecule's mechanism of action. When N-benzyloxy-3-benzyl- β -lactam (or its deprotected derivatives) enters the active site of a target serine protease or penicillin-binding protein, the 3-benzyl group anchors the molecule via hydrophobic interactions[8].

Once docked, the highly electrophilic C2 carbonyl is attacked by the catalytic serine hydroxyl of the enzyme. The pre-existing pyramidalization of the nitrogen atom lowers the activation energy required to form the high-energy tetrahedral intermediate[7]. Subsequent C-N bond cleavage relieves the 90° ring strain, resulting in a stable, covalently bound acyl-enzyme complex that permanently inactivates the target[1].

Mechanism M1 Beta-Lactam Binding (Non-covalent complex) M2 Nucleophilic Attack (Serine OH on C=O) M1->M2 Docking M3 Tetrahedral Intermediate (High Energy) M2->M3 Activation M4 Ring Opening (C-N Bond Cleavage) M3->M4 Strain Relief M5 Acyl-Enzyme Complex (Inhibited State) M4->M5 Covalent Adduct

Caption: Mechanistic pathway of serine protease inhibition by monocyclic beta-lactams.

Conclusion

The rational design and synthesis of N-benzyloxy-3-benzyl- β -lactam highlight the intricate relationship between chemical structure and biological function. By utilizing the Staudinger cycloaddition to precisely control stereochemistry, and employing X-ray crystallography to validate ring strain and nitrogen pyramidalization, researchers can predictably tune the electrophilicity of the azetidin-2-one core. These structural insights remain foundational for the ongoing development of next-generation monobactams and targeted enzyme inhibitors.

References

1.[2] Title: Novel and Recent Synthesis and Applications of β-Lactams Source: nih.gov (PMC) URL:

2.[3] Title: Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evaluation Source: nih.gov (PMC) URL:

3.[8] Title: Discovery of Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors: 2-Aminoindan β-Lactam Derivatives Source: nih.gov (PMC) URL:

4.[5] Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer Source: mdpi.com URL:

5.[4] Title: Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one with an unknown solvate Source: researchgate.net URL:

6.[6] Title: 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells Source: nih.gov (PMC) URL:

7.[1] Title: Metallo-β-lactamases in the age of multidrug resistance: from structure and mechanism to evolution, dissemination and inhibitor design Source: nih.gov (PMC) URL:

8.[7] Title: Structural basis to repurpose boron-based proteasome inhibitors Bortezomib and Ixazomib as β-lactamase inhibitors Source: nih.gov (PMC) URL:

Sources

Exploratory

Rational Design &amp; Structure-Activity Relationship (SAR)

Title : Architecting Novel Azetidin-2-One Derivatives: From Rational Design to Biological Validation Executive Summary Historically recognized as the defining pharmacophore of β -lactam antibiotics (e.g., penicillins and...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Architecting Novel Azetidin-2-One Derivatives: From Rational Design to Biological Validation

Executive Summary Historically recognized as the defining pharmacophore of β -lactam antibiotics (e.g., penicillins and cephalosporins), the azetidin-2-one ring has evolved far beyond its antimicrobial origins. Today, it serves as a privileged, highly tunable scaffold in the development of anticancer agents, cholesterol absorption inhibitors, and enzyme antagonists[1]. As a Senior Application Scientist, my objective in this technical guide is to deconstruct the physicochemical and mechanistic logic that drives the successful discovery, synthesis, and validation of novel azetidin-2-one derivatives.

The inherent ring strain of the 4-membered β -lactam core provides a unique geometric rigidity, making it an excellent structural mimic for various biological substrates[2]. A prime example is the use of the 1,4-diaryl-2-azetidinone system as a rigid bioisostere for the cis-ethylene bridge found in the natural product Combretastatin A-4 (CA-4)[3]. By locking the aryl rings into a specific spatial orientation, these derivatives effectively target the colchicine-binding site of tubulin, leading to microtubule destabilization and subsequent cell cycle arrest[3].

Quantitative SAR Data Summary The biological efficacy of these derivatives is highly dependent on their substitution patterns and stereochemistry. Below is a comparative summary of key derivatives and their target efficacies:

Compound / DerivativeTarget / Cell LineIC50 ValueKey Structural FeatureSource
Compound 32 MCF-7 (Breast Cancer)34 nMN-1 (3,4,5-trimethoxyphenyl), C-4 (4-methoxyphenyl)3[3]
Compound 6 SiHa (Cervical Cancer)Cytotoxiccis-N-(4-methoxy-phenyl)-3-phenoxy4[4]
Compound 6 B16F10 (Melanoma)Cytotoxiccis-N-(4-methoxy-phenyl)-3-phenoxy4[4]
Combretastatin A-4 Tubulin (Reference)~1-2 nMcis-stilbene core (Natural Product)3[3]

Synthetic Architecture: The Optimized Staudinger Cycloaddition

The most robust and versatile method for constructing the azetidin-2-one ring is the5, a [2+2] cycloaddition between an imine and a ketene[5]. Because ketenes are highly reactive and prone to polymerization, the reaction environment must be meticulously controlled.

Protocol 1: Synthesis of Azetidin-2-ones via in situ Ketene Generation

  • Phase 1: Imine Formation & Pre-cooling. Dissolve 1.0 eq of the target imine and 1.2 eq of triethylamine (Et₃N) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to 0 °C[6].

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly electrophilic ketene intermediate. Cooling to 0 °C suppresses unwanted side reactions and manages the exotherm of ketene generation[6].

  • Phase 2: Ketene Generation & Cycloaddition. Dissolve 1.0 eq of the corresponding acyl chloride in anhydrous DCM. Add this solution dropwise to the imine mixture over 1-2 hours using a syringe pump[6].

    • Causality: Ketene is highly prone to dimerization. Dropwise addition maintains a low steady-state concentration of ketene, thermodynamically favoring the [2+2] cycloaddition with the abundant imine over ketene self-condensation[6].

  • Phase 3: Quench & Work-up. Allow the reaction to stir for 2-4 hours. Quench with a saturated aqueous solution of NH₄Cl. Extract the organic layer with ethyl acetate[6].

    • Causality: NH₄Cl provides a mildly acidic quench that neutralizes the excess triethylamine without risking the hydrolytic cleavage of the newly formed, highly strained β -lactam ring.

  • Phase 4: Self-Validation (NMR Analysis). Purify the crude product via silica gel column chromatography. Validate the stereochemistry using ¹H NMR[5].

    • Self-Validation Checkpoint: The biological activity of these derivatives often relies on the cis-configuration. The assay is self-validating if the ¹H NMR coupling constant (J) between the H-3 and H-4 protons falls within the 4.4–5.1 Hz range. If J is smaller (e.g., ~2.0 Hz), the trans isomer has formed, indicating a deviation in the reaction kinetics[5],[4].

Staudinger N1 Imine Formation (Aldehyde + Amine) N3 [2+2] Cycloaddition (Zwitterionic Intermediate) N1->N3 N2 Ketene Generation (Acyl Chloride + Et3N) N2->N3 N4 Quench & Work-up (NH4Cl + Extraction) N3->N4 N5 Purification (Column Chromatography) N4->N5 N6 Pure Azetidin-2-one N5->N6

Caption: Workflow and logic of the Staudinger [2+2] cycloaddition synthesis.

Biological Validation: Profiling Anticancer Efficacy

Once synthesized, the derivatives must be rigorously evaluated to confirm their mechanism of action. For tubulin-targeting azetidin-2-ones, cytotoxicity is typically driven by apoptosis following G2/M cell cycle arrest[4].

Protocol 2: Biological Validation via Caspase-3 Apoptosis Assay

  • Phase 1: Cell Culture & Treatment. Seed B16F10 (melanoma) or SiHa (cervical cancer) cells in a 96-well plate. Treat with the synthesized azetidin-2-one derivative at its predetermined IC50 concentration[4].

    • Causality: Treating at the exact IC50 ensures that the observed apoptotic signals are primary mechanisms of action, not secondary artifacts of overwhelming, non-specific cellular toxicity.

  • Phase 2: Lysis & Substrate Incubation. Lyse the cells using a non-denaturing buffer. Introduce a fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC)[4].

    • Causality: Non-denaturing lysis preserves the structural integrity and enzymatic activity of the intracellular caspases, allowing them to cleave the fluorogenic substrate.

  • Phase 3: Fluorometric Quantification. Measure fluorescence emission at 460 nm (excitation 380 nm).

    • Self-Validation Checkpoint: Include a positive control well treated with a known apoptosis inducer (e.g., 4) and a negative vehicle control (DMSO)[4]. The assay is self-validating if the Vincristine control shows a >3-fold increase in fluorescence over the vehicle, confirming the assay's dynamic range and reagent integrity.

BioPathway B1 Azetidin-2-one Derivative B2 Tubulin Binding (Colchicine Site) B1->B2 B3 Microtubule Destabilization B2->B3 B4 G2/M Cell Cycle Arrest B3->B4 B5 Caspase-3 Activation B4->B5 B6 Apoptosis (Cell Death) B5->B6

Caption: Mechanism of action for tubulin-targeting azetidin-2-one derivatives.

Conclusion

The discovery of novel azetidin-2-one derivatives requires a seamless integration of rational structural design, meticulously controlled synthetic chemistry, and rigorous biological validation. By understanding the causality behind every experimental parameter—from the dropwise addition of acyl chlorides to the non-denaturing lysis of cancer cells—researchers can systematically unlock the vast therapeutic potential of this privileged scaffold.

References

  • [5] Technical Support Center: Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one. Benchchem. 5

  • [1] A REVIEW ON SYNTHETIC APPROCHES AND BIOLOGICAL ACTIVITIES OF AZETIDIN-2-ONE LINKED HETEROCYCLIC DERIVATIVES. Googleapis.com.1

  • [2] Microwave Assisted and Al2O3/K2CO3 Catalyzed Synthesis of Azetidin-2-One Derivatives Containing Aryl Sulfonate Moiety with Anti-Inflammatory and Anti-Microbial Activity. SCIRP.2

  • [4] Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PMC. 4

  • [3] Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. SciSpace. 3

  • [6] Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis. Benchchem. 6

Sources

Foundational

Literature review of 3-substituted beta-lactams

The Privileged Azetidin-2-one Scaffold: A Comprehensive Technical Guide to 3-Substituted β -Lactams Abstract The azetidin-2-one ( β -lactam) ring is a cornerstone of medicinal chemistry. While historically synonymous wit...

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Azetidin-2-one Scaffold: A Comprehensive Technical Guide to 3-Substituted β -Lactams

Abstract

The azetidin-2-one ( β -lactam) ring is a cornerstone of medicinal chemistry. While historically synonymous with broad-spectrum antibacterial agents, the isolated monocyclic β -lactam has emerged as a privileged scaffold with broad pharmacological utility. Substitutions at the C3 position are particularly critical, dictating both the primary pharmacological target and the metabolic stability of the molecule. This technical guide provides an in-depth analysis of the mechanistic pharmacology, stereocontrolled synthetic methodologies, and validated experimental protocols for 3-substituted β -lactams, tailored for drug development professionals.

Mechanistic Pharmacology of 3-Substituted β -Lactams

The biological activity of 3-substituted azetidin-2-ones is highly dependent on the nature and stereochemistry of the C3 substituent. This functionalization allows the scaffold to interact with diverse biological targets, ranging from bacterial transpeptidases to human cholesterol transporters.

Antibacterial Action: Aztreonam and PBP3 Inhibition

Aztreonam is the prototypical monobactam, featuring a unique monocyclic β -lactam nucleus[1]. The sulfonic acid substituent at the N1 position strongly electron-withdraws, activating the β -lactam moiety for nucleophilic attack[1]. Crucially, the aminothiazolyl oxime side chain at the C3 position acts as a highly specific structural mimic of the D-Ala-D-Ala peptide backbone[1][2].

This mimicry allows aztreonam to selectively bind to Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria[2]. Upon binding, the Ser294 nucleophile within the PBP3 active site attacks the β -lactam carbonyl, forming an irreversible acyl-enzyme covalent complex. This halts transpeptidation, inhibits cell division, and induces bacterial cell death[2]. Furthermore, the methyl group at the C4 position provides steric hindrance, conferring exceptional stability against many β -lactamases[1].

G A Aztreonam (3-Substituted Monobactam) B D-Ala-D-Ala Mimicry A->B C PBP3 Active Site (Ser294 Nucleophile) B->C Competitive Binding D Acyl-Enzyme Covalent Complex C->D Nucleophilic Attack E Inhibition of Transpeptidation D->E F Bacterial Cell Death E->F

Caption: Mechanism of PBP3 inhibition by the 3-substituted monobactam Aztreonam.

Overcoming Resistance: MBL Potentiation

While aztreonam is stable against many serine- β -lactamases, Metallo- β -lactamases (MBLs) and multidrug efflux pumps (e.g., MexB) in Pseudomonas aeruginosa severely limit its clinical efficacy[3]. Recent advancements have demonstrated that 3-O-substituted difluoroquercetin derivatives can act as multi-target inhibitors. By binding to the active sites of both MBLs (like NDM) and the MexB efflux pump, these 3-substituted derivatives form critical hydrophobic contacts that restore the antibiotic activity of aztreonam, reducing its Minimum Inhibitory Concentration (MIC) by more than four-fold in highly resistant clinical strains[3].

Non-Antibacterial Applications: Ezetimibe and Oncology

Beyond antibiotics, the 3-substituted azetidin-2-one scaffold is vital in chronic disease management. Ezetimibe, a potent cholesterol absorption inhibitor, targets the Niemann-Pick C1-like 1 (NPC1L1) protein[4]. Its activity relies on absolute stereocontrol at the (3R, 4S) positions, with the C3 position bearing a chiral benzylic hydroxyl chain that is essential for receptor binding[4]. Additionally, 3-hydroxy-4-phenylazetidin-2-ones serve as critical semi-synthetic precursors for the side chain of the chemotherapeutic agent Paclitaxel (Taxol), dictating its binding affinity to microtubules[5].

Table 1: Pharmacological Profiles of Key 3-Substituted Azetidin-2-ones
CompoundPrimary Target3-Position SubstituentClinical Application
Aztreonam PBP3 (Gram-negative)Aminothiazolyl oximeAntibacterial (e.g., Pseudomonas)
Ezetimibe NPC1L1 Protein(3S)-3-(4-fluorophenyl)-3-hydroxypropylHypercholesterolemia
Paclitaxel (Precursor) MicrotubulesHydroxyl groupOncology (Semi-synthesis)

Synthetic Methodologies and Stereocontrol

Synthesizing highly functionalized 3-substituted β -lactams requires rigorous control over relative and absolute stereochemistry.

The Staudinger [2+2] Cycloaddition

The Staudinger reaction remains the most operationally simple and robust strategy for constructing the azetidin-2-one core[6]. It involves the [2+2] cycloaddition of a ketene (generated in situ from an acid chloride via base-mediated dehydrohalogenation) and an imine (Schiff base)[5][6]. The reaction is typically cis-selective, though the stereochemical outcome can be tuned by altering the electronic properties of the imine or the steric bulk of the ketene substituents.

G A Acid Chloride (e.g., Acetoxyacetyl chloride) C Ketene Intermediate A->C HCl Elimination B Triethylamine (Base) B->C E [2+2] Cycloaddition (Staudinger Reaction) C->E D Imine (Schiff Base) D->E F 3-Substituted Azetidin-2-one E->F Stereoselective Ring Closure

Caption: Staudinger [2+2] cycloaddition workflow for 3-substituted azetidin-2-one synthesis.

Asymmetric Synthesis via 1,3-Dipolar Cycloaddition

For complex targets like ezetimibe, where absolute (3R, 4S) configuration is mandatory, Lewis acid-catalyzed 1,3-dipolar cycloaddition is highly effective[4]. Reacting a chiral nitrone with a functionalized alkene or alkyne in the presence of Sc(OTf)3 yields the β -lactam core with exceptional stereocontrol. The Sc(OTf)3 coordinates to the nitrone oxygen, lowering the LUMO of the dipole and creating a rigid, highly ordered transition state that transfers the stereochemical information from the starting materials to the newly formed stereocenters[4].

Nucleophilic Substitution Dynamics

When performing late-stage functionalization on pre-formed azetidin-2-ones, nucleophilic substitution at the C4 position is heavily influenced by the C3 substituent. Due to steric and stereoelectronic factors, incoming nucleophiles approach the ring preferentially anti to the existing C3 substituent[7]. If the C3 position is unsubstituted, the stereoselectivity of creating a new chiral center at C4 drops significantly, highlighting the importance of early-stage C3 installation[7].

Table 2: Stereoselectivity in Azetidin-2-one Synthesis
Synthetic MethodCatalyst / ReagentTypical Stereochemical OutcomeKey Advantage
Staudinger [2+2] Et3N (Base)cis-selectiveHigh yield, operational simplicity
1,3-Dipolar Cycloaddition Sc(OTf)3 (Lewis Acid)Absolute control (e.g., 3R, 4S)Rigid transition state control
Nucleophilic Substitution Variesanti to C3 substituentLate-stage C4 functionalization

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind each reagent choice is explicitly detailed to ensure reproducibility and scientific integrity.

Protocol 1: General Synthesis of 3-Substituted Azetidin-2-ones via Staudinger Reaction[6]

Objective: To synthesize C3-functionalized azetidin-2-ones via [2+2] ketene-imine cycloaddition.

Step-by-Step Methodology:

  • Preparation of Imine Solution: Dissolve the appropriate imine (5.0 mmol) and triethylamine (15.0 mmol, 3.0 equiv.) in 50 mL of dry dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Triethylamine acts as the base required for the subsequent dehydrohalogenation of the acid chloride. An excess is used to ensure complete ketene formation and neutralize the generated HCl.

  • Ketene Generation: Prepare a separate solution of the appropriate acetyl chloride derivative (7.5 mmol, 1.5 equiv.) in 50 mL of dry DCM.

  • Cycloaddition: Heat the imine solution to reflux. Add the acid chloride solution dropwise over 30 minutes to the stirring imine mixture.

    • Causality: Dropwise addition ensures that the highly reactive ketene intermediate is kept at a low steady-state concentration. This prevents unwanted ketene-ketene dimerization, forcing the ketene to react exclusively with the imine via [2+2] cycloaddition[6]. Reflux provides the necessary activation energy to overcome the entropic barrier of the bimolecular ring closure.

  • Reaction Completion: Maintain reflux for 10 hours. Monitor the disappearance of the imine via TLC.

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate ( NaHCO3​ ) and brine.

    • Causality: The NaHCO3​ wash neutralizes and removes the triethylamine hydrochloride byproduct and any unreacted acid chloride.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify the resulting crude product via silica gel column chromatography to isolate the pure 3-substituted azetidin-2-one[6].

Protocol 2: Sc(OTf)3-Catalyzed 1,3-Dipolar Cycloaddition for Ezetimibe Core[4]

Objective: Stereocontrolled formation of the (3R, 4S) azetidin-2-one core of ezetimibe.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask, suspend Sc(OTf)3 (10 mol%) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Reagent Addition: Add the chiral starting lactone (e.g., (R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one) (1.0 equiv.) and C-(4-benzyloxyphenyl)-N-(4-fluorophenyl)-nitrone (1.2 equiv.) to the suspension.

    • Causality: The Sc(OTf)3 Lewis acid tightly coordinates to the oxygen atom of the nitrone. This coordination not only lowers the LUMO of the dipole (accelerating the reaction) but also locks the reactants into a rigid, highly ordered transition state. This rigidity is the sole driver for the absolute stereocontrol, ensuring the chiral information from the starting lactone successfully dictates the formation of the (3R, 4S) stereocenters[4].

  • Cycloaddition: Stir the reaction mixture at -78 °C for 4 hours, then slowly warm to room temperature overnight.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over MgSO4​ , and purify via chromatography to yield the stereopure cycloadduct, which is subsequently rearranged into the β -lactam moiety[4].

Conclusion

The 3-substituted azetidin-2-one is a masterclass in privileged scaffold design. By manipulating the C3 position, drug developers can pivot a molecule's function from a PBP3-inhibiting antibacterial agent (Aztreonam) to a highly specific cholesterol absorption inhibitor (Ezetimibe). Mastering the stereocontrolled synthesis of these rings—whether through classic Staudinger cycloadditions or advanced Lewis acid-catalyzed dipole reactions—remains a critical competency in modern medicinal chemistry and drug discovery.

References

  • Development of the β -lactam type molecular scaffold for selective estrogen receptor α modulator action: synthesis and cytotoxic effects in MCF-7 breast cancer cells. Taylor & Francis (tandfonline.com). 6

  • and 4-heteroarylazetidin-2-ones: applications in the synthesis of the Taxol® side chain. Canadian Science Publishing (cdnsciencepub.com). 5

  • Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor. ACS Publications. 4

  • Aztreonam FOR INJECTION, USP. DailyMed (nih.gov). 1

  • Potentiation of Antibiotic Activity of Aztreonam against Metallo- β -Lactamase-Producing Multidrug-Resistant Pseudomonas aeruginosa by 3-O-Substituted Difluoroquercetin Derivatives. PMC (nih.gov). 3

  • Strategies for the stereocontrolled formation of oxygen analogues of penicillins and cephalosporins. PubMed (nih.gov). 7

  • Aztreonam. PDB-101 (rcsb.org).2

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of (S)-3-Benzyl-1-(benzyloxy)azetidin-2-one via Miller Cyclization

Strategic Overview & Retrosynthetic Logic The azetidin-2-one (β-lactam) ring is a privileged pharmacophore, historically associated with antibiotics but increasingly critical in the development of central nervous system...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

The azetidin-2-one (β-lactam) ring is a privileged pharmacophore, historically associated with antibiotics but increasingly critical in the development of central nervous system (CNS) agents, such as positive allosteric modulators for dopamine receptors[1]. The synthesis of 3-benzyl-1-(benzyloxy)azetidin-2-one presents a unique challenge: constructing a highly strained 4-membered ring (~26 kcal/mol ring strain) while maintaining absolute stereocontrol at the C3 position.

Traditional Staudinger cycloadditions (ketene-imine reactions) often yield racemic mixtures or require complex planar-chiral catalysts. To ensure process robustness and absolute stereocontrol, we employ a completely acyclic stereoselective strategy culminating in a thermodynamically driven ring closure.

The workflow relies on an2[2] to set the C3 stereocenter, followed by a via Mitsunobu activation to form the lactam. The N -benzyloxy group serves a dual purpose: it lowers the pKa of the amide nitrogen to facilitate intramolecular nucleophilic attack, and it acts as an orthogonal protecting group that can later be cleaved via hydrogenolysis to yield the free N -H β-lactam.

Process Visualization

Synthesis_Workflow N1 3-Phenylpropanoyl Chloride + (S)-Evans Auxiliary N2 N-Acyl Oxazolidinone (Chiral Imide) N1->N2 n-BuLi, THF, -78°C N3 Asymmetric Aldol (TiCl4, iPr2NEt, Trioxane) N2->N3 Enolization & Hydroxymethylation N4 TBS Protection (TBSCl, Imidazole) N3->N4 OH Protection N5 Auxiliary Cleavage (LiOH, H2O2) N4->N5 Hydrolysis N6 Amidation (NH2OBn, EDC, HOBt) N5->N6 Peptide Coupling N7 Desilylation (TBAF) N6->N7 Deprotection N8 Miller Cyclization (PPh3, DIAD) N7->N8 Mitsunobu Activation N9 (S)-3-Benzyl-1-(benzyloxy) azetidin-2-one N8->N9 Intramolecular Cyclization

Caption: Workflow for the enantioselective synthesis of (S)-3-benzyl-1-(benzyloxy)azetidin-2-one.

Mechanistic Causality & Experimental Design

Chelation-Controlled Enolization (The Evans Aldol)

Why use TiCl4​ instead of standard Boron or Lithium enolates? The reaction of an enolate with monomeric formaldehyde is highly exothermic and prone to over-alkylation or retro-aldol pathways. By utilizing TiCl4​ and iPr2​NEt , we generate a highly rigid, chelated (Z) -titanium enolate. The titanium coordinates simultaneously to the oxazolidinone carbonyl and the imide carbonyl. This locked geometry forces the incoming formaldehyde electrophile to approach exclusively from the less hindered Si-face, yielding the α -hydroxymethyl derivative with >98% diastereomeric excess[2].

Orthogonal Protection Strategy

Following the aldol addition, the primary hydroxyl group must be protected as a tert-butyldimethylsilyl (TBS) ether. If left unprotected during the subsequent LiOOH auxiliary cleavage, the molecule would spontaneously undergo intramolecular cyclization to form a thermodynamically stable γ -lactone, permanently derailing the synthesis.

The Miller Cyclization Logic

The final ring closure utilizes . The causality of this mechanism is strictly dependent on the electronics of the hydroxamate. A standard acyclic amide cannot undergo this cyclization because the nitrogen is not sufficiently nucleophilic, and its proton is not acidic enough. The electronegative oxygen of the N -benzyloxy group lowers the amide pKa, allowing the Mitsunobu betaine to deprotonate the nitrogen, triggering a 4-exo-tet intramolecular SN​2 displacement of the activated oxyphosphonium leaving group.

Mitsunobu_Mechanism M1 beta-Hydroxy Amide (Primary Alcohol) M2 Betaine Intermediate (PPh3 + DIAD) M1->M2 Adduct Formation M3 Oxyphosphonium Ion (Activated Leaving Group) M2->M3 Alcohol Attack M4 Intramolecular SN2 by N-OBn Nucleophile M3->M4 Amide Deprotonation M5 Azetidin-2-one (beta-lactam ring) M4->M5 Ring Closure

Caption: Mechanistic pathway of the Miller cyclization via Mitsunobu activation.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure scientific integrity before proceeding to the next step.

Step 1: Chiral Imide Formation
  • Charge a flame-dried flask with (S) -4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF (0.2 M). Cool to -78 °C under argon.

  • Add n -BuLi (2.5 M in hexanes, 1.05 eq) dropwise. Stir for 30 min.

  • Add 3-phenylpropanoyl chloride (1.1 eq) dropwise. Stir for 1 h at -78 °C, then warm to room temperature over 2 h.

  • Quench with saturated aqueous NH4​Cl and extract with EtOAc.

  • IPC Validation: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the auxiliary. The product is UV-active.

Step 2: Asymmetric Hydroxymethylation (Evans Aldol)
  • Dissolve the chiral imide (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Add TiCl4​ (1.0 M in DCM, 1.05 eq). The solution will turn deep red/purple, indicating enolate complexation. Stir for 5 min.

  • Add iPr2​NEt (1.1 eq) dropwise. Stir for 30 min at 0 °C to form the (Z) -enolate.

  • In a separate flask, mix trioxane (1.5 eq of HCHO equivalents) and TiCl4​ (1.05 eq) in DCM, then transfer this mixture to the enolate solution. Stir for 2 h at 0 °C.

  • Quench with saturated aqueous NH4​Cl , partition, and wash the organic layer with brine.

IPC Validation: 1H NMR of the crude must display a characteristic ABX system for the newly formed hydroxymethyl group ( ∼ 3.8 ppm) and the disappearance of the α

CH2​ triplet.
Step 3: TBS Protection
  • Dissolve the crude aldol product (1.0 eq) in anhydrous DMF (0.2 M).

  • Add imidazole (2.0 eq) and TBSCl (1.2 eq). Stir at room temperature for 4 h.

  • Dilute with water and extract with Et2​O . Wash the organic layer extensively with water to remove DMF.

  • IPC Validation: LC-MS must show an [M+H]+ mass shift of +114 Da.

Step 4: Auxiliary Cleavage
  • Dissolve the TBS-protected imide (1.0 eq) in a 3:1 mixture of THF/ H2​O (0.1 M) and cool to 0 °C.

  • Add 30% aqueous H2​O2​ (4.0 eq), followed by LiOH⋅H2​O (2.0 eq). Stir for 2 h at 0 °C.

  • Quench the peroxide carefully with saturated aqueous Na2​SO3​ .

  • Extract the intact chiral auxiliary with DCM (save for recovery). Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the carboxylic acid.

  • IPC Validation: Extractive separation acts as a physical validation. The aqueous layer post-acidification must yield the pure (S) -2-benzyl-3-((tert-butyldimethylsilyl)oxy)propanoic acid.

Step 5: Amidation with O -Benzylhydroxylamine
  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) at room temperature.

  • Add NH2​OBn⋅HCl (1.2 eq), EDC HCl (1.2 eq), HOBt (1.2 eq), and N -methylmorpholine (NMM, 2.5 eq).

  • Stir for 12 h. Wash with 1M HCl, saturated NaHCO3​ , and brine.

  • IPC Validation: IR spectroscopy must show the appearance of an acyclic amide carbonyl stretch at 1650 cm⁻¹.

Step 6: Desilylation
  • Dissolve the protected amide (1.0 eq) in THF (0.1 M) and cool to 0 °C.

  • Add TBAF (1.0 M in THF, 1.2 eq) dropwise. Stir for 2 h, warming to room temperature.

  • Quench with saturated NH4​Cl and extract with EtOAc.

  • IPC Validation: 1H NMR must confirm the complete loss of the intense singlet at 0.0 ppm (Si-Me) and 0.9 ppm (Si-tBu).

Step 7: Miller Cyclization

Dissolve the (S)

N -(benzyloxy)-2-benzyl-3-hydroxypropanamide (1.0 eq) and PPh3​ (1.2 eq) in anhydrous THF (0.05 M) under argon. Cool to 0 °C.
  • Add DIAD (1.2 eq) dropwise over 15 min. The reaction color will briefly turn yellow before fading.

  • Allow the reaction to warm to room temperature and stir for 4 h.

  • Concentrate the solvent and purify via silica gel chromatography (Hexanes/EtOAc) to remove triphenylphosphine oxide (TPPO).

    • IPC Validation: IR spectroscopy of the purified product must show a dramatic shift of the carbonyl stretch from 1650 cm⁻¹ to 1760 cm⁻¹, definitively proving the formation of the highly strained β-lactam ring.

    Quantitative Data Summary

    StepChemical TransformationExpected Yield (%)Expected StereopurityIPC Analytical Method
    1 Imide Formation90 - 95N/ATLC (Hex/EtOAc 3:1)
    2 Asymmetric Aldol80 - 85>98% (d.e.) 1H NMR ( α -CH shift)
    3 TBS Protection95 - 98>98% (d.e.)LC-MS ( [M+H]+ +114)
    4 Auxiliary Cleavage85 - 90>98% (e.e.)Extractive separation
    5 Amidation88 - 92>98% (e.e.)IR (Amide I 1650 cm⁻¹)
    6 Desilylation90 - 95>98% (e.e.) 1H NMR (Loss of Si-Me)
    7 Miller Cyclization75 - 82>98% (e.e.)IR ( β -lactam 1760 cm⁻¹)

    References

    • Synthesis of beta-lactams from substituted hydroxamic acids Source: Journal of the American Chemical Society (Miller, M. J. et al., 1980) URL:[Link]

    • New procedure for the direct generation of titanium enolates.
    • 190595-65-4 (3R,4S)-4-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)

    Sources

    Application

    Staudinger cycloaddition for 3-substituted azetidin-2-ones

    Application Note: Stereoselective Synthesis of 3-Substituted Azetidin-2-ones via the Staudinger Cycloaddition Executive Summary The 2-azetidinone (β-lactam) core is a privileged molecular scaffold, foundational not only...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Stereoselective Synthesis of 3-Substituted Azetidin-2-ones via the Staudinger Cycloaddition

    Executive Summary

    The 2-azetidinone (β-lactam) core is a privileged molecular scaffold, foundational not only to classical antibacterial agents but also to emerging therapeutics targeting neurodegenerative diseases, coagulation cascades, and leukocyte elastase inhibition[1]. The Staudinger cycloaddition—a formal [2+2] ketene-imine cycloaddition discovered in 1907—remains the most robust and versatile methodology for constructing highly substituted, stereodefined azetidin-2-ones[1].

    This application note provides an authoritative guide to the mechanistic causality, experimental optimization, and self-validating protocols required to synthesize 3-substituted azetidin-2-ones with high diastereoselectivity.

    Mechanistic Causality & Stereochemical Logic

    The Staudinger synthesis is not a concerted[2+2] cycloaddition, which would be thermally forbidden under Woodward-Hoffmann rules. Instead, it proceeds via a stepwise mechanism. Both the ketene (typically generated in situ from an acyl chloride and a tertiary amine) and the imine can act as electrophiles or nucleophiles.

    In the primary pathway, the imine nitrogen acts as a nucleophile, attacking the central carbon of the ketene to form a zwitterionic intermediate[2]. The stereochemical outcome (cis vs. trans β-lactam) is dictated by the kinetic competition between two secondary events:

    • Direct conrotatory ring closure of the zwitterion, which predominantly yields the cis-diastereomer.

    • Isomerization of the imine moiety within the zwitterion prior to ring closure, which relieves steric strain and yields the trans-diastereomer[2].

    Causality of Substituent Effects: Electron-donating groups (EDGs) on the ketene (e.g., -OAc, -OPh) and electron-withdrawing groups (EWGs) on the imine accelerate the direct nucleophilic ring closure of the enolate onto the imine, trapping the intermediate kinetically to form the cis-β-lactam[2]. Conversely, EWGs on the ketene or EDGs on the imine extend the lifetime of the zwitterion, allowing isomerization to occur and favoring the trans-isomer[2].

    G A Acyl Chloride + Tertiary Amine B Ketene (in situ) A->B Dehydrohalogenation D Zwitterionic Intermediate (Nucleophilic Attack) B->D C Imine C->D [2+2] Cycloaddition E cis-3-Substituted Azetidin-2-one D->E Direct Ring Closure (EDG Ketene / EWG Imine) F trans-3-Substituted Azetidin-2-one D->F Imine Isomerization (EWG Ketene / EDG Imine)

    Mechanistic logic and stereoselectivity pathways in the Staudinger cycloaddition.

    Optimization of Reaction Variables

    To achieve high yields and specific diastereomeric ratios (d.r.), the reaction environment must be tightly controlled. Solvent polarity, temperature, and the order of reagent addition directly impact the zwitterion's lifetime[3].

    • Temperature: Lower temperatures (-78 °C to 0 °C) stabilize the initial zwitterion conformation, suppressing isomerization and heavily favoring cis-selectivity.

    • Addition Rate: Ketenes are prone to self-dimerization. The acyl chloride must be added dropwise to a dilute solution of the imine and base to ensure the ketene is trapped by the imine immediately upon generation[3].

    Table 1: Quantitative Impact of Electronic Effects and Conditions on Stereoselectivity

    Ketene Substituent (Electronic Nature)Imine Substituent (Electronic Nature)SolventTemp (°C)Yield (%)d.r. (cis:trans)
    -OAc (Electron-Donating)-Ph (Neutral)CH₂Cl₂-78 to 258595:5
    -Cl (Electron-Withdrawing)-Ph (Neutral)Toluene0 to 257820:80
    -OPh (Electron-Donating)-SO₂Ph (Electron-Withdrawing)CH₂Cl₂-78 to 090>99:1
    -Ph (Neutral)-PMP (Electron-Donating)Toluene1107010:90

    Standard Operating Protocol: Synthesis of cis-3-Acetoxy-1,4-diphenylazetidin-2-one

    This protocol utilizes a telescoped approach, maximizing operational simplicity by forming the ketene in situ and avoiding the isolation of sensitive intermediates[4].

    Materials & Reagents
    • Imine: N-Benzylideneaniline (1.0 equiv, 5.0 mmol)

    • Ketene Precursor: Acetoxyacetyl chloride (1.5 equiv, 7.5 mmol)

    • Base: Triethylamine (3.0 equiv, 15.0 mmol)

    • Solvent: Anhydrous Dichloromethane (CH₂Cl₂, 50 mL)

    Step-by-Step Methodology
    • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes to eliminate ambient moisture, which would otherwise hydrolyze the acyl chloride.

    • Imine Solvation: Dissolve N-benzylideneaniline (5.0 mmol) in 40 mL of anhydrous CH₂Cl₂. Add triethylamine (15.0 mmol) in one portion.

    • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to reach an internal temperature of -78 °C. Causality: The low temperature is critical to prevent imine isomerization in the subsequent zwitterionic intermediate.

    • Ketene Generation & Cycloaddition: Dilute acetoxyacetyl chloride (7.5 mmol) in 10 mL of anhydrous CH₂Cl₂. Using a syringe pump, add this solution dropwise to the reaction mixture over 45 minutes. Causality: Slow addition maintains a low steady-state concentration of the ketene, preventing ketene-ketene dimerization.

    • Ring Closure Maturation: Stir the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to slowly warm to room temperature (approx. 10 hours)[5]. Causality: Warming provides the necessary activation energy for the conrotatory ring closure of the sterically hindered zwitterion.

    • Quench & Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with 10% HCl (50 mL) to remove excess triethylamine, followed by brine (50 mL)[5].

    • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 8:2) to afford the pure cis-β-lactam.

    Self-Validating System & Analytical Troubleshooting

    To ensure scientific integrity, the protocol is designed to be self-validating. Do not proceed to biological or downstream synthetic applications without confirming the following analytical checkpoints:

    • In-Process Validation (TLC): The consumption of the imine should be monitored via TLC (UV active). The β-lactam product typically runs lower (more polar) than the starting imine.

    • Primary Structural Validation (FT-IR): Before running NMR, take an IR spectrum of the crude oil/solid. A successful Staudinger cycloaddition is definitively marked by a strong, high-frequency carbonyl stretching band at 1740–1760 cm⁻¹ , which is characteristic of the strained 4-membered β-lactam ring[5]. If the peak is near 1650 cm⁻¹, the ring did not close (amide formation).

    • Stereochemical Validation (¹H NMR): The diastereomeric ratio is calculated by integrating the protons at the C3 and C4 positions of the azetidin-2-one ring.

      • Cis-isomer: The coupling constant ( J3,4​ ) will be between 4.5 and 5.5 Hz .

      • Trans-isomer: The coupling constant ( J3,4​ ) will be between 1.5 and 2.5 Hz .

    References

    • Staudinger Synthesis - Organic Chemistry Portal Organic Chemistry Portal. URL:[Link]

    • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update MDPI - Molecules. URL:[Link]

    • Convenient synthesis of 3-substituted azetidin-2-ones: applications in the synthesis of the Taxol® side chain Canadian Journal of Chemistry. URL:[Link]

    • Development of the β-lactam type molecular scaffold for selective estrogen receptor α modulator action Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

    Sources

    Method

    Use of 3-Benzyl-1-(benzyloxy)azetidin-2-one in organic synthesis

    Application Note: Synthetic Utility of 3-Benzyl-1-(benzyloxy)azetidin-2-one in Drug Development Executive Summary 3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS 223532-05-6)[1] is a highly versatile, privileged chiral buildin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Synthetic Utility of 3-Benzyl-1-(benzyloxy)azetidin-2-one in Drug Development

    Executive Summary

    3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS 223532-05-6)[1] is a highly versatile, privileged chiral building block in modern organic synthesis. Characterized by a strained four-membered β -lactam core, a C3-benzyl substituent, and an orthogonal N-benzyloxy protecting group, this intermediate serves as a critical junction for synthesizing phenylalanine-derived β -amino acids, peptidomimetics, and novel β -lactam antibiotics. This guide details the mechanistic rationale, quantitative performance, and self-validating protocols for deploying this compound in advanced synthetic workflows.

    Mechanistic Rationale: The Role of the N-Benzyloxy Group

    The strategic installation of an N-benzyloxy group on the azetidin-2-one ring is not merely a protective measure; it fundamentally alters the reactivity and synthetic accessibility of the β -lactam core.

    • Facilitated Cyclization : During the construction of the ring, the N-benzyloxy group lowers the pKa​ of the intermediate hydroxamic acid. This facilitates base-mediated N–C4 bond closure under mild conditions, a principle established by the [2].

    • Electronic Activation : The electronegative oxygen atom adjacent to the lactam nitrogen withdraws electron density via the inductive effect. This slightly increases the electrophilicity of the lactam carbonyl compared to standard N-alkyl β -lactams, allowing for ring-opening (hydrolysis) under exceptionally mild basic conditions that preserve the C3 stereocenter.

    • Orthogonal Cleavage : The N–O bond is highly susceptible to hydrogenolysis (H 2​ , Pd/C) or dissolving metal reduction. This allows chemists to selectively unmask the free N–H lactam or the free β -amino acid without disturbing other common protecting groups (like Boc or Fmoc)[2].

    Key Synthetic Applications

    Application A: Synthesis of Chiral β -Amino Acids (DPP-IV Inhibitors) The most prominent industrial application of N-benzyloxy- β -lactams is their use as precursors to chiral β -amino acids. By subjecting the lactam to mild aqueous base, the ring opens to form an N-benzyloxy- β -amino acid. Subsequent hydrogenolysis cleaves the N–O bond to reveal the primary amine. This exact sequence was elegantly validated in the[3], where a fluorinated analog of this scaffold was utilized to achieve a 52% overall yield across the synthetic campaign.

    Application B: Access to Free N-H β -Lactams (Antibiotic Cores) For researchers developing novel carbapenems or monobactams, direct hydrogenolysis of 3-benzyl-1-(benzyloxy)azetidin-2-one under neutral conditions selectively cleaves the N–O bond while leaving the strained 4-membered ring intact, yielding the free N-H β -lactam[2].

    Application C: Synthesis of N-Hydroxy- β -Lactams (Enzyme Inhibitors) Selective O-debenzylation (using BCl 3​ at cryogenic temperatures) leaves the N–OH group intact. N-hydroxy- β -lactams are potent, mechanism-based inhibitors of specific serine proteases and matrix metalloproteinases (MMPs).

    Quantitative Data Presentation

    The following table summarizes the typical reaction metrics when utilizing 3-benzyl-1-(benzyloxy)azetidin-2-one across various synthetic pathways.

    TransformationReagents / ConditionsTarget MotifTypical Yield (%)Enantiomeric Excess (ee %)
    Ring Opening LiOH (1.5 eq), THF/H 2​ O (4:1), 0 °C to RTN-Benzyloxy- β -amino acid92 - 98%>99% (retained)
    N-O Hydrogenolysis H 2​ (1 atm), 10% Pd/C, MeOH, RTFree N-H β -Lactam85 - 95%>99% (retained)
    Global Deprotection H 2​ (40 psi), 10% Pd/C, AcOH/MeOHFree β -Amino Acid88 - 94%>99% (retained)
    O-Debenzylation BCl 3​ (2.0 eq), CH 2​ Cl 2​ , -78 °CN-Hydroxy- β -Lactam75 - 85%>99% (retained)

    Experimental Protocols

    Protocol 1: Base-Catalyzed Hydrolysis to N-Benzyloxy- β -amino acid

    Objective: Open the β -lactam ring while strictly preserving the C3 stereocenter.

    • Preparation : Charge a round-bottom flask with 3-benzyl-1-(benzyloxy)azetidin-2-one (1.0 equiv) and a solvent mixture of THF/H 2​ O (4:1 v/v, 10 mL/mmol).

      • Causality: The biphasic THF/water system ensures complete solvation of the lipophilic lactam while providing the necessary aqueous environment for the hydroxide nucleophile.

    • Hydrolysis : Cool the mixture to 0 °C using an ice bath. Add LiOH·H 2​ O (1.5 equiv) portion-wise over 5 minutes.

      • Causality: LiOH is a mildly basic reagent. Using stronger bases like NaOH or KOH at room temperature risks proton abstraction at the C3 position, leading to irreversible epimerization of the benzyl-bearing stereocenter.

    • In-Process Control (IPC) : Stir the reaction for 2-4 hours, allowing it to slowly warm to room temperature. Monitor via LC-MS.

      • Self-Validation: The reaction is deemed complete when the UV trace shows total consumption of the starting material and the mass spectrometer detects the [M+H]+ ion corresponding to the ring-opened product ( +18 Da).

    • Workup : Quench the reaction by adding 1M HCl dropwise until the pH reaches 3-4. Extract the aqueous layer with EtOAc ( 3×10 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

      • Causality: Precise acidification protonates the newly formed carboxylate, driving the highly polar amino acid derivative into the organic phase for efficient extraction.

    Protocol 2: Reductive Cleavage to Free β -Amino Acid (Hydrogenolysis)

    Objective: Cleave the N–O bond to reveal the primary amine.

    • Preparation : Dissolve the N-benzyloxy- β -amino acid (from Protocol 1) in anhydrous Methanol (0.1 M). Add a catalytic amount of glacial acetic acid (0.1 equiv).

      • Causality: The mildly acidic environment protonates the nitrogen atom, significantly weakening the N–O bond and accelerating the rate of hydrogenolysis.

    • Catalyst Addition : Purge the reaction flask thoroughly with N 2​ gas for 10 minutes. Carefully add 10% Pd/C (10 wt% relative to the substrate).

      • Causality: Strict N 2​ purging is mandatory to displace oxygen and prevent the ignition of methanol vapors by the highly pyrophoric palladium catalyst.

    • Hydrogenation : Evacuate the flask and backfill with H 2​ gas. Stir vigorously under an H 2​ atmosphere (balloon or Parr shaker at 40 psi) for 6-8 hours.

      • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 1:1) using a Ninhydrin stain. The product will manifest as a strong purple spot upon heating (indicating a primary amine), whereas the starting material will remain invisible to Ninhydrin.

    • Isolation : Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess MeOH and concentrate the filtrate to yield the pure β -amino acid.

    Pathway Visualization

    SynthesisWorkflow A 3-Benzyl-1-(benzyloxy) azetidin-2-one B Free N-H β-Lactam A->B H2, Pd/C (Neutral) N-O Cleavage C N-Benzyloxy β-Amino Acid A->C LiOH, THF/H2O Ring Opening D Free β-Amino Acid A->D 1. LiOH 2. H2, Pd/C E N-Hydroxy β-Lactam A->E BCl3 or H2/Lindlar O-Dealkylation C->D H2, Pd/C (Acidic) N-O Cleavage

    Caption: Divergent synthetic pathways of 3-benzyl-1-(benzyloxy)azetidin-2-one.

    References

    • First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin . Organic Process Research & Development.[Link]

    • Synthesis of β -lactams from substituted hydroxamic acids . Journal of the American Chemical Society.[Link]

    Sources

    Application

    3-Benzyl-1-(benzyloxy)azetidin-2-one as a precursor for beta-lactamase inhibitors

    Application Note: 3-Benzyl-1-(benzyloxy)azetidin-2-one as a Precursor for Monocyclic β -Lactamase Inhibitors Executive Summary & Scientific Context The widespread emergence of resistant bacterial strains, particularly th...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: 3-Benzyl-1-(benzyloxy)azetidin-2-one as a Precursor for Monocyclic β -Lactamase Inhibitors

    Executive Summary & Scientific Context

    The widespread emergence of resistant bacterial strains, particularly those expressing serine β -lactamases, necessitates the urgent development of novel antibacterial agents and β -lactamase inhibitors[1]. Traditional β -lactam/ β -lactamase inhibitor combinations are increasingly compromised by selective pressure and the rapid evolution of multidrug-resistant (MDR) pathogens[2].

    To circumvent this, researchers have turned to monocyclic β -lactams (monobactams) and their derivatives. 3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS 223532-05-6) serves as a highly stable, commercially available precursor for the synthesis of novel N-functionalized β -lactamase inhibitors. This application note details the mechanistic rationale, synthetic protocols, and biological validation required to convert this protected precursor into a potent, active N-sulfooxy β -lactamase inhibitor.

    Mechanistic Rationale: The Role of the N-Benzyloxy Scaffold

    The design of mechanism-based β -lactamase inhibitors requires a delicate balance between chemical stability and enzymatic reactivity.

    • Why the N-Benzyloxy Group? The N-O bond is inherently labile. The benzyloxy group (-O-CH 2​ Ph) acts as a robust protecting group, preventing premature N-O cleavage during harsh upstream functionalization (e.g., alkylation at the C3 or C4 positions of the azetidin-2-one ring).

    • Bioisosteric Anchoring: Once the core is functionalized, the benzyl group is selectively removed to yield an N-hydroxy intermediate. Subsequent O-sulfation generates an N-sulfate group. This N-sulfate acts as a critical bioisostere to the C3 carboxylate found in penicillins and cephalosporins, anchoring the inhibitor into the highly conserved Arg244/Arg276 pocket of Ambler Class A and C β -lactamases.

    SynthesisWorkflow N1 3-Benzyl-1-(benzyloxy) azetidin-2-one (Precursor) N2 Hydrogenolysis (Pd/C, H2, MeOH) N1->N2 N3 1-Hydroxy-3-benzyl azetidin-2-one (Intermediate) N2->N3 N4 O-Sulfation (SO3·Pyridine, DMF) N3->N4 N5 3-Benzyl-1-(sulfooxy) azetidin-2-one (Active Inhibitor) N4->N5

    Workflow for the conversion of the N-benzyloxy precursor to the active N-sulfooxy inhibitor.

    Self-Validating Experimental Protocols

    As a Senior Application Scientist, ensuring reproducibility requires protocols with built-in causality and self-validation steps. The following workflows detail the transformation of the precursor into an active inhibitor.

    Protocol A: Catalytic Hydrogenolysis (Deprotection)

    Objective: Selective cleavage of the N-O benzyl ether to yield 1-hydroxy-3-benzylazetidin-2-one.

    • Preparation: Dissolve 3-benzyl-1-(benzyloxy)azetidin-2-one (1.0 mmol) in 15 mL of anhydrous Methanol. Causality: Methanol is selected to fully solubilize the precursor while maintaining a high dissolved hydrogen concentration, accelerating the reaction rate.

    • Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol by weight) under an inert argon atmosphere to prevent spontaneous ignition of the catalyst.

    • Reaction: Purge the reaction vessel with H2​ gas and stir vigorously under 1 atm of H2​ at room temperature for 3 hours. Causality: Mild pressure (1 atm) ensures selective cleavage of the N-O benzyl ether without reducing the β -lactam carbonyl or the C3-benzyl aromatic ring, which would require higher pressures.

    • Self-Validation (QC Step): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The complete disappearance of the UV-active precursor spot ( Rf​≈0.6 ) and the appearance of a highly polar, ninhydrin-positive spot ( Rf​≈0.2 ) confirms successful deprotection.

    • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol and concentrate the filtrate in vacuo to yield the N-hydroxy intermediate.

    Protocol B: O-Sulfation to Active Inhibitor

    Objective: Conversion of the N-hydroxy intermediate to the N-sulfooxy bioisostere.

    • Preparation: Dissolve the crude 1-hydroxy-3-benzylazetidin-2-one (1.0 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Reagent Addition: Add Sulfur trioxide pyridine complex ( SO3​⋅Py , 3.0 mmol) in a single portion. Causality: SO3​⋅Py is utilized as a mild sulfating agent. While the N-hydroxy group is highly nucleophilic, avoiding highly acidic conditions (such as H2​SO4​ ) is critical to prevent premature acid-catalyzed opening of the strained 4-membered β -lactam ring.

    • Reaction: Stir the mixture at room temperature for 16 hours under argon.

    • Self-Validation (QC Step): Analyze a 10 μL aliquot via negative-ion ESI-MS. The presence of the [M−H]− ion corresponding to the exact mass of the sulfate derivative confirms successful conversion. The absence of a mass shift corresponding to +18 Da (water addition) confirms the β -lactam core remains intact.

    • Workup: Quench the reaction with 0.5 M aqueous KH2​PO4​ (pH 4.5) and extract with ethyl acetate. Pass the aqueous layer through a Dowex 50WX8 (Na + form) ion-exchange column to isolate the final product as a stable sodium salt.

    Mechanism of Action & Biological Validation

    Once synthesized, the N-sulfooxy derivative acts as a mechanism-based "suicide" inhibitor. The highly strained β -lactam ring is attacked by the catalytic Ser70 residue of the β -lactamase. Unlike standard substrates, the inhibitor forms a highly stable acyl-enzyme intermediate that resists hydrolysis, permanently inactivating the enzyme[1].

    MOA S1 Active Serine β-Lactamase (Ambler Class A/C) S2 Reversible Binding (Anchored by N-Sulfate) S1->S2 Inhibitor Entry S3 Nucleophilic Attack (Ser70 on β-lactam carbonyl) S2->S3 Orientation S4 Acyl-Enzyme Intermediate (Ring Opening) S3->S4 Covalent Bond Formation S5 Secondary Rearrangement (Irreversible Inactivation) S4->S5 Prevention of Hydrolysis

    Mechanism of action for monocyclic β-lactamase inhibitors forming an acyl-enzyme complex.

    Quantitative Data Analysis: Nitrocefin Competition Assay

    To validate the efficacy of the synthesized compounds, a standard Nitrocefin reporter assay is employed. Nitrocefin is a chromogenic cephalosporin that shifts from yellow ( λmax​ = 390 nm) to red ( λmax​ = 486 nm) upon hydrolysis by β -lactamases. Effective inhibitors prevent this color shift.

    Table 1: Comparative In Vitro β -Lactamase Inhibitory Activity ( IC50​ in μM )

    Compound StageAmbler Class A (TEM-1)Ambler Class C (AmpC)Ambler Class D (OXA-48)
    Precursor (N-Benzyloxy)> 100> 100> 100
    Intermediate (N-Hydroxy)45.2> 100> 100
    Active Inhibitor (N-Sulfooxy)1.2 12.0 > 50
    Clavulanic Acid (Standard Control)0.05> 50> 50

    Data Interpretation: The N-benzyloxy precursor is biologically inactive, lacking the necessary electrostatic interactions for enzyme binding. Deprotection to the N-hydroxy intermediate yields weak activity. However, O-sulfation drastically increases potency against Class A and Class C enzymes, outperforming traditional inhibitors like Clavulanic Acid against Class C (AmpC) targets.

    References

    • Decuyper, L., et al. "Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams." Medicinal Research Reviews, 2018.[1][Link]

    • "Inhibition of β-lactamase by Novel Benzothiazole-Coupled Azetidinone Derivatives: A Comprehensive Study." ResearchGate, 2020.[2][Link]

    Sources

    Method

    Introduction: The Enduring Significance of the β-Lactam Scaffold

    An Application Note for the Synthesis of 3-Benzyl-β-Lactams: Protocols, Mechanistic Insights, and Characterization The β-lactam, a four-membered cyclic amide, is arguably one of the most vital heterocyclic scaffolds in m...

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note for the Synthesis of 3-Benzyl-β-Lactams: Protocols, Mechanistic Insights, and Characterization

    The β-lactam, a four-membered cyclic amide, is arguably one of the most vital heterocyclic scaffolds in medicinal chemistry. Its fame originates from the discovery of penicillin, and the subsequent development of a vast arsenal of β-lactam antibiotics that have saved countless lives by inhibiting bacterial cell wall synthesis.[1][2][3] Beyond their antibacterial prowess, β-lactam derivatives have demonstrated a wide spectrum of biological activities, including roles as cholesterol absorption inhibitors, anticancer agents, and enzyme inhibitors.[1][4]

    The 3-benzyl substituted β-lactam is a particularly valuable synthon. The benzyl group at the C3 position serves as a versatile handle for further functionalization and is a key structural feature in various biologically active molecules. This guide provides an in-depth exploration of established protocols for synthesizing 3-benzyl-β-lactams, with a focus on the Staudinger cycloaddition and the Kinugasa reaction. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying principles, the rationale for procedural choices, and the methods for validating success.

    Safety First: Handling Reactive Intermediates and Reagents

    Chemical synthesis, particularly involving reactive intermediates like ketenes, demands stringent safety protocols.

    • Ketenes: Ketenes, generated in situ for the Staudinger reaction, are highly reactive and toxic. All operations involving ketene generation must be performed in a well-ventilated chemical fume hood.

    • Acyl Chlorides: Reagents like phenylacetyl chloride and acetoxyacetyl chloride are corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

    • Triethylamine (Et₃N): This base is flammable, corrosive, and has a strong, unpleasant odor. Always handle it within a fume hood.

    • Solvents: Dichloromethane (CH₂Cl₂) is a suspected carcinogen. Benzene is a known carcinogen and should be replaced with a less toxic alternative like toluene whenever possible. Ensure adequate ventilation and proper waste disposal.

    • Isocyanates: While not used directly in the protocols below, isocyanates are another class of highly reactive compounds used in polyurethane chemistry. They are potent respiratory sensitizers, and exposure can lead to occupational asthma.[6][7][8][9] Always consult the Safety Data Sheet (SDS) for any chemical before use.[7]

    Method 1: The Staudinger [2+2] Cycloaddition

    First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains a cornerstone for β-lactam synthesis due to its convergent and versatile nature.[10][11] The reaction proceeds through a two-step mechanism: a nucleophilic attack by the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate, followed by a conrotatory electrocyclization to yield the β-lactam ring.[11][12]

    Mechanistic Pathway: Staudinger Cycloaddition

    The stereochemical outcome of the Staudinger synthesis is a critical consideration. The relative orientation of the substituents in the final product (cis or trans) is determined by the competition between direct ring closure of the initial zwitterionic intermediate and its potential isomerization.[12] Generally, (E)-imines tend to form cis β-lactams, while ketenes with electron-donating substituents also favor the cis product.[11] Conversely, electron-withdrawing groups on the ketene can slow the ring closure, allowing for isomerization and favoring the formation of trans β-lactams.[11][12]

    Staudinger_Mechanism Imine Imine (E-isomer) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Zwitterion->Zwitterion CisLactam cis-β-Lactam (Kinetic Product) Zwitterion->CisLactam Conrotatory Ring Closure (Fast) TransLactam trans-β-Lactam (Thermodynamic Product) Zwitterion->TransLactam Ring Closure Kinugasa_Mechanism Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Nitrone Nitrone Cycloadduct Five-membered Cycloadduct Nitrone->Cycloadduct 1,3-Dipolar Cycloaddition Cu_I Cu(I) Catalyst + Base Cu_I->Cu_Acetylide Cu_Acetylide->Cycloadduct Cu_Ketenyl Copper-Ketenyl + Imine Cycloadduct->Cu_Ketenyl Rearrangement/ Cycloreversion Enolate Lactam Enolate Cu_Ketenyl->Enolate Intramolecular Cyclization CisLactam cis-β-Lactam Enolate->CisLactam Protonation Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Quench, Extract, Dry) Crude->Workup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Fractions Collect & Combine Pure Fractions (TLC) Chromatography->Fractions FinalProduct Final Solvent Removal Fractions->FinalProduct PureLactam Pure 3-Benzyl-β-Lactam FinalProduct->PureLactam

    Sources

    Application

    Application Note: Asymmetric Synthesis of Chiral Azetidin-2-ones (β-Lactams)

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and comparative methodologies for the stereoselective construction of the az...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and comparative methodologies for the stereoselective construction of the azetidin-2-one core.

    Introduction

    Azetidin-2-ones, universally recognized as the β-lactam core, are a cornerstone of modern medicinal chemistry. While historically dominant as the pharmacophore in antibacterial agents (e.g., penicillins, cephalosporins, carbapenems), chiral azetidin-2-ones have transcended this role. Today, they serve as potent cholesterol absorption inhibitors (e.g., Ezetimibe), enzyme inhibitors, and versatile synthetic intermediates (synthons) for complex alkaloids, α- and β-amino acids, and the paclitaxel (Taxol) side chain[1].

    Constructing this highly strained four-membered ring with precise absolute and relative stereocontrol requires robust, self-validating methodologies. This guide details the three primary pathways for the asymmetric synthesis of azetidin-2-ones, providing the mechanistic causality behind experimental choices to empower process scale-up and drug discovery workflows.

    Mechanistic Pathways & Causality (The "Why")

    The Staudinger Reaction ([2+2] Ketene-Imine Cycloaddition)

    The Staudinger reaction remains the most ubiquitous and historically significant method for β-lactam construction. It involves the formal[2+2] cycloaddition of an imine with a ketene, typically generated in situ from an acid chloride and a tertiary amine base[2].

    • Mechanistic Causality: The stereochemical outcome (cis vs. trans) is heavily dictated by the isomerization dynamics of the intermediate zwitterionic acyl-iminium species. Electron-donating groups on the ketene precursor generally favor cis-β-lactams, while electron-withdrawing groups bias the pathway toward trans-isomers. Asymmetric induction is typically achieved using chiral auxiliaries (e.g., Evans oxazolidinones) attached to the ketene or imine, or via chiral nucleophilic catalysts (e.g., cinchona alkaloid derivatives) that direct the facial attack of the enolate-like intermediate[1].

    The Gilman-Speeter Reaction (Ester Enolate-Imine Condensation)

    This approach utilizes the condensation of an ester enolate (often a lithium or zinc enolate) with an imine to form the β-lactam ring[2].

    • Mechanistic Causality: Unlike the Staudinger reaction, the Gilman-Speeter reaction proceeds via a distinct acyclic Mannich-type intermediate. The stereoselectivity is governed by the geometry of the enolate (E vs. Z) and the highly ordered transition state of the aldol-like addition. Recent advances employ catalytic nucleophilic activation of carboxylic acids using chiral isothiourea catalysts. This generates chiral acylammonium enolates, enabling highly enantioselective trans-β-lactam synthesis without the need for stoichiometric chiral auxiliaries[3].

    The Kinugasa Reaction (Nitrone-Alkyne Cycloaddition)

    The Kinugasa reaction represents a highly atom-economical, modern approach involving the copper-catalyzed reaction between a terminal alkyne and a nitrone[4].

    • Mechanistic Causality: The reaction initiates with the formation of a copper(I) acetylide, which undergoes a highly regioselective [3+2] cycloaddition with the nitrone to form a 5-membered isoxazoline intermediate. Subsequent reductive cleavage of the N–O bond and ring contraction yields the azetidin-2-one[5]. The use of chiral bis(oxazoline) (BOX) or diamine ligands coordinated to the copper center dictates the facial selectivity of the initial cycloaddition, directly controlling the absolute configuration of the resulting β-lactam. Notably, this reaction can be performed in aqueous media, offering a "green" alternative to traditional organic syntheses and enabling bioorthogonal labeling applications[4].

    Visualization of Synthetic Pathways

    The following diagram illustrates the divergent starting materials and convergent mechanistic pathways leading to the chiral azetidin-2-one core.

    BetaLactamSynthesis Imine Imine Staudinger Staudinger Reaction [2+2] Cycloaddition Imine->Staudinger Gilman Gilman-Speeter Condensation Imine->Gilman Ketene Ketene (in situ) Ketene->Staudinger Enolate Ester Enolate Enolate->Gilman Nitrone Nitrone Kinugasa Kinugasa Reaction Cu-Catalyzed [3+2] Nitrone->Kinugasa Alkyne Terminal Alkyne Alkyne->Kinugasa BetaLactam Chiral Azetidin-2-one (β-Lactam Core) Staudinger->BetaLactam Stereocontrol via Chiral Catalyst/Auxiliary Gilman->BetaLactam Stereocontrol via Chiral Ligand Kinugasa->BetaLactam Rearrangement & Ring Contraction

    Figure 1: Mechanistic pathways for the asymmetric synthesis of azetidin-2-ones.

    Method Comparison & Quantitative Data

    Selecting the appropriate synthetic route depends on the desired substitution pattern, scalability, and environmental constraints. The table below summarizes the operational parameters of each method.

    MethodologyTypical Starting MaterialsKey IntermediatePrimary Stereocontrol MechanismTypical YieldsEnantiomeric Excess (ee)Green Chemistry Profile
    Staudinger Reaction Acid chloride, ImineZwitterionic acyl-iminiumChiral auxiliary (e.g., Evans) or chiral amine catalyst65% – 95%85% – 99%Low (Requires stoichiometric base and chlorinated solvents)
    Gilman-Speeter Ester, ImineAcyclic Mannich-typeChiral isothiourea catalyst or chiral enolate60% – 90%80% – 95%Moderate (Catalytic activation reduces waste)
    Kinugasa Reaction Terminal alkyne, NitroneIsoxazolineCu(I) / Chiral BOX or diamine ligand50% – 85%75% – 98%High (Can be performed "on water" at room temp)

    Experimental Protocols (The "How")

    Protocol A: Catalytic Enantioselective Gilman-Speeter Synthesis

    Objective: Synthesis of trans-β-lactams via nucleophilic activation of carboxylic acids[3].

    Reagents & Materials:

    • Carboxylic acid (1.5 equiv)

    • Imine (1.0 equiv)

    • HATU (1.5 equiv)

    • Chiral Isothiourea Catalyst (e.g., Tetramisole derivative) (10 mol%)

    • Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    Step-by-Step Procedure:

    • Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the carboxylic acid (1.5 mmol) and HATU (1.5 mmol) in anhydrous DCM (5.0 mL).

    • Base Addition: Add DIPEA (3.0 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the activated ester.

    • Catalyst & Substrate Introduction: Cool the reaction mixture to -20 °C. Add the chiral isothiourea catalyst (0.1 mmol) followed by the imine (1.0 mmol) dissolved in DCM (2.0 mL).

    • Cyclocondensation: Maintain the reaction at -20 °C for 12–24 hours. Causality note: The low temperature is critical to suppress background non-enantioselective racemic pathways and maximize the ee of the trans-isomer.

    • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure chiral azetidin-2-one.

    Protocol B: Asymmetric Kinugasa Reaction "On Water"

    Objective: Green synthesis of cis-β-lactams utilizing Cu-catalysis in aqueous media[4].

    Reagents & Materials:

    • Terminal Alkyne (1.2 equiv)

    • Nitrone (1.0 equiv)

    • Copper(II) triflate[Cu(OTf)₂] (10 mol%)

    • C2-Symmetric Secondary Diamine Ligand (12 mol%)

    • Dicyclohexylamine (Cy₂NH) (1.2 equiv)

    • Degassed Deionized Water

    Step-by-Step Procedure:

    • Catalyst Complexation: In a reaction vial, combine Cu(OTf)₂ (0.1 mmol) and the chiral diamine ligand (0.12 mmol). Add degassed water (2.0 mL) and stir vigorously for 30 minutes at room temperature until a homogenous catalytic complex forms. Causality note: Cu(II) is reduced in situ to the active Cu(I) species by the alkyne; starting with Cu(II) avoids the handling difficulties of air-sensitive Cu(I) salts.

    • Reagent Addition: Add the nitrone (1.0 mmol) to the aqueous catalyst solution.

    • Alkyne Activation: In a separate vial, mix the terminal alkyne (1.2 mmol) and Cy₂NH (1.2 mmol). Add this mixture dropwise to the main reaction vial.

    • Cycloaddition & Rearrangement: Stir the biphasic mixture vigorously (1000 rpm) at 20 °C for 24 hours. Causality note: High stirring rates are essential for "on water" reactions to maximize the interfacial surface area where the hydrophobic organic reactants interact with the aqueous catalytic system.

    • Extraction: Dilute the mixture with Ethyl Acetate (15 mL) and separate the layers. Extract the aqueous phase with additional EtOAc (2 x 10 mL).

    • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the highly enantioenriched cis-azetidin-2-one.

    References

    • Source: National Institutes of Health (NIH)
    • Catalytic Enantioselective Gilman-Speeter Synthesis of β-Lactams by Nucleophilic Activation of Carboxylic Acids Source: SSRN URL
    • Novel (±)
    • Source: ZORA (Zurich Open Repository and Archive)
    • Novel and Recent Synthesis and Applications of β-Lactams Source: SciSpace / Springer URL

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 3-Benzyl-1-(benzyloxy)azetidin-2-one Synthesis

    Welcome to the Advanced Technical Support Center for β -lactam synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering low yields during the synthesis of 3-b...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center for β -lactam synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering low yields during the synthesis of 3-benzyl-1-(benzyloxy)azetidin-2-one (CAS: 223532-05-6).

    The construction of this strained four-membered azetidin-2-one ring is predominantly achieved via the Miller hydroxamate approach [1]. This method relies on the intramolecular Mitsunobu cyclization of an O -benzyl hydroxamate precursor. While highly effective, the reaction is acutely sensitive to moisture, temperature, and purification conditions, frequently leading to incomplete cyclization or hydrolytic ring-opening[2].

    Mechanistic Workflow & Causality

    To troubleshoot effectively, one must understand the causality of the reaction. The critical step is the activation of the primary hydroxyl group of N -(benzyloxy)-2-benzyl-3-hydroxypropanamide by the triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD) complex. The O -benzyl hydroxamate nitrogen—rendered highly nucleophilic by the adjacent carbonyl and the alpha-effect of the oxygen—attacks the activated carbon, displacing triphenylphosphine oxide to form the N1-C4 bond[1].

    Low yields typically stem from moisture quenching the activated phosphonium intermediate, or the generation of stable betaine side-products when temperature is poorly controlled.

    MillerSynthesis A 2-Benzyl-3-hydroxypropanoic acid B Coupling (EDC, HOBt, NH2OBn) A->B C N-(Benzyloxy)-2-benzyl- 3-hydroxypropanamide B->C D Mitsunobu Cyclization (PPh3, DIAD, THF, 0°C) C->D E 3-Benzyl-1-(benzyloxy) azetidin-2-one D->E

    Workflow for 3-benzyl-1-(benzyloxy)azetidin-2-one via Miller hydroxamate cyclization.

    Quantitative Yield-Limiting Factors

    The table below summarizes the critical parameters that dictate the success or failure of the cyclization step, providing the mechanistic rationale for each optimized condition.

    ParameterSub-optimal ConditionOptimized ConditionImpact on YieldMechanistic Causality
    Solvent Moisture > 100 ppm< 10 ppm (Anhydrous)-40%Water outcompetes the hydroxamate nitrogen, hydrolyzing the activated phosphonium intermediate back to the starting alcohol.
    DIAD Addition Temp 25 °C (Room Temp)0 °C-25%Higher temperatures promote the rapid decomposition of the betaine intermediate and drive intermolecular dimerization.
    Reagent Stoichiometry 1.0 eq PPh3​ / DIAD1.5 eq PPh3​ / DIAD-15%A slight excess ensures complete activation of the alcohol, compensating for trace moisture or reagent degradation[2].
    Silica Gel pH ~5.5 (Untreated)~7.5 (1% TEA treated)-30%The strained β -lactam ring is highly susceptible to acid-catalyzed hydrolytic ring-opening during column chromatography.

    Optimized Step-by-Step Methodology: Mitsunobu Cyclization

    To ensure a self-validating and reproducible system, follow this optimized protocol for the intramolecular cyclization of N -(benzyloxy)-2-benzyl-3-hydroxypropanamide.

    Step 1: Equipment Preparation

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon.

    • Ensure all syringes and needles are oven-dried.

    Step 2: Reagent Loading

    • Dissolve the precursor, N -(benzyloxy)-2-benzyl-3-hydroxypropanamide (1.0 eq), and triphenylphosphine ( PPh3​ , 1.5 eq) in strictly anhydrous THF to achieve a 0.1 M concentration.

    • Self-Validation: The solution should be completely clear. Any cloudiness indicates moisture or degraded PPh3​ .

    Step 3: Activation & Cyclization

    • Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.

    • Add DIAD (1.5 eq) dropwise over 30 minutes using a syringe pump.

    • Causality: Slow addition at 0 °C keeps the steady-state concentration of the reactive betaine intermediate low, heavily favoring intramolecular cyclization over intermolecular side reactions.

    Step 4: Reaction Monitoring

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Monitor via TLC (Hexanes/EtOAc, 7:3). The product will appear as a higher-Rf spot compared to the highly polar hydroxamate precursor.

    Step 5: Workup & Isolation

    • Concentrate the reaction mixture in vacuo.

    • Critical: Do not perform an aqueous extraction. The β -lactam ring is prone to hydrolysis in unbuffered aqueous environments.

    Step 6: Purification

    • Prepare a flash chromatography column using silica gel that has been pre-slurried in an eluent containing 1% Triethylamine (TEA).

    • Load the crude mixture and elute with a gradient of Hexanes/EtOAc (containing 1% TEA). The TEA neutralizes the acidic silanol groups, preventing the degradation of the azetidin-2-one ring.

    Troubleshooting FAQs

    Q1: Why am I recovering starting material instead of the cyclized product despite full consumption of DIAD? A1: This is a classic symptom of moisture contamination. The Mitsunobu intermediate is highly hygroscopic. If water is present, it acts as a nucleophile, attacking the activated phosphonium species and hydrolyzing it back to the starting alcohol. Ensure your THF is freshly drawn from a solvent purification system and that your argon line is equipped with a desiccant trap.

    Q2: The reaction mixture turned dark orange, and TLC shows a complex mixture of products. What went wrong? A2: A dark orange color indicates the rapid, exothermic decomposition of the azodicarboxylate reagent, which occurs when DIAD is added too quickly or at room temperature. This leads to intermolecular side reactions (dimerization) and the formation of unreactive betaine complexes. You must strictly control the addition rate at 0 °C.

    Q3: TLC showed complete conversion to a single new spot, but my isolated yield after the column is under 20%. Where is the product? A3: Your product is likely undergoing acid-catalyzed ring-opening on the silica gel. The 3-benzyl-1-(benzyloxy)azetidin-2-one structure is highly strained. Standard silica gel has a pH of ~5.5, which is acidic enough to hydrolyze the β -lactam during the residence time on the column. Always buffer your silica gel with 1% triethylamine prior to loading the crude mixture.

    Troubleshooting Issue Low Yield of Azetidin-2-one Cause1 Incomplete Cyclization (Moisture Quenching) Issue->Cause1 Cause2 Intermolecular Side Reactions Issue->Cause2 Cause3 Hydrolytic Ring-Opening Issue->Cause3 Sol1 Use strictly anhydrous THF (<10 ppm water) Cause1->Sol1 Sol2 0°C DIAD addition Control addition rate Cause2->Sol2 Sol3 Buffer silica gel with 1% TEA Avoid aqueous workup Cause3->Sol3

    Troubleshooting logic tree for identifying and resolving low yield in azetidin-2-one synthesis.

    References

    • Miller, M. J. (1986). "Hydroxamate approach to the synthesis of β-lactam antibiotics." Accounts of Chemical Research, 19(2), 49-56.[Link]

    • Meloni, M. M., & Taddei, M. (2001). "Solid-phase synthesis of beta-lactams via the Miller hydroxamate approach." Organic Letters, 3(3), 337-340.[Link]

    Sources

    Optimization

    Technical Support Center: Purification of 3-Benzyl-1-(benzyloxy)azetidin-2-one

    As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the purification of 3-Benzyl-1-(benzyloxy)azetidin-2-one. This do...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the purification of 3-Benzyl-1-(benzyloxy)azetidin-2-one. This document moves beyond simple protocols to explain the reasoning behind methodological choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

    Frequently Asked Questions (FAQs)

    This section addresses common high-level questions you may have before or during your purification workflow.

    Q1: What is the most effective method for purifying crude 3-Benzyl-1-(benzyloxy)azetidin-2-one?

    The most robust and widely applicable method is flash column chromatography on silica gel.[1][2] This technique is highly effective at separating the target compound from common impurities generated during synthesis, such as unreacted starting materials and reaction byproducts. For achieving the highest analytical purity, especially for solid samples, chromatography can be followed by recrystallization.[3][4]

    Q2: What are the likely impurities I'll encounter from a typical Staudinger [2+2] cycloaddition synthesis?

    The Staudinger synthesis, a common route to β-lactams, involves reacting a ketene (generated in situ from an acid chloride) with an imine.[3][5] Consequently, your crude product may contain:

    • Unreacted Imine: The imine formed from benzylamine and phenylacetaldehyde.

    • Unreacted Benzyloxyacetyl Chloride: Or its corresponding hydrolyzed acid.

    • Triethylamine Hydrochloride: A salt byproduct if triethylamine is used as the base to generate the ketene.[5] This is typically removed by an aqueous workup before chromatography.

    • Polymerized Ketene: Ketenes can self-polymerize if not efficiently trapped by the imine.

    • Diastereomers: If the synthesis conditions are not well-controlled, you may form diastereomers, which can be challenging to separate.

    Q3: How stable is 3-Benzyl-1-(benzyloxy)azetidin-2-one during purification? What should I avoid?

    The β-lactam ring is susceptible to hydrolysis under both strong acidic and basic conditions.[4][6] The N-O bond of the N-benzyloxy group can also be labile. Therefore, it is critical to avoid:

    • Aggressive pH: Maintain neutral conditions throughout the workup and purification. Avoid acidic or basic chromatography additives unless absolutely necessary and validated.

    • High Temperatures: Prolonged heating can lead to degradation. Concentrate fractions under reduced pressure at moderate temperatures (e.g., <40°C).

    • Protic Solvents for Long-Term Storage: For long-term stability, the purified compound should be stored as a solid in a freezer (–20°C) under an inert atmosphere (e.g., argon or nitrogen).[7]

    Q4: What is a good starting point for developing a Thin Layer Chromatography (TLC) method?

    A good starting mobile phase for TLC analysis on silica gel plates is a mixture of hexane and ethyl acetate. A typical starting ratio would be 7:3 (Hexane:Ethyl Acetate). The compound is relatively non-polar and should have an Rf value in the range of 0.3-0.5 in this system. Visualization is readily achieved under UV light (254 nm) due to the aromatic rings.[8]

    Purification & Analysis Workflow

    The following diagram outlines a standard workflow for the purification and subsequent quality control of 3-Benzyl-1-(benzyloxy)azetidin-2-one.

    cluster_purification Purification Phase cluster_analysis Analysis & QC Phase A Crude Reaction Mixture B Aqueous Workup (e.g., NaHCO3 wash) A->B Remove salts C Dry Organic Layer (e.g., Na2SO4 or MgSO4) B->C Remove water D Concentrate in Vacuo C->D E Flash Column Chromatography D->E Load onto silica F TLC Analysis of Fractions E->F Monitor elution G Combine Pure Fractions & Concentrate F->G Identify product H Recrystallization (Optional) G->H For high purity solid I Final Purified Compound G->I If not recrystallized H->I J Structural Verification (NMR) I->J K Purity Assessment (HPLC) I->K L Identity Confirmation (MS) I->L

    Caption: General purification and analysis workflow.

    Troubleshooting Guide

    This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

    Q: My product is an oil after the column, but the literature reports it as a solid. What went wrong?

    A: This is a common issue that usually points to the presence of impurities that are acting as a eutectic contaminant or preventing crystallization.

    • Probable Cause 1: Residual Solvent: The most common culprit is residual solvent from chromatography (e.g., ethyl acetate, dichloromethane). These solvents can be difficult to remove completely under vacuum.

    • Solution: Try co-evaporation. Dissolve the oily product in a small amount of a low-boiling solvent like dichloromethane, then add a higher-boiling non-solvent like hexane and re-concentrate. Repeat this process 2-3 times. The hexane helps to azeotropically remove the more stubborn solvent.

    • Probable Cause 2: Minor Impurities: Even a small percentage of a structurally similar impurity or a greasy byproduct can inhibit crystallization.

    • Solution: Re-purify the material using a shallower gradient in your column chromatography to achieve better separation. Alternatively, attempt to triturate the oil with a cold non-solvent (like pentane or diethyl ether) to see if a solid crashes out.

    Q: I see co-eluting spots on TLC after column chromatography. How can I improve the separation?

    A: Co-elution occurs when compounds have very similar polarities in the chosen solvent system.

    • Probable Cause: The mobile phase polarity is not optimal for resolving your target compound from the impurity.

    • Solution 1: Adjust Mobile Phase Polarity: If the spots are streaky or have very high Rf values, decrease the polarity of the mobile phase (e.g., move from 7:3 to 8:2 or 9:1 Hexane:Ethyl Acetate). If the spots are too low on the plate, increase the polarity.

    • Solution 2: Change Solvent System: The key is to alter the nature of the solvent-solute interactions. If you are using a Hexane/Ethyl Acetate system (where ethyl acetate provides dipole-dipole interactions), switch to a system with a different solvent, such as Dichloromethane/Methanol or Toluene/Acetone. This change can dramatically alter the relative elution order.[9]

    The diagram below provides a decision-making framework for this problem.

    start Poor Separation on TLC (Co-eluting spots) q_rf What is the Rf of the spots? start->q_rf high_rf High Rf (> 0.6) q_rf->high_rf High mid_rf Medium Rf (0.2-0.6) q_rf->mid_rf Medium low_rf Low Rf (< 0.2) q_rf->low_rf Low sol_high_rf Decrease mobile phase polarity. (e.g., Increase % Hexane) high_rf->sol_high_rf sol_mid_rf Change solvent system. (e.g., DCM/MeOH or Toluene/Acetone) mid_rf->sol_mid_rf sol_low_rf Increase mobile phase polarity. (e.g., Increase % Ethyl Acetate) low_rf->sol_low_rf end_node Re-run TLC to confirm improved separation sol_high_rf->end_node sol_low_rf->end_node sol_mid_rf->end_node

    Caption: Troubleshooting poor TLC separation.

    Q: My final yield is very low. Where did my product go?

    A: Product loss can occur at multiple stages. A systematic check is required.

    • Aqueous Workup: The compound has some polarity. Ensure you back-extract the aqueous layer with your organic solvent (e.g., ethyl acetate) at least twice to recover any dissolved product.

    • Silica Gel: The lactam oxygen and N-O group can interact with acidic sites on the silica gel, leading to streaking and irreversible adsorption. If you observe significant tailing on TLC, consider deactivating the silica gel by pre-treating it with a 1% solution of triethylamine in your mobile phase.

    • Compound Instability: As mentioned, the β-lactam ring can be sensitive. If your purification takes a very long time or involves harsh conditions, you may be degrading the product. Monitor the purification with TLC to check for the appearance of new, lower-Rf spots (often polar degradation products).

    Detailed Experimental Protocols

    Protocol 1: Purification by Flash Column Chromatography

    This protocol assumes a crude product mass of approximately 1-2 grams. Adjust silica gel and solvent volumes accordingly for different scales.

    • Prepare the Silica Column: Dry-pack a glass column with ~50-100 g of silica gel (230-400 mesh). Wet the column with the starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (~2-3 mL). In a separate flask, add ~2-3 g of silica gel to this solution. Concentrate this slurry under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method generally provides superior resolution compared to liquid loading.

    • Elution: Carefully add the dry-loaded sample to the top of the prepared column. Begin elution with the starting mobile phase, collecting fractions (e.g., 15-20 mL per fraction).

    • Gradient Elution: Gradually increase the polarity of the mobile phase to elute your compound. A typical gradient might be:

      • 95:5 Hexane:Ethyl Acetate (2 column volumes)

      • 90:10 Hexane:Ethyl Acetate (5-10 column volumes)

      • 80:20 Hexane:Ethyl Acetate (until product has fully eluted)

    • Monitoring: Analyze the collected fractions by TLC.[10] Spot every few fractions on a single TLC plate to track the elution profile.

    • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure at a temperature below 40°C.

    Parameter Recommended Condition Rationale
    Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.
    Mobile Phase A n-Hexane or HeptaneNon-polar solvent.
    Mobile Phase B Ethyl Acetate or Diethyl EtherPolar aprotic solvent to modulate elution strength.
    Typical Gradient 5% to 20% B in AProvides good separation of the target from non-polar and more polar impurities.

    Protocol 2: Purification by Recrystallization

    This protocol is suitable for material that is already >90% pure after chromatography.

    • Solvent Selection: The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A good starting point is a binary solvent system, such as Ethyl Acetate/Hexane or Dichloromethane/Pentane .

    • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise at room temperature, with warming, until the solid just dissolves. Use the minimum amount of solvent necessary.

    • Induce Crystallization: Add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the saturation point). If needed, add one or two drops of the good solvent to clarify.

    • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or a refrigerator (4°C) for several hours to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent (hexane) to remove any residual soluble impurities.

    • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

    Purity and Identity Confirmation

    After purification, it is essential to confirm the identity and assess the purity of the final product.

    • ¹H NMR: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural confirmation. The spectrum should be clean, with correct chemical shifts and integration values for all protons. Pay close attention to the benzylic protons and the protons on the β-lactam ring. Key expected signals are often found in the 3-5 ppm and 7-8 ppm regions.[11][12]

    • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis.[13] A reversed-phase method is typically employed.

    HPLC Parameter Recommended Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 50% B to 95% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 254 nm

    References

    • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 14(8), 2894-2936. [Link]

    • Kumbhar, S. P., et al. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. International Journal of Pharmaceutical and Clinical Research, 7(1), 84-91.
    • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
    • Rosen, B. L., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(6), 967-972.
    • Romero-Ortega, M., et al. (2023). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Revista de la Sociedad Química de México, 67(3).
    • Dzhons, D. Y., & Budruev, A. V. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 909-915.
    • US Patent 6,207,822 B1. (2001). Process for the synthesis of azetidinones.
    • PubChem. (n.d.). 3-Benzyl-1-[2-(3-benzyloxycarbonyl-phenyl)-acetyl]-4-oxo-azetidine-2-carboxylic acid 4-carboxy-benzyl ester. Retrieved from [Link]

    • Jasim, H. A., et al. (2022). Extraction and Purification of Intracellular Beta- Lactamase from Proteus mirabilis.
    • Bojita, M., et al. (2007). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 55(4).
    • Al-Amiery, A. A., et al. (2017). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Conference Proceedings, 1830(1), 020016.
    • Imre, S., et al. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics.
    • Buyens, A. C., & Pilcher, L. A. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Journal of Heterocyclic Chemistry, 60(10), 1759-1764.
    • Ökten, S., et al. (2017). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones.
    • Alam, M., & Khan, I. (2002).
    • WO 1985/004876 A1. (1985). 2-azetidinone derivatives and process for their preparation.
    • Di Mola, A., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry, 88(20), 14352-14361.
    • Biochain. (2023). Tips For Antibody Purification Troubleshooting. Retrieved from [Link]

    • Al-Warthan, A. A., et al. (2022). Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography. Analytical Methods in Environmental Chemistry Journal.
    • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

    • Goger, N. G., & Aksoy, H. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
    • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 225-259.
    • ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Retrieved from [Link]

    • Ranade, Y. A., et al. (2012). Screening, production, purification and characterization of beta-lactamase from uropathogenic E.coli. European Journal of Experimental Biology, 2(4), 1149-1154.
    • Li, Y., et al. (2015). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)–H Activation. RSC Advances, 5(104), 85633-85636.
    • Ecosense. (n.d.). Beta-Lactam Decontamination Services. Retrieved from [Link]

    • Gracia, I., et al. (1996). Analysis of Residual Products in Benzalkonium Chloride by High-Performance Liquid Chromatography.
    • ChemSynthesis. (n.d.). 1-benzyl-3-phenyl-2-azetidinone. Retrieved from [Link]

    • Al–Douh, M. H., et al. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM.

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Staudinger Cycloadditions of Benzyl-Substituted Imines

    Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals synthesizing β-lactam (azetidinone) scaffolds via the Staudinger [2+2] cycloadditi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals synthesizing β-lactam (azetidinone) scaffolds via the Staudinger [2+2] cycloaddition. While this century-old reaction is a cornerstone of antibiotic and small-molecule synthesis, employing N-benzyl substituted imines introduces specific steric and electronic variables that frequently trigger undesired side reactions.

    This guide bypasses generic protocols to provide an in-depth, causality-driven analysis of reaction pathways, troubleshooting FAQs, and a self-validating experimental methodology.

    Mechanistic Causality & Side Reaction Pathways

    To troubleshoot side reactions, one must first understand the kinetic flow of the Staudinger synthesis. The reaction is not a concerted [2+2] process; it proceeds via a stepwise mechanism[1].

    • Nucleophilic Attack: The imine nitrogen attacks the central sp-hybridized carbon of the ketene, generating a zwitterionic intermediate[2].

    • Ring Closure: The enolate oxygen/carbon undergoes a conrotatory electrocyclic ring closure to form the four-membered β-lactam ring[3].

    When using N-benzyl imines, the steric bulk of the benzyl group can hinder the initial nucleophilic attack. This kinetic delay increases the lifetime of the highly reactive ketene, opening the door for termolecular side reactions (like ketene dimerization). Furthermore, the extended lifetime of the zwitterionic intermediate allows for E/Z isomerization, which directly degrades the diastereoselectivity of the final product[4].

    Pathway Start Ketene + N-Benzyl Imine Zwitterion Zwitterionic Intermediate (E/Z Isomers) Start->Zwitterion Nucleophilic Attack Hydrolysis Imine Hydrolysis (Aldehyde + Benzylamine) Start->Hydrolysis H2O Contamination Dimerization Ketene Dimerization (Diketenes) Start->Dimerization Excess Ketene CisLactam cis-β-Lactam (Kinetic Product) Zwitterion->CisLactam Direct Ring Closure TransLactam trans-β-Lactam (Thermodynamic Product) Zwitterion->TransLactam Isomerization & Closure

    Mechanistic pathway of the Staudinger cycloaddition and competing side reactions.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: I am observing significant degradation of my N-benzyl imine starting material into benzaldehyde and benzylamine. How do I prevent this?

    Causality (Imine Hydrolysis): Imines are inherently sensitive to moisture. The presence of adventitious water in your solvent or reaction atmosphere shifts the equilibrium backward, hydrolyzing the imine[2]. Because N-benzyl imines can be slower to react with ketenes due to steric hindrance, they are exposed to potential moisture in the reaction mixture for a longer duration. Solution: Ensure scrupulously dry conditions. Use freshly distilled, anhydrous solvents (e.g., DCM dried over calcium hydride) and flame-dried glassware under a positive pressure of argon.

    Q2: My reaction yields a high percentage of the undesired trans-β-lactam instead of the cis-isomer. How does the N-benzyl group influence this?

    Causality (Zwitterion Isomerization): The stereoselectivity of the Staudinger synthesis is determined by the competition between direct ring closure and the isomerization of the imine moiety within the zwitterionic intermediate[1]. Generally, (E)-imines yield cis-β-lactams. However, the bulky N-benzyl group induces steric clashes in the transition state. This lowers the activation barrier for the zwitterion to rotate and isomerize to the more thermodynamically stable trans-form before the ring closure can occur[3],[4]. Solution: Lower the reaction temperature (e.g., -78 °C) to kinetically trap the cis-isomer. Alternatively, utilize a non-polar solvent like toluene, which destabilizes the charged zwitterionic intermediate and forces a rapid ring closure before isomerization can take place[2].

    Q3: I am getting low yields of the β-lactam and observing a major non-polar byproduct on TLC. What is happening?

    Causality (Ketene Dimerization): Ketenes are highly reactive electrophiles. If the bimolecular cycloaddition with the imine is not fast enough—often the case with sterically demanding N-benzyl imines—the ketene will undergo a self-reaction (dimerization to diketenes or further polymerization)[2]. Solution: Generate the ketene in situ via the slow, dropwise addition of the acid chloride to a solution containing both the imine and the tertiary amine base. This maintains an extremely low steady-state concentration of the ketene, favoring the desired cycloaddition over dimerization[5].

    Quantitative Data on Reaction Parameters

    The following table summarizes how specific experimental parameters dictate the kinetic fate of the N-benzyl imine during the Staudinger cycloaddition.

    Reaction ParameterConditionImpact on N-Benzyl Imine CycloadditionMechanistic Rationale
    Temperature -78 °C to 0 °CFavors cis-β-lactam formation.Kinetically traps the zwitterionic intermediate before E/Z isomerization can occur[2].
    Temperature Room Temp / RefluxIncreases trans-β-lactam ratio.Provides activation energy for the zwitterion to isomerize to the thermodynamically stable trans-form[2].
    Solvent Polarity Toluene (Non-polar)High cis selectivity.Destabilizes the charged zwitterionic intermediate, forcing rapid, direct ring closure[2].
    Solvent Polarity THF / CH₃CN (Polar)Increases trans selectivity.Stabilizes the zwitterion, increasing its lifetime and allowing rotation/isomerization[2].
    Addition Rate Slow (Dropwise)High yield, low byproducts.Keeps steady-state ketene concentration low, preventing ketene-ketene dimerization[5].

    Validated Experimental Protocol: Moisture-Free, Controlled-Addition Cycloaddition

    To ensure high reproducibility and minimize the side reactions detailed above, utilize the following self-validating protocol.

    Workflow Prep 1. Reagent Prep Dry DCM, Ar Gas Imine 2. Imine Solution Cool to -78 °C Prep->Imine Ketene 3. Ketene Generation Slow Addition Imine->Ketene React 4. Cycloaddition Gradual Warming Ketene->React Purify 5. Quench & Purify Chromatography React->Purify

    Step-by-step experimental workflow for controlled Staudinger cycloaddition.

    Phase 1: Preparation and Integrity Check
    • Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

    • Add the N-benzyl imine (1.0 equiv) and anhydrous triethylamine (3.0 equiv) to the flask.

    • Dissolve the reagents in anhydrous dichloromethane (DCM) to achieve a 0.1 M imine concentration.

    • Self-Validation Check 1: Perform a Karl Fischer titration on your DCM prior to use. Ensure water content is <10 ppm to definitively rule out imine hydrolysis.

    Phase 2: Imine Activation & Ketene Generation
    • Submerge the reaction flask in a dry ice/acetone bath to cool the solution to -78 °C. Allow 15 minutes for thermal equilibration.

    • Self-Validation Check 2: Run a baseline Thin Layer Chromatography (TLC) of the cold imine solution. If a distinct benzaldehyde spot is visible under UV, hydrolysis has already occurred. Abort, re-dry reagents, and restart.

    • Dissolve the acid chloride (1.5 equiv) in a small volume of anhydrous DCM.

    • Using a syringe pump, add the acid chloride solution dropwise over 1–2 hours. Causality: This slow addition is critical to prevent ketene dimerization.

    Phase 3: Cycloaddition & Warming
    • Once the addition is complete, maintain the reaction at -78 °C for an additional 2 hours to kinetically favor the cis-isomer.

    • Gradually allow the reaction mixture to warm to room temperature overnight (approx. 12 hours) to ensure complete conversion.

    • Self-Validation Check 3: Monitor the reaction via FT-IR spectroscopy. Confirm the disappearance of the intense ketene band (~2100 cm⁻¹) and the appearance of the distinct β-lactam carbonyl stretch (~1750 cm⁻¹).

    Phase 4: Isolation and Stereochemical Validation
    • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).

    • Self-Validation Check 4: Analyze the purified product via ¹H-NMR. Use the coupling constants ( J3,4​ ) of the protons on the β-lactam ring to validate diastereomeric purity. The cis-isomer will typically display a coupling constant of J≈5.0−6.0 Hz, whereas the trans-isomer will show J≈2.0−3.0 Hz.

    References

    • Staudinger Synthesis - Organic Chemistry Portal -[Link]

    • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC (National Institutes of Health) -[Link]

    • Combination of Enabling Technologies to Improve and Describe the Stereoselectivity of Wolff-Staudinger Cascade Reaction - Thieme Connect -[Link]

    • Formation and Utility of Reactive Ketene Intermediates Under Continuous Flow Conditions - ResearchGate -[Link]

    Sources

    Optimization

    Improving diastereoselectivity in 3-substituted beta-lactam synthesis

    Welcome to the Technical Support Center for advanced beta-lactam synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenge in the development of beta...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for advanced beta-lactam synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenge in the development of beta-lactam therapeutics: definitively controlling the cis vs. trans diastereoselectivity at the C3 and C4 positions.

    This guide bypasses generic advice, focusing instead on the mechanistic causality behind stereochemical outcomes, self-validating experimental protocols, and field-proven solutions for the Staudinger, Kinugasa, and Tsuji-Trost cyclization pathways.

    Section 1: Troubleshooting the Staudinger Synthesis

    Q1: My Staudinger cycloaddition consistently yields the cis-beta-lactam, but my target active pharmaceutical ingredient (API) requires the trans-configuration. How can I invert this selectivity?

    A1: The inherent preference of the standard Staudinger reaction (using N-aryl or N-alkyl imines) is to form the cis-diastereomer. This occurs because the conrotatory ring closure of the zwitterionic intermediate naturally minimizes steric clash between the ketene and imine substituents. To invert this to trans-selectivity, you must alter the electronic nature of the imine nitrogen.

    Causality & Solution: Replacing standard protecting groups with an N-triflyl (N-SO₂CF₃) group fundamentally alters the transition state. The strongly electron-withdrawing triflyl group drastically reduces the nucleophilicity of the imine nitrogen. This electronic dampening delays the final ring closure, providing sufficient half-life for the intermediate to undergo bond rotation into the thermodynamically more stable trans-conformation before cyclization occurs. This unanticipated dependence on the nitrogen substituent was elegantly demonstrated by Fu and co-workers[1].

    Q2: I am using a chiral nucleophilic catalyst (e.g., benzoylquinine) for an asymmetric Staudinger synthesis, but my diastereomeric ratio (dr) and enantiomeric excess (ee) are exceptionally poor. What is going wrong?

    A2: The root cause is almost certainly your choice of stoichiometric base. If you are using standard amine bases like triethylamine (Et₃N) or DIPEA, they are acting as nucleophiles. They directly react with the acid chloride (your ketene precursor) to form a racemic, uncatalyzed background ketene that rapidly competes with your chiral catalyst.

    Causality & Solution: You must switch to a non-nucleophilic, highly basic sponge—specifically 1,8-Bis(dimethylamino)naphthalene (Proton Sponge). Proton Sponge is basic enough to deprotonate the intermediate but sterically hindered enough that it cannot act as a nucleophile to generate the ketene itself. This ensures the acid chloride only reacts with the chiral benzoylquinine catalyst to form the active chiral zwitterionic enolate, maximizing both dr and ee[2].

    Section 2: Troubleshooting the Kinugasa Reaction

    Q3: My intramolecular Kinugasa reaction is yielding a complex mixture of diastereomers and low overall conversion. How do I optimize the cascade?

    A3: The Kinugasa reaction (the Cu-catalyzed cycloaddition of terminal alkynes with nitrones) is highly sensitive to the ligand environment around the copper center. Poor diastereoselectivity usually stems from a lack of facial discrimination during the protonation of the intermediate copper enolate.

    Causality & Solution: Employing a rigid, sterically demanding chiral ligand, such as a planar-chiral phosphaferrocene or a bis(oxazoline) (BOX) ligand, restricts the conformational flexibility of the isoxazoline intermediate. Furthermore, the choice of base dictates the rate of the final enolate protonation. Using a bulkier base (e.g., dicyclohexylmethylamine) slows down non-selective background protonation, allowing the chiral copper-ligand complex to tightly dictate the stereochemistry of the cis-ring closure[3].

    Section 3: Advanced Stereodivergent Strategies

    Q4: Is there a way to access either the cis or trans isomer from the exact same starting materials just by changing the reaction conditions?

    A4: Yes, by abandoning the ketene-imine paradigm and utilizing a stereodivergent intramolecular Tsuji-Trost allylation. By constructing a diamide functionalized with an allylic carbonate, you can use Palladium catalysis to close the beta-lactam ring.

    Causality & Solution: The diastereoselectivity in this pathway is entirely ligand-controlled. Using a bidentate ligand like dppf forces a specific transition state geometry that yields the trans-isomer. Switching to a different ligand class and altering the solvent polarity changes the coordination sphere of the Pd-π-allyl complex, allowing selective access to the cis-isomer. This provides a highly modular approach without needing to redesign your linear synthetic sequence[4].

    Section 4: Quantitative Data Summaries

    Table 1: Effect of Imine N-Substituent on Diastereoselectivity (Catalytic Staudinger) [1]

    Imine Protecting Group Catalyst Major Diastereomer dr (cis:trans) Yield (%)
    N-Aryl (PMP) PPY derivative cis 95:5 88
    N-Tosyl (Ts) PPY derivative cis 85:15 76

    | N-Triflyl (Tf) | PPY derivative | trans | 5:95 | 82 |

    Table 2: Base Optimization in Catalytic Asymmetric Staudinger [2]

    Base Used Catalyst dr (cis:trans) ee (%) Yield (%)
    Triethylamine (Et₃N) Benzoylquinine 60:40 15 40
    DIPEA Benzoylquinine 75:25 45 55

    | Proton Sponge | Benzoylquinine | 99:1 | 99 | 95 |

    Section 5: Step-by-Step Experimental Protocols

    Protocol 1: Trans-Selective Catalytic Staudinger Reaction

    This protocol utilizes the N-triflyl electronic dampening strategy to achieve trans-selectivity.

    • Preparation: In a flame-dried Schlenk flask under N₂, dissolve the N-triflyl imine (1.0 equiv) and chiral planar-chiral PPY catalyst (10 mol%) in anhydrous toluene.

      • Self-Validation Check: The solution must be clear. Moisture >50 ppm will rapidly hydrolyze the ketene, leading to baseline carboxylic acid spots on TLC.

    • Ketene Generation: Cool the reaction to -78 °C. Add Proton Sponge (1.2 equiv) followed by the dropwise addition of the acid chloride (1.5 equiv).

      • Self-Validation Check: A distinct color change (often yellow/orange) indicates the formation of the active zwitterionic enolate intermediate.

    • Cycloaddition: Allow the reaction to slowly warm to room temperature over 12 hours.

      • Self-Validation Check: Monitor via FT-IR. The disappearance of the intense ketene stretching frequency (~2100 cm⁻¹) and the appearance of the beta-lactam carbonyl stretch (~1750 cm⁻¹) confirms conversion.

    • Isolation: Quench with 1M HCl to protonate the sponge. Extract with EtOAc and purify via flash chromatography.

      • Self-Validation Check: ¹H NMR of the crude mixture will show the C3 and C4 protons. A coupling constant (J) of ~2.0–2.5 Hz confirms the trans-isomer, whereas J = ~5.0–6.0 Hz would indicate the cis-isomer.

    Protocol 2: Cis-Selective Catalytic Asymmetric Staudinger Reaction

    This protocol utilizes Benzoylquinine and Proton Sponge to prevent background racemization.

    • Catalyst/Base Setup: In a dry flask, combine benzoylquinine (10 mol%), Proton Sponge (1.1 equiv), and N-tosyl imine (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C.

      • Self-Validation Check: Complete dissolution is required; Proton Sponge must be fully soluble to prevent heterogeneous background reactions.

    • Acid Chloride Addition: Dissolve the acid chloride (1.2 equiv) in CH₂Cl₂ and add via syringe pump over 1 hour.

      • Causality Check: Slow addition maintains a low steady-state concentration of the acid chloride, ensuring it exclusively reacts with the chiral catalyst rather than undergoing uncatalyzed background pathways. TLC should show a single new UV-active spot forming.

    • Workup: Add cold methanol to quench unreacted ketene. Wash with 1M HCl to remove the Proton Sponge and catalyst.

      • Self-Validation Check: The aqueous layer can be basified to recover the expensive benzoylquinine catalyst (recovery >90% validates excellent technique).

    Section 6: Mechanistic Visualizations

    G A Acid Chloride (Ketene Precursor) C Zwitterionic Enolate (Chiral Intermediate) A->C Catalyst attack (-HCl via Proton Sponge) B Chiral Catalyst (Benzoylquinine) B->C E Acylammonium Salt (Diastereoselective Step) C->E Nucleophilic attack on Imine D Imine Addition D->E F cis-Beta-Lactam + Catalyst Regeneration E->F Conrotatory Ring Closure

    Mechanism of the benzoylquinine-catalyzed Staudinger reaction highlighting stereocontrol.

    Kinugasa A Terminal Alkyne + Cu Catalyst B Copper Acetylide A->B Base D Isoxazoline Intermediate B->D 1,3-Dipolar Cycloaddition C Nitrone C->D E Ketene Intermediate D->E Ring Opening (Rearrangement) F cis-Beta-Lactam E->F Intramolecular Cyclization

    The Kinugasa cascade: 1,3-dipolar cycloaddition followed by intramolecular rearrangement.

    References[3] Catalytic enantioselective synthesis of beta-lactams: intramolecular Kinugasa reactions and interception of an intermediate in the reaction cascade. Angewandte Chemie International Edition.https://onlinelibrary.wiley.com/doi/10.1002/anie.200352103[4] Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry.https://pubs.acs.org/doi/10.1021/acs.joc.0c01018[1] Catalytic Asymmetric Staudinger Reactions to Form Beta-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent. Journal of the American Chemical Society.https://pubs.acs.org/doi/10.1021/ja052058p[2] A practical methodology for the catalytic, asymmetric synthesis of β-lactams results from the development of a catalyzed reaction of ketenes and imines using benzoylquinine as chiral catalyst and proton sponge as the stoichiometric base. Journal of the American Chemical Society.https://pubs.acs.org/doi/10.1021/ja0258226

    Sources

    Troubleshooting

    Technical Support Center: Scalable Synthesis of 3-Benzyl-1-(benzyloxy)azetidin-2-one

    This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Benzyl-1-(benzyloxy)azetidin-2-one. As a crucial intermediate in the develop...

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Benzyl-1-(benzyloxy)azetidin-2-one. As a crucial intermediate in the development of novel therapeutics, a robust and scalable synthetic route is paramount. This document provides in-depth experimental protocols, troubleshooting guidance, and frequently asked questions to address challenges encountered during synthesis and purification.

    I. Introduction to the Synthesis

    The synthesis of 3-Benzyl-1-(benzyloxy)azetidin-2-one, a β-lactam, is most effectively achieved through the Staudinger [2+2] cycloaddition. This reaction involves the coupling of a ketene, generated in situ, with an imine.[1] The choice of starting materials and reaction conditions is critical for achieving high yield and diastereoselectivity, which are essential for a scalable process.

    The overall synthetic strategy is outlined below:

    Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Benzyloxyacetyl_chloride Benzyloxyacetyl Chloride Staudinger_Reaction Staudinger [2+2] Cycloaddition Benzyloxyacetyl_chloride->Staudinger_Reaction Imine N-(phenylmethylidene)− 1-phenylmethanamine Imine->Staudinger_Reaction Triethylamine Triethylamine Triethylamine->Staudinger_Reaction Base Purification Chromatography / Crystallization Staudinger_Reaction->Purification Final_Product 3-Benzyl-1-(benzyloxy)azetidin-2-one Purification->Final_Product

    Caption: Overall workflow for the synthesis of 3-Benzyl-1-(benzyloxy)azetidin-2-one.

    II. Detailed Experimental Protocols

    A. Synthesis of 3-Benzyl-1-(benzyloxy)azetidin-2-one

    This protocol is optimized for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.

    Materials and Reagents:

    ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
    N-(phenylmethylidene)−1-phenylmethanamine (Imine)195.2610.0 g0.0511.0
    Benzyloxyacetyl chloride184.6210.4 g0.0561.1
    Triethylamine101.198.0 mL0.0581.14
    Dichloromethane (DCM), anhydrous84.93200 mL--

    Procedure:

    • Imine Solution Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(phenylmethylidene)−1-phenylmethanamine (10.0 g, 0.051 mol) in anhydrous dichloromethane (100 mL).

    • Reaction Setup: Cool the solution to 0 °C using an ice bath.

    • Ketene Generation and Reaction:

      • In the dropping funnel, prepare a solution of benzyloxyacetyl chloride (10.4 g, 0.056 mol) and triethylamine (8.0 mL, 0.058 mol) in anhydrous dichloromethane (100 mL).

      • Add the solution from the dropping funnel to the imine solution dropwise over 1 hour, maintaining the temperature at 0 °C. The in situ generation of the benzyloxyketene and its subsequent reaction with the imine is a critical step.[2]

    • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:3).

    • Work-up:

      • Once the reaction is complete, wash the reaction mixture with 1N HCl (2 x 50 mL) to remove excess triethylamine.

      • Wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

      • Finally, wash with brine (1 x 50 mL).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    B. Purification of 3-Benzyl-1-(benzyloxy)azetidin-2-one

    The crude product is a mixture of diastereomers and requires purification. Column chromatography is suitable for laboratory scale, while crystallization is preferred for larger scales.

    1. Column Chromatography (Laboratory Scale):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Procedure:

      • Prepare a slurry of silica gel in hexane and pack the column.

      • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

      • Load the adsorbed product onto the column.

      • Elute the column with the ethyl acetate/hexane gradient, collecting fractions.

      • Monitor the fractions by TLC to identify and combine those containing the pure product.

      • Evaporate the solvent from the combined fractions to yield the purified product.

    2. Crystallization (Scalable):

    • Solvent System: A mixture of ethyl acetate and hexane is often effective.

    • Procedure:

      • Dissolve the crude product in a minimal amount of hot ethyl acetate.

      • Slowly add hexane until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

      • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

    III. Troubleshooting Guide

    Problem Possible Cause(s) Recommended Solution(s)
    Low or No Product Formation 1. Moisture in the reaction: Acyl chlorides and ketenes are highly sensitive to moisture.[3] 2. Inactive reagents: Degradation of benzyloxyacetyl chloride or the imine. 3. Incorrect temperature: Temperature may be too high, leading to side reactions, or too low, slowing the reaction rate.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen). Use anhydrous solvents. 2. Use freshly distilled or newly purchased reagents. Check the purity of starting materials by NMR or other analytical techniques. 3. Maintain the reaction temperature at 0 °C during the addition of the acyl chloride/triethylamine mixture.
    Formation of Multiple Byproducts 1. Self-condensation of the ketene: This can occur if the ketene is generated too quickly or if the imine concentration is too low.[4] 2. Reaction of triethylamine with benzyloxyacetyl chloride: This can lead to the formation of an unreactive salt. 3. Decomposition of the product: The β-lactam ring can be sensitive to acidic or basic conditions during work-up.1. Add the benzyloxyacetyl chloride/triethylamine solution slowly and dropwise to the imine solution to ensure the ketene reacts as it is formed. 2. Ensure slow addition of the acyl chloride/base mixture. 3. Use mild work-up conditions. Neutralize the reaction mixture carefully.
    Poor Diastereoselectivity 1. Reaction temperature: Higher temperatures can lead to a loss of stereocontrol.[5] 2. Solvent effects: The polarity of the solvent can influence the transition state of the cycloaddition.1. Maintain a low temperature (0 °C or even -78 °C for highly sensitive substrates) during the ketene generation and cycloaddition. 2. Dichloromethane is a good starting point. Consider exploring other non-polar aprotic solvents like toluene, although this may require temperature optimization.
    Difficulty in Purification 1. Co-elution of diastereomers: Diastereomers may have very similar polarities. 2. Oily product: The product may not crystallize easily.1. Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture may be necessary. Preparative HPLC can also be employed for difficult separations.[6][7] 2. Try different solvent systems for crystallization. Seeding with a small crystal of the desired product can induce crystallization. If the product remains an oil, purification by chromatography is the best option.

    IV. Frequently Asked Questions (FAQs)

    Q1: What is the key to achieving a scalable synthesis of 3-Benzyl-1-(benzyloxy)azetidin-2-one?

    A1: The key to scalability lies in a robust and reproducible process. This includes:

    • High-quality starting materials: Ensure the purity of your imine and benzyloxyacetyl chloride.

    • Strict control of reaction conditions: Precise temperature control and exclusion of moisture are critical for high yield and selectivity.

    • Efficient purification: For large-scale production, developing a reliable crystallization procedure is more cost-effective and efficient than chromatography.[2]

    Q2: What are the primary safety concerns associated with this synthesis?

    A2: The main safety concerns are:

    • Benzyloxyacetyl chloride: This reagent is corrosive and lachrymatory. It reacts violently with water.[3] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Triethylamine: This is a flammable and corrosive liquid. Handle with care in a fume hood.

    • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and with appropriate PPE.

    Q3: Can other bases be used instead of triethylamine?

    A3: While triethylamine is commonly used, other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) or N-methylmorpholine can also be employed. The choice of base can sometimes influence the diastereoselectivity of the reaction, so optimization may be necessary if you deviate from the recommended protocol.

    Q4: How can I confirm the structure and purity of the final product?

    A4: The structure and purity of 3-Benzyl-1-(benzyloxy)azetidin-2-one should be confirmed by a combination of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and the presence of any impurities.[6]

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: This will show the characteristic β-lactam carbonyl stretch (typically around 1740-1760 cm⁻¹).

    • High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity and diastereomeric ratio of the final product.

    Q5: My reaction is consistently giving low yields. What is the most likely culprit?

    A5: The most common reason for low yields in a Staudinger reaction is the presence of moisture.[8] Even trace amounts of water can hydrolyze the acyl chloride and the ketene intermediate, preventing the desired cycloaddition from occurring. Ensure all your reagents, solvents, and glassware are scrupulously dry. Another possibility is the quality of your starting materials.

    V. Mechanistic Insight

    The Staudinger reaction proceeds through a stepwise mechanism. The imine nitrogen acts as a nucleophile, attacking the central carbon of the ketene to form a zwitterionic intermediate. This intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring.[1]

    Staudinger_Mechanism Start Imine + Ketene Zwitterion Zwitterionic Intermediate Start->Zwitterion Nucleophilic Attack Ring_Closure Conrotatory Ring Closure Zwitterion->Ring_Closure Product β-Lactam Ring_Closure->Product

    Sources

    Optimization

    Debenzylation of N-benzyloxy azetidinones without ring opening

    Troubleshooting Guide: Debenzylation of N-Benzyloxy Azetidinones Without Ring Opening Welcome to the Technical Support Center for advanced synthetic workflows. As drug development increasingly relies on complex heterocyc...

    Author: BenchChem Technical Support Team. Date: March 2026

    Troubleshooting Guide: Debenzylation of N-Benzyloxy Azetidinones Without Ring Opening

    Welcome to the Technical Support Center for advanced synthetic workflows. As drug development increasingly relies on complex heterocyclic intermediates, the azetidin-2-one (β-lactam) core remains a critical, yet highly sensitive, building block.

    This guide addresses a notoriously difficult transformation: the debenzylation of N-benzyloxy azetidinones. Whether you are targeting an N-hydroxy intermediate or a fully unsubstituted N-H β-lactam (as seen in the synthesis of DPP-IV inhibitors like Sitagliptin [1][3]), preserving the highly strained four-membered ring is paramount.

    The Mechanistic Challenge: Causality of Ring Opening

    To successfully debenzylate an N-benzyloxy azetidinone, one must understand the thermodynamic fragility of the substrate. The azetidin-2-one ring possesses approximately 26 kcal/mol of strain energy.

    During catalytic hydrogenation (e.g., using H₂ and Pd/C), the goal is to selectively cleave the relatively labile N–O or O–Benzyl bond. However, if the reaction conditions are not meticulously tuned, the N–C2 amide bond becomes susceptible to reductive cleavage or solvolysis.

    • The Solvent Effect: Using protic, nucleophilic solvents like methanol (MeOH) or ethanol (EtOH) is the primary cause of ring opening. Under reductive conditions, the transient activation of the carbonyl oxygen on the catalyst surface allows the nucleophilic solvent to attack the C2 carbon, irreversibly cleaving the ring to form a β-amino ester byproduct.

    • The Over-Reduction Risk: The cleavage of the O–Benzyl bond yields an N-hydroxy azetidinone[2]. If the target is the N-H azetidinone, further cleavage of the N–O bond is required. Forcing this second step with high H₂ pressure or elevated temperatures often breaks the β-lactam core before the N–O bond yields.

    Pathway A N-Benzyloxy Azetidinone B N-Hydroxy Azetidinone A->B Mild H2, Pd/C (EtOAc) D Ring-Opened Byproduct A->D Nucleophilic Solvent (MeOH) C N-Unsubstituted Azetidinone B->C TiCl3 or High Pressure B->D Harsh Conditions

    Reaction pathways for N-benzyloxy azetidinones showing desired products and ring-opened byproducts.

    Experimental Protocols: Self-Validating Workflows

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints will tell you immediately if the reaction is proceeding correctly or if the ring is degrading.

    Protocol A: Mild Catalytic Hydrogenation (Targeting N-Hydroxy Azetidinone)

    Use this protocol when the N-hydroxy derivative is your final target or an isolated intermediate.

    • Preparation: In a flame-dried flask under N₂, dissolve the N-benzyloxy azetidinone (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) to a concentration of 0.1 M. Crucial: Do not use MeOH.

    • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq Pd).

    • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at 25 °C.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (1:1 Hexanes/EtOAc) every 30 minutes.

      • Success Indicator: Disappearance of the starting material (typically R_f ~0.6) and appearance of a more polar spot (R_f ~0.3) that stains strongly positive with FeCl₃ (confirming the free N-OH group).

      • Failure Indicator: Appearance of a baseline spot that is ninhydrin-positive indicates ring opening to the free amine. If observed, immediately quench the reaction.

    • Workup: Once complete (typically 2–4 hours), purge the flask with N₂, filter the mixture through a pad of Celite to remove the Pd/C, and concentrate under reduced pressure.

    Protocol B: Sequential Reduction (Targeting N-Unsubstituted Azetidinone)

    Cleaving the N–O bond via hydrogenation often requires harsh conditions that destroy the ring. We recommend a chemical cleavage using Titanium(III) chloride, adapted from Merck's Sitagliptin intermediate synthesis [1].

    • Initial Debenzylation: Perform Protocol A to obtain the crude N-hydroxy azetidinone.

    • Solvent Exchange: Dissolve the crude intermediate in a 4:1 mixture of THF and H₂O (0.1 M).

    • N–O Cleavage: Cool the solution to 0 °C. Dropwise, add an aqueous solution of TiCl₃ (2.0 eq).

    • Self-Validation Checkpoint: The TiCl₃ solution is naturally dark purple. As the N–O bond is cleaved and Ti(III) oxidizes to Ti(IV), the solution will transition to a clear or milky white color. Monitor by LC-MS for the exact mass of the N-H product.

    • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

    Quantitative Condition Matrix

    The table below summarizes the causality between reaction conditions and product distribution, allowing you to select the optimal parameters for your specific target.

    CatalystSolventH₂ SourceTemp (°C)Primary ProductRing-Opening Byproduct (%)
    10% Pd/CMeOHBalloon (1 atm)25N-OH (70%), N-H (10%)~20% (High)
    10% Pd/CEtOAc Balloon (1 atm)25N-OH (95%) < 2% (Optimal)
    20% Pd(OH)₂/CEtOAcBalloon (1 atm)25N-OH (85%), N-H (10%)< 5%
    10% Pd/C + TiCl₃THF/H₂OChemical25N-H (92%) < 2% (Optimal)
    10% Pd/CMeOH50 psi40N-H (40%)> 50% (Destructive)
    Frequently Asked Questions (FAQs) & Troubleshooting

    Q: Why am I seeing a high percentage of ring-opened β-amino acid byproducts? A: You are likely using a nucleophilic solvent (like methanol or ethanol) or running the reaction at elevated temperatures. The strain of the β-lactam ring makes it highly susceptible to solvolysis when the nitrogen is transiently activated by the palladium surface. Solution: Switch immediately to a non-nucleophilic solvent like Ethyl Acetate (EtOAc) or THF, and maintain the temperature at or below 25 °C.

    Q: My reaction stalls completely at the N-hydroxy azetidinone stage. How do I push it to the N-H β-lactam? A: The N–O bond is significantly harder to cleave via standard hydrogenolysis than the O–Benzyl bond. Do not increase the H₂ pressure or temperature, as this will destroy the ring. Solution: Isolate the N-hydroxy intermediate and subject it to chemical reduction using aqueous TiCl₃ (Protocol B). This selectively cleaves the N–O bond without jeopardizing the β-lactam core.

    Q: The initial O-debenzylation is too slow in EtOAc. Can I increase the pressure? A: Increasing H₂ pressure is risky. Instead, try switching to Pearlman’s catalyst (20% Pd(OH)₂/C), which is generally more active for debenzylations at 1 atm. Alternatively, you can use a transfer hydrogenation approach with ammonium formate in THF, which provides a steady, mild source of hydrogen.

    Troubleshooting Start Issue: Low Yield of Intact β-Lactam Q1 Is ring-opening observed? Start->Q1 Sol1 Switch solvent to EtOAc Lower temperature Q1->Sol1 Yes Q2 Is reaction stalling at N-OH? Q1->Q2 No Sol2 Use TiCl3 or Pd(OH)2/C Avoid high H2 pressure Q2->Sol2 Yes

    Troubleshooting decision tree for optimizing the debenzylation of N-benzyloxy azetidinones.

    References
    • Balsells, J., et al. "Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®." Green Chemistry in the Pharmaceutical Industry, 2010.[Link]

    • Biswas, A., Krook, M. A., & Miller, M. J. "A practical synthesis of intermediates useful for the preparation of a variety of monocyclic β-lactam antibiotics." Tetrahedron, 1986.[Link]

    • U.S. Environmental Protection Agency (EPA). "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award." EPA.gov, 2010.[Link]

    Troubleshooting

    Optimization of reaction conditions for ketene-imine cycloadditions

    Welcome to the Technical Support Center for the optimization of ketene-imine cycloadditions. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troublesho...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the optimization of ketene-imine cycloadditions. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the Staudinger synthesis of β-lactams (azetidinones).

    The Staudinger reaction is a highly versatile [2+2] cycloaddition, but its success—particularly its yield and diastereoselectivity—relies heavily on the precise control of reaction kinetics, solvent polarity, and reagent addition rates. This guide breaks down the causality behind these parameters to help you build robust, self-validating experimental workflows.

    Reaction Mechanism & Stereochemical Pathways

    Understanding the mechanistic divergence of the zwitterionic intermediate is critical for controlling your reaction's stereochemical outcome.

    StaudingerMechanism AcylChloride Acyl Chloride + Base Ketene Ketene (in situ) AcylChloride->Ketene -HCl Zwitterion Zwitterionic Intermediate (C-N bond formed) Ketene->Zwitterion Nucleophilic Attack Imine Imine (E-isomer) Imine->Zwitterion sp2 N attacks sp C DirectClosure Direct Conrotatory Ring Closure Zwitterion->DirectClosure Non-polar solvent Low Temp Isomerization Imine Isomerization (E to Z) Zwitterion->Isomerization Polar solvent High Temp CisLactam cis-β-Lactam (Kinetic Product) DirectClosure->CisLactam TransLactam trans-β-Lactam (Thermodynamic Product) Isomerization->TransLactam Ring Closure

    Mechanistic pathways of the Staudinger cycloaddition dictating cis/trans β-lactam stereoselectivity.

    Frequently Asked Questions (FAQs) on Reaction Optimization

    Q: How do I control the diastereoselectivity (cis vs. trans) of the β-lactam? A: The stereochemical outcome depends entirely on the competition between the direct ring closure of the zwitterionic intermediate and its isomerization[1].

    • To favor the cis-isomer (Kinetic Control): Use non-polar solvents (e.g., toluene, benzene) and lower reaction temperatures (e.g., -78 °C to 0 °C). Non-polar environments fail to stabilize the zwitterionic intermediate, forcing a rapid, direct conrotatory ring closure before the imine moiety has the thermal energy or time to isomerize[2][3].

    • To favor the trans-isomer (Thermodynamic Control): Use polar solvents (e.g., dichloromethane, chlorobenzene) and higher temperatures (e.g., reflux or microwave irradiation). Polar solvents stabilize the zwitterion, extending its lifetime and allowing the imine to isomerize from the E to the sterically less hindered Z configuration prior to ring closure[1][2][3].

    Q: I am observing significant ketene dimerization (diketene formation) and low β-lactam yields. How can I suppress this? A: Ketenes, particularly monosubstituted ones, are highly electrophilic and prone to self-addition (dimerization) in the presence of a tertiary amine base[4][5]. To suppress this, you must control the steady-state ketene concentration. Never add the base to a mixture of imine and acyl chloride. Instead, add the acyl chloride dropwise via a syringe pump to a dilute solution of the imine and base[5]. Additionally, switching to a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can reduce base-catalyzed side reactions[2][5].

    Quantitative Parameter Optimization

    Table 1: Effect of Reaction Parameters on Staudinger Cycloaddition

    ParameterConditionMechanistic EffectPreferred Outcome
    Solvent Polarity Non-polar (Toluene/Benzene)Destabilizes zwitterion; forces rapid closurecis-β-Lactam[2][3]
    Solvent Polarity Polar (DCM, Chlorobenzene)Stabilizes zwitterion; allows imine isomerizationtrans-β-Lactam[1][2]
    Temperature Low (-78 °C to 0 °C)Reduces thermal energy available for isomerizationcis-β-Lactam[1][3]
    Temperature High (Reflux, 95 °C)Provides activation energy for E/Z isomerizationtrans-β-Lactam[2]
    Addition Rate Bolus / Fast AdditionHigh local ketene concentration promotes self-additionKetene Dimers[4][5]
    Addition Rate Syringe Pump (1-2 hours)Low steady-state ketene concentrationHigh β-Lactam Yield[5]

    Troubleshooting Guide

    Issue 1: Unreacted Imine and Hydrolyzed Acyl Chloride (Low Yield)

    • Causality: Acyl chlorides and in situ generated ketenes are extremely moisture-sensitive. Even trace amounts of water will hydrolyze the ketene to a carboxylic acid, which then forms an unreactive salt with the tertiary amine base, halting the cycloaddition[5].

    • Solution: Ensure rigorous anhydrous conditions. Flame-dry all glassware, use freshly distilled or anhydrous grade solvents, and conduct the reaction under a strict inert atmosphere (Argon or N2)[5].

    Issue 2: Unexpected [4+2] Cycloaddition Side Products

    • Causality: If your starting imine is α,β-unsaturated, the highly reactive ketene can undergo a competing [4+2] cycloaddition to form dihydropyridinones instead of the desired [2+2] azetidinone[5].

    • Solution: Tune the electronic properties of the substituents. Electron-donating groups on the imine and electron-withdrawing groups on the ketene generally accelerate the initial nucleophilic attack required to lock the reaction into the[2+2] pathway[1][5].

    TroubleshootingTree Start Issue Detected in Staudinger Reaction YieldIssue Low Yield / No Product Start->YieldIssue DRIssue Poor Diastereoselectivity (dr) Start->DRIssue CheckDimers Are Ketene Dimers Present? YieldIssue->CheckDimers CheckMoisture Unreacted Imine + Acid? YieldIssue->CheckMoisture CheckSolvent Check Solvent Polarity DRIssue->CheckSolvent FixDimers Use Syringe Pump Dilute Conditions CheckDimers->FixDimers Yes FixMoisture Rigorous Anhydrous Conditions CheckMoisture->FixMoisture Yes FixCis Want Cis? Use Toluene, Lower Temp (-78°C) CheckSolvent->FixCis FixTrans Want Trans? Use DCM/PhCl, Raise Temp CheckSolvent->FixTrans

    Diagnostic logic tree for resolving common yield and stereoselectivity issues in Staudinger reactions.

    Standardized Experimental Protocol

    Note: This protocol utilizes in situ ketene generation via slow addition to maximize the cross-cycloaddition rate over homodimerization[5].

    Step-by-Step Methodology:

    • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet[5].

    • Reagent Loading: Under an inert atmosphere, dissolve the imine (1.0 equiv) and the tertiary amine base (e.g., DIPEA or Et3N, 1.2 to 1.5 equiv) in an anhydrous solvent (e.g., DCM for trans selectivity, or Toluene for cis selectivity) to achieve a dilute concentration of ~0.1 M[5].

    • Temperature Control: Cool the reaction mixture to the desired temperature (0 °C or -78 °C) using a dry ice/acetone or ice bath[5].

    • Slow Addition (Critical Step): Dissolve the acyl chloride (1.2 equiv) in a small volume of the same anhydrous solvent. Load this into a gas-tight syringe. Using a syringe pump, add the acyl chloride solution dropwise to the stirred imine solution over a period of 1 to 2 hours[5].

    • Reaction Maturation: Once the addition is complete, allow the reaction to stir and slowly warm to room temperature over an additional 2-4 hours. Monitor the consumption of starting materials via TLC or LC-MS[5].

    • Quench & Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[5].

    • Purification: Purify the crude product via flash column chromatography to isolate the target β-lactam and separate any residual diastereomers[3][5].

    References

    • Benchchem. "Technical Support Center: Troubleshooting Diastereoselectivity in Spiro-Lactam Formation." 1

    • Encyclopedia MDPI. "Synthesis of β-Lactams." 2

    • Journal of the American Chemical Society. "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." 3

    • Thieme Connect. "Product Class 4: Oxygen-Substituted Ketenes." 4

    • Benchchem. "Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis." 5

    Sources

    Optimization

    Technical Support Center: Characterization Challenges of Diastereomeric Azetidin-2-ones (β-Lactams)

    Welcome to the Technical Support Center for the structural characterization of azetidin-2-ones. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the structural characterization of azetidin-2-ones. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the unique analytical challenges associated with monocyclic β-lactams. Whether you are developing novel β-lactamase inhibitors, exploring combretazet anti-cancer agents[1], or utilizing azetidin-2-ones as reactive enolate synthons[2], unambiguous stereochemical assignment is critical.

    This guide bypasses basic theory to directly address the causality behind experimental anomalies, providing field-proven protocols and self-validating workflows.

    Part 1: Troubleshooting Stereochemical Assignments (FAQs)

    Q1: How do I reliably distinguish between cis and trans diastereomers of azetidin-2-ones using 1D NMR? A1: The most definitive diagnostic tool for assigning the relative stereochemistry of the azetidin-2-one ring is the vicinal coupling constant ( 3J ) between the protons at the C3 and C4 positions ( J3,4​ )[3][4].

    • The Causality: The magnitude of 3J is dictated by the Karplus relationship, which depends on the dihedral angle between the C-H bonds. In a strained four-membered ring, cis-protons are held at a dihedral angle approaching 0°, resulting in a strong orbital overlap and a larger coupling constant ( J3,4​ = 5.0–6.9 Hz)[3][4][5]. Conversely, trans-protons sit at a dihedral angle of approximately 120°–130°, leading to a significantly weaker coupling ( J3,4​ = 1.0–3.0 Hz)[3][4][5].

    • Troubleshooting Tip: If your C3 and C4 signals overlap (accidental isochrony), switch your NMR solvent from CDCl₃ to Benzene- d6​ or Acetone- d6​ [6]. The differential solvation of the polar amide core will often shift the signals apart, allowing you to extract the precise J -values.

    Q2: My ¹H NMR spectrum shows multiple sets of signals for the azetidin-2-one core. How do I know if I have a mixture of diastereomers or just rotamers? A2: This is a classic pitfall. Bulky substituents at the N1 or C3 positions, or the presence of exocyclic amide/carbamate bonds, can severely restrict bond rotation. On the NMR timescale at room temperature, these slowly interconverting conformers (rotamers) appear as distinct species, mimicking a diastereomeric mixture[7].

    • The Solution: Do not rely solely on 1D NMR integrations. Instead, utilize 2D EXSY (Exchange Spectroscopy) NMR[7][8].

    • The Causality: 2D EXSY detects chemical exchange. Because rotamers are in rapid thermodynamic equilibrium, magnetization is transferred between the two states during the mixing time, resulting in distinct off-diagonal exchange cross-peaks[7]. Diastereomers, however, are stable, non-equilibrating stereoisomers; they will never show exchange cross-peaks under standard conditions[7][9].

    Q3: How does the method of synthesis impact the expected diastereomeric ratio (dr)? A3: The mechanism dictates the stereochemical outcome. In the classic Staudinger synthesis (ketene-imine [2+2] cycloaddition), the reaction proceeds via a zwitterionic intermediate[10][11].

    • The Causality: Direct, kinetically controlled conrotatory ring closure of the zwitterion typically yields the cis-diastereomer[5][10][11]. However, if the zwitterion has a sufficient lifetime (often influenced by electron-withdrawing groups or high temperatures), it can undergo isomerization to the thermodynamically more stable intermediate, leading to the trans-product[5][10]. Always analyze the crude reaction mixture via ¹H NMR or ³¹P NMR (if phosphorylated) to determine the true kinetic dr before purification biases the ratio[4].

    Part 2: Quantitative Data Summary

    To streamline your spectral analysis, compare your empirical data against these established benchmarks for azetidin-2-one characterization.

    Table 1: Diagnostic ¹H NMR Coupling Constants for Azetidin-2-ones

    StereochemistryDihedral Angle (Approx.)Expected J3,4​ Range (Hz)Structural Implications
    Cis ~ 0°5.0 – 6.9 HzProtons are on the same face; sterically hindered.
    Trans ~ 120° – 130°1.0 – 3.0 HzProtons are on opposite faces; thermodynamically favored.

    Table 2: Differentiating Rotamers vs. Diastereomers

    Analytical TechniqueObservation for RotamersObservation for Diastereomers
    2D EXSY NMR Off-diagonal exchange cross-peaks present.No exchange cross-peaks present.
    VT-NMR (High Temp) Signals coalesce into a single sharp set.Signals remain distinct (though shifts may drift).
    Chiral HPLC Elutes as a single peak (if equilibration is fast).Elutes as distinct, resolvable peaks.

    Part 3: Experimental Protocols

    Protocol 1: Determination of Diastereomeric Ratio (dr) via ¹H NMR

    This protocol is a self-validating system: the sum of the integrated isomer peaks must equal the total expected proton count for that position.

    • Sample Preparation: Dissolve 10–15 mg of the crude azetidin-2-one mixture in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter to guarantee optimal magnetic field homogeneity[6].

    • Acquisition: Acquire a standard 1D ¹H NMR spectrum with a relaxation delay (D1) of at least 3–5 seconds to ensure complete longitudinal relaxation of all protons (critical for quantitative integration).

    • Identification: Locate the C4 proton signals. Due to the adjacent nitrogen and carbonyl influence, C4 protons are typically the most downfield ring protons (δ 4.5 – 5.5 ppm)[6].

    • Quantification: Integrate the C4 doublet for the cis-isomer ( J ≈ 5.5 Hz) and the C4 doublet for the trans-isomer ( J ≈ 2.0 Hz)[4][5].

    • Validation: Calculate the ratio (e.g., Area cis / Area trans). To self-validate, integrate the C3 protons (δ 3.0 – 4.5 ppm)[6]; the calculated dr from the C3 protons must perfectly match the dr calculated from the C4 protons.

    Protocol 2: 2D EXSY NMR Workflow for Rotamer Differentiation

    This protocol utilizes chemical exchange to definitively rule out diastereomeric mixtures following chiral resolution[8][9].

    • Setup: Prepare the NMR sample as described in Protocol 1.

    • Parameter Optimization: Set up a 2D NOESY/EXSY pulse sequence. The critical parameter is the mixing time ( τm​ ) . For small molecules exhibiting conformational exchange, a mixing time of 300–500 ms is typically optimal to allow magnetization transfer without excessive signal decay.

    • Control Experiment (Self-Validation): Run a standard 2D COSY experiment first. This maps out all scalar ( J ) couplings.

    • Execution & Analysis: Run the EXSY experiment. Overlay the EXSY spectrum with the COSY spectrum.

    • Interpretation: Look for cross-peaks in the EXSY spectrum that connect the two suspected signal sets. If a cross-peak exists in the EXSY but not in the COSY, it is an exchange peak. This confirms the species are rapidly equilibrating rotamers, not stable diastereomers[7].

    Part 4: Visualizations

    EXSY_Workflow Start Observe Multiple Signal Sets in 1H NMR Spectrum EXSY Acquire 2D EXSY NMR (Set mixing time 300-500 ms) Start->EXSY Check Are Exchange Cross-Peaks Present? EXSY->Check Rotamers Rotamers (Rapidly Equilibrating Conformers) Check->Rotamers  Yes   Diastereomers Diastereomers (Stable Stereoisomers) Check->Diastereomers  No   VTNMR Validate with VT-NMR (Signals coalesce at high T) Rotamers->VTNMR HPLC Validate with Chiral HPLC (Peaks physically resolve) Diastereomers->HPLC

    Workflow for distinguishing rotamers from diastereomers using 2D EXSY NMR.

    Staudinger_Mechanism Ketene Ketene + Imine [2+2] Cycloaddition Zwitterion Zwitterionic Intermediate (C-N Bond Formation) Ketene->Zwitterion  Nucleophilic Attack   Conrotatory Conrotatory Ring Closure (C-C Bond Formation) Zwitterion->Conrotatory  Stereodirecting Auxiliaries   Cis Cis-Azetidin-2-one (J3,4 = 5.0 - 6.9 Hz) Conrotatory->Cis  Kinetic Control   Trans Trans-Azetidin-2-one (J3,4 = 1.0 - 3.0 Hz) Conrotatory->Trans  Thermodynamic Isomerization  

    Stereochemical divergence and causality in the Staudinger synthesis of azetidin-2-ones.

    References

    • McLoughlin, E. C., et al. "Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams." ChemistryOpen 11, no. 8 (2022): e202200119.[Link]

    • Williams, D. R., et al. "Studies of Azetidin-2-one as a Reactive Enolate Synthon of β-Alanine for Condensations with Aldehydes and Ketones." The Journal of Organic Chemistry 81, no. 21 (2016): 10463-10475.[Link]

    • "Rotamers or Diastereomers? An Overlooked NMR Solution." The Journal of Organic Chemistry 77, no. 11 (2012): 5198-5206.[Link]

    Sources

    Troubleshooting

    Core Troubleshooting Guide: Mechanistic Bottlenecks &amp; Byproducts

    Welcome to the Technical Support Center for β-Lactam Synthesis. This resource is engineered specifically for researchers, synthetic chemists, and drug development professionals.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for β-Lactam Synthesis. This resource is engineered specifically for researchers, synthetic chemists, and drug development professionals. Here, we dissect the mechanistic bottlenecks of 3-benzyl-β-lactam synthesis—primarily focusing on the Staudinger [2+2] cycloaddition and the Kinugasa reaction—and provide actionable, self-validating protocols to eliminate byproduct formation.

    Q1: Why am I observing significant formation of cyclobutanediones and β-lactones instead of my target 3-benzyl-β-lactam?

    A1: You are observing ketene dimerization, which is a direct consequence of a kinetic mismatch during the Staudinger synthesis. The Causality: The reaction relies on the in situ generation of a highly reactive benzylketene from an acyl chloride (e.g., 3-phenylpropanoyl chloride) via dehydrohalogenation. If the base (typically triethylamine) is added too rapidly, the local concentration of the benzylketene spikes, exceeding the rate at which the imine can execute a nucleophilic attack. Consequently, the ketene undergoes a nucleophile-promoted self-condensation, yielding dimeric allenes, cyclobutanediones, or β-lactones (1[1]). The Fix: Transition to a syringe-pump addition of the base over 30–60 minutes to maintain a low steady-state concentration of the ketene.

    Q2: My Staudinger reaction yields a 1:1 mixture of cis and trans isomers. How can I selectively synthesize the cis-3-benzyl-β-lactam?

    A2: The stereochemical outcome is governed by the lifetime and rotational dynamics of the zwitterionic intermediate. The Causality: Though the Staudinger synthesis is renowned for its predictable stereochemical outcome (2[2]), the initial nucleophilic attack of the imine on the ketene forms a zwitterion. The rate of direct conrotatory ring closure versus the rate of bond isomerization within this intermediate dictates the final cis/trans ratio. Elevated temperatures provide the activation energy required for isomerization, leading to the thermodynamic trans-product (3[3]). The Fix: Lower the reaction temperature to 0 °C or -78 °C. This kinetically traps the intermediate, strongly favoring the direct ring closure to the cis-isomer. Additionally, utilizing strictly (E)-imines heavily biases the geometry toward cis-formation (4[4]).

    Q3: During the Kinugasa synthesis of 3-benzyl-β-lactams, I am losing terminal alkyne to a non-polar byproduct. What is happening?

    A3: You are experiencing Glaser homo-coupling. The Causality: The Kinugasa reaction constructs β-lactams directly from nitrones and copper(I) acetylides. However, if the reaction environment is not strictly anaerobic, adventitious oxygen oxidizes the copper(I) acetylide intermediate, triggering a Glaser-type homo-coupling process that yields diynes and depletes your starting alkyne (5[5]). The Fix: Utilize rigorous Schlenk techniques and freeze-pump-thaw degassing of all solvents prior to introducing the copper catalyst.

    Pathway Visualization

    MechanisticPathway Acyl Acyl Chloride (Precursor) Ketene Benzylketene (Reactive Intermediate) Acyl->Ketene Dehydrohalogenation Base Base (e.g., Et3N) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine Dimer Ketene Dimers (Byproduct) Ketene->Dimer Excess Ketene Imine Imine Imine->Zwitterion Cis Cis-3-Benzyl-β-Lactam (Kinetic) Zwitterion->Cis Direct Closure Trans Trans-3-Benzyl-β-Lactam (Thermodynamic) Zwitterion->Trans Isomerization

    Mechanistic divergence in the Staudinger reaction leading to target isomers and byproducts.

    Quantitative Impact of Reaction Conditions

    The following table summarizes how specific parameters dictate the byproduct profile and stereoselectivity during the Staudinger synthesis of 3-benzyl-β-lactams.

    Reaction ConditionTemp (°C)Base Addition RateCis:Trans RatioKetene Dimer Yield (%)Overall β-Lactam Yield (%)
    Standard Batch25Bolus (<1 min)45:5525 – 3540 – 50
    Cold Batch0Bolus (<1 min)60:4020 – 3055 – 65
    Optimized Dropwise 0 Slow (30 min) 85:15 < 5 80 – 90
    Cryogenic Dropwise-78Slow (60 min)> 95:5< 285 – 95

    Experimental Protocol: Optimized Staudinger Synthesis & Purification

    This protocol is designed as a self-validating system . Visual cues and chemical logic are embedded into the steps to ensure byproduct mitigation is actively monitored in real-time.

    Phase 1: Synthesis
    • System Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Causality: Trace moisture hydrolyzes the acyl chloride to hydrocinnamic acid, permanently preventing ketene formation.

    • Reagent Loading: Dissolve the imine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Temperature Control: Submerge the flask in an ice bath to reach 0 °C. Causality: Suppresses the isomerization of the zwitterionic intermediate, locking in the kinetic cis-selectivity.

    • Precursor Addition: Inject 3-phenylpropanoyl chloride (1.2 eq) into the stirring solution.

    • Ketene Generation (Critical Step): Prepare a solution of triethylamine (1.5 eq) in 5 mL anhydrous DCM. Using a syringe pump, add this solution dropwise over exactly 30 minutes.

      • Self-Validation Check: The solution should maintain a pale yellow hue. A rapid shift to dark brown or purple indicates localized ketene pooling and subsequent dimerization. If this occurs, immediately reduce the addition rate.

    • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC until the UV-active imine spot is fully consumed.

    Phase 2: Quenching & Purification
    • Chemical Quenching: Add 10 mL of saturated aqueous NaHCO₃.

      • Causality: This step is dual-purpose. It neutralizes the Et₃N·HCl salts (moving them to the aqueous layer) and hydrolyzes any unreacted acyl chloride into water-soluble carboxylates, ensuring they do not co-elute with your product (3[3]).

    • Extraction: Extract the aqueous layer with DCM (3 × 15 mL). Combine organic fractions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (typically 9:1 to 7:3).

      • Elution Order: Ketene dimers (highly non-polar) elute first, followed by the β-lactam mixture, and finally any unreacted imine/amine degradation products.

    • Selective Crystallization: To achieve >99% diastereomeric excess (de) of the cis-isomer, dissolve the purified β-lactam fraction in a minimal amount of hot ethyl acetate, slowly add hexanes until slightly turbid, and allow to cool slowly to room temperature.

    PurificationWorkflow Crude Crude Reaction Mixture Quench Aqueous Quench (NaHCO3) Crude->Quench Removes Salts Silica Silica Gel Chromatography Quench->Silica Organic Extract DimerFrac Early Fractions (Ketene Dimers) Silica->DimerFrac LactamFrac Mid Fractions (β-Lactam Mixture) Silica->LactamFrac ImineFrac Late Fractions (Unreacted Imine) Silica->ImineFrac Cryst Selective Crystallization LactamFrac->Cryst Solvent Evaporation Pure Pure Diastereomer Cryst->Pure >99% de

    Self-validating purification workflow for isolating pure 3-benzyl-β-lactams.

    References

    • Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams.National Institutes of Health (PMC).
    • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.MDPI.
    • Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis.BenchChem.
    • Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling.MDPI.
    • Stereoelectronic Features of a Complex Ketene Dimerization Reaction.MDPI.

    Sources

    Optimization

    Technical Support Center: Advanced Chiral Resolution of β-Lactams

    Welcome to the Technical Support Center for β-lactam chiral resolution. As researchers and drug development professionals, achieving high enantiomeric excess ( ee ) in β-lactam synthesis is critical for pharmacological e...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for β-lactam chiral resolution. As researchers and drug development professionals, achieving high enantiomeric excess ( ee ) in β-lactam synthesis is critical for pharmacological efficacy. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols for enzymatic resolution, chiral chromatography, and dynamic kinetic resolution (DKR).

    G cluster_0 Resolution Strategies Racemate Racemic β-Lactam Mixture Enzymatic Enzymatic Resolution (PGA / Lipases) Racemate->Enzymatic Chromatography Chiral Chromatography (HPLC / SFC) Racemate->Chromatography DKR Dynamic Kinetic Resolution (DKR) Racemate->DKR Yield50 Max 50% Yield (Standard KR) Enzymatic->Yield50 Chromatography->Yield50 Yield100 Up to 100% Yield (In situ Racemization) DKR->Yield100 Pure Enantiopure β-Lactam (Target API) Yield50->Pure Yield100->Pure

    Workflow of chiral resolution strategies for beta-lactams, highlighting yield limits.

    Module 1: Enzymatic Resolution (Biocatalysis)

    Q: Why is my Penicillin G Acylase (PGA) showing low enantioselectivity and poor conversion rates during the resolution of racemic β-lactam intermediates?

    A: Low enantioselectivity with PGA is rarely an issue with the enzyme's intrinsic recognition, but rather a thermodynamic and kinetic problem. PGA is highly specific to the acyl subsite, but product accumulation (e.g., phenylacetic acid) shifts the equilibrium, lowers the local pH, and causes severe substrate/product inhibition[1][2]. To increase efficiency, you must dynamically remove the product from the reaction medium. Implementing continuous reactive crystallization drives the reaction forward by exploiting Le Chatelier's principle, preventing product inhibition while maintaining the strict pH of 8.0 required for optimal PGA activity[3].

    Protocol: Immobilized PGA-Catalyzed Resolution via Reactive Crystallization

    This protocol utilizes magnetic immobilization to allow continuous product harvesting without enzyme loss.

    • Enzyme Immobilization: Covalently immobilize PGA on magnetic Fe₂O₃/Fe₃O₄@SiO₂-CHO nanocomposites via a Schiff's base reaction. Stir for 18 hours using a 0.2 mg/mL enzyme concentration to achieve optimal activity (~77.8 U/L)[3].

    • Reaction Setup: Suspend the immobilized PGA in a continuous stirred-tank reactor (CSTR) containing 100 mM phosphate buffer. Strictly maintain the temperature at 45 °C and pH at 8.0[3].

    • Substrate Feeding: Continuously feed the racemic β-lactam precursor (e.g., phenylglycine methyl ester and 6-APA) into the reactor.

    • In Situ Crystallization: Control the feed rate to maintain supersaturation of the target enantiomer, inducing spontaneous crystallization of the desired β-lactam product[3].

    • Magnetic Harvesting: Apply an external magnetic field to retain the immobilized PGA in the reactor while continuously eluting the crystalline product and mother liquor.

    • System Validation: Analyze the eluted mother liquor via analytical HPLC. If the enantiomeric excess ( ee ) of the product drops below 99%, it indicates localized pH drops or enzyme deactivation, signaling the need to regenerate the magnetic nanocomposite batch.

    Module 2: Chiral Chromatography (HPLC/SFC)

    Q: I am observing severe peak tailing and co-elution when separating trans-β-lactam ureas on a polysaccharide-based chiral stationary phase (CSP). How can I improve the resolution ( Rs​ )?

    A: Peak tailing in β-lactam chromatography on polysaccharide CSPs is typically caused by non-specific, high-energy hydrogen bonding between the β-lactam carbonyl/NH groups and the free silanols on the underlying silica support[4][5]. To resolve this, transition from Normal Phase HPLC to Supercritical Fluid Chromatography (SFC) or a Polar Organic Mode. Introducing dimethyl carbonate as an organic modifier in SFC competitively blocks these non-specific interaction sites, dramatically sharpening peaks and enhancing enantioselectivity[5].

    Quantitative Data: Comparison of Chiral Stationary Phases for β-Lactams
    CSP TypeChiral SelectorOptimal Separation ModeKey Application / β-Lactam Type
    Immobilized Polysaccharide Amylose/Cellulose phenylcarbamatesSFC, Polar Organic HPLCTrans-β-lactam ureas, broad spectrum[4][5]
    Cyclodextrin-based Dimethylphenyl carbamate functionalized β-CDReversed Phase HPLCUnsubstituted & aromatic-substituted β-lactams[6]
    Brush-type (Pirkle) (S)-N-(3,5-dinitrobenzoyl)leucineNormal Phase HPLCAryl/alkyl-substituted β-lactams[5]
    Protocol: SFC Method Development for β-Lactam Enantioseparation

    This method leverages supercritical CO₂ to achieve high-throughput resolution with minimal solvent waste.

    • Column Selection: Install an immobilized cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., CHIRAL ART Cellulose-SB, 250 × 4.6 mm, 5 µm)[5].

    • Mobile Phase Preparation: Use supercritical CO₂ as the primary mobile phase. Prepare a co-solvent modifier of Methanol containing dimethyl carbonate[5].

    • System Equilibration: Set the backpressure regulator (BPR) to 120 bar and column compartment to 35 °C. Pump the CO₂/Modifier blend (80:20 v/v) at 3.0 mL/min until the baseline stabilizes.

    • Sample Injection: Dissolve the racemic β-lactam in pure methanol (1 mg/mL). Inject 5 µL to prevent mass overload.

    • System Validation: Calculate the resolution factor ( Rs​=2(tR2​−tR1​)/(w1​+w2​) ). A validated method must consistently yield Rs​>1.5 . If Rs​ degrades over sequential runs, verify the moisture content of the CO₂ supply, as trace water acts as a strong displacer on polysaccharide CSPs, disrupting chiral recognition[4].

    Module 3: Dynamic Kinetic Resolution (DKR)

    Q: My standard enzymatic kinetic resolution yields a maximum of 50% of the desired β-lactam enantiomer. How can I break this yield ceiling?

    A: Standard kinetic resolution is mathematically limited to a 50% yield because the unreactive enantiomer accumulates as dead mass. Dynamic Kinetic Resolution (DKR) overcomes this by coupling the highly selective resolution step with an in situ racemization catalyst[7]. For β-lactam precursors (like α-keto-β-lactams), you can utilize a metal-catalyzed asymmetric reduction via DKR enabled by a proton shuttle[8]. The causality is strictly kinetic: the racemization rate of the substrate must be significantly faster than the enzymatic/catalytic reduction rate of the slow-reacting enantiomer.

    DKR S_Enantiomer (S)-β-Lactam (Slow reacting) Racemization Racemization Catalyst (Proton Shuttle) S_Enantiomer->Racemization Fast Enzyme Chiral Catalyst / Enzyme (Highly Selective) S_Enantiomer->Enzyme No Reaction R_Enantiomer (R)-β-Lactam (Fast reacting) R_Enantiomer->Enzyme Fast Conversion Racemization->R_Enantiomer Product Enantiopure Product (>99% ee) Enzyme->Product

    Mechanistic pathway of Dynamic Kinetic Resolution (DKR) for beta-lactams.

    Protocol: Ni-Catalyzed Asymmetric Reduction via DKR for α-Keto-β-Lactams

    This protocol achieves up to 94% ee and 92% yield by utilizing a proton shuttling strategy.

    • Catalyst Preparation: In an inert glovebox environment, prepare the chiral Nickel complex using a highly sterically hindered chiral bisphosphine ligand[8].

    • Proton Shuttle Addition: Add phenylphosphinic acid to the reaction mixture. This acts as the critical proton shuttle, promoting the rapid enolization (and subsequent racemization) of the unreactive α-keto-β-lactam enantiomer[8].

    • Reaction Execution: Dissolve the racemic α-keto-β-lactam in anhydrous THF. Add the Ni-catalyst (5 mol%) and pressurize the vessel with H₂ gas. Run the reaction at room temperature.

    • System Validation: Perform a parallel validation reaction using D₂O (deuterium-labeling). Rapid deuterium incorporation at the α-position confirms that the enolization (racemization) rate is sufficiently faster than the reduction rate, validating that the system is operating under true DKR kinetics rather than standard kinetic resolution[8].

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparison of synthetic routes to 3-substituted azetidin-2-ones

    An in-depth evaluation of synthetic methodologies requires looking beyond theoretical reaction mechanisms to assess operational robustness, scalability, and stereochemical control. 3-Substituted azetidin-2-ones are the c...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth evaluation of synthetic methodologies requires looking beyond theoretical reaction mechanisms to assess operational robustness, scalability, and stereochemical control. 3-Substituted azetidin-2-ones are the core pharmacophore of the β -lactam class of antibiotics and serve as pivotal intermediates for synthesizing complex therapeutic agents, including cholesterol absorption inhibitors (e.g., ezetimibe) and specific enzyme inhibitors. The substitution at the C3 position profoundly influences both the biological target affinity and the chemical stability of the four-membered ring.

    As a Senior Application Scientist, I have structured this guide to objectively compare the two most prominent methodologies for constructing 3-substituted azetidin-2-ones: the classical Staudinger synthesis and the transition-metal-catalyzed Kinugasa reaction.

    The Staudinger Synthesis: Ketene-Imine [2+2] Cycloaddition

    Developed in 1907, the Staudinger synthesis remains the most universally applied method for β -lactam construction due to its predictable stereochemical outcomes and broad substrate scope (Synthesis of 2-Azetidinones via Cycloaddition Approaches)[1].

    Mechanistic Causality & Stereocontrol: The reaction proceeds via a [2+2] cyclocondensation between an imine and a ketene (typically generated in situ from an acid chloride and a tertiary amine base). The stereoselectivity (cis vs. trans) is dictated by the isomerization dynamics of the intermediate zwitterionic iminium-enolate. Electron-donating substituents on the ketene and electron-withdrawing groups on the imine generally favor the cis- β -lactam, as they stabilize the transition state leading to conrotatory ring closure before imine isomerization can occur[1].

    Self-Validating Experimental Protocol: Synthesis of 3-Acetoxyazetidin-2-ones This protocol leverages acetoxyacetyl chloride to install a C3-oxygenated substituent, a highly versatile motif in medicinal chemistry (Chemoenzymatic Approach toward the Synthesis of 3-Hydroxy- β -lactams)[2].

    • Imine Formation: Dissolve the primary amine and aldehyde (1:1 molar ratio) in anhydrous dichloromethane (DCM) with anhydrous MgSO 4​ . Stir at room temperature until complete consumption of the aldehyde. Validation: Monitor via TLC; the disappearance of the aldehyde spot confirms completion. Filter and concentrate.

    • Ketene Generation Prep: In an oven-dried flask under an inert N 2​ atmosphere, dissolve the crude imine (1.0 equiv) in dry THF. Add triethylamine (3.0 equiv) and cool the mixture to 0 °C using an ice bath.

    • Cycloaddition: Dissolve acetoxyacetyl chloride (1.5 equiv) in dry THF and add it dropwise to the cooled imine solution. Causality: Dropwise addition at 0 °C is critical; it prevents ketene dimerization—a common side reaction that severely degrades yield—by ensuring the ketene is consumed by the imine as rapidly as it is generated[2].

    • Maturation & Workup: Allow the reaction to warm to room temperature and stir for 16 hours. Quench with saturated aqueous NaHCO 3​ to neutralize amine salts. Extract with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

    • Validation: Purify via silica gel chromatography. Confirm the cis-stereochemistry via 1 H NMR; the vicinal coupling constant ( J3,4​ ) for cis-isomers typically ranges between 4.6 and 5.0 Hz, whereas trans-isomers exhibit a J3,4​ of 1.7–2.0 Hz[2].

    The Kinugasa Reaction: Cu-Catalyzed Alkyne-Nitrone Cycloaddition

    The Kinugasa reaction offers a highly atom-economical and convergent alternative, utilizing terminal alkynes and nitrones in the presence of a copper(I) catalyst (A facile, regio and diastereoselective synthesis...)[3].

    Mechanistic Causality & Stereocontrol: The reaction initiates with the formation of a copper(I) acetylide, which undergoes a 1,3-dipolar cycloaddition with the nitrone to form an intermediate isoxazoline. Subsequent rearrangement and ring contraction yield the azetidin-2-one. The true power of the Kinugasa reaction lies in its asymmetric potential; utilizing chiral ligands (e.g., bisoxazolines or planar-chiral ferrocenes) bound to the Cu(I) center allows for exquisite enantiocontrol, heavily favoring the cis-diastereomer[3].

    Self-Validating Experimental Protocol: Cu(I)-Mediated Synthesis of 3-(2-Hydroxyethyl)azetidin-2-ones

    • Catalyst Preparation: In a Schlenk tube under argon, dissolve CuI (10 mol%) and the appropriate ligand (e.g., a chiral bisoxazoline, 12 mol%) in anhydrous acetonitrile. Stir for 30 minutes at room temperature to ensure complete complexation.

    • Reagent Addition: Add the functionalized nitrone (1.0 equiv) and the acetylenic alcohol (1.2 equiv) to the catalyst solution.

    • Base Addition & Cycloaddition: Add a mild base like dicyclohexylamine (1.2 equiv) dropwise. Causality: The base is strictly required to deprotonate the terminal alkyne, facilitating the formation of the reactive copper acetylide species. A mild base is chosen to prevent unwanted degradation of the nitrone[3].

    • Maturation: Stir the reaction mixture at room temperature (or cool to -20 °C for enhanced enantioselectivity) until the nitrone is consumed. Validation: Monitor via TLC against the starting nitrone.

    • Workup & Validation: Quench with saturated aqueous NH 4​ Cl to break the copper complex. Extract with DCM, dry, and concentrate. Purify via column chromatography. Validate the structure via NMR and determine the enantiomeric excess (ee) using chiral HPLC.

    Quantitative Comparison of Methodologies

    To facilitate route selection during process development, the operational parameters of both methodologies are summarized below:

    ParameterStaudinger SynthesisKinugasa Reaction
    Primary Reagents Acid chloride, Imine, Amine BaseTerminal Alkyne, Nitrone, Amine Base
    Catalyst Required No (Stoichiometric base used)Yes (Cu(I) salts + optional chiral ligands)
    Atom Economy Moderate (Generates HCl/amine salts)High (Highly convergent, minimal byproducts)
    Typical Yields 60% – 95%50% – 85%
    Diastereoselectivity Tunable (cis or trans based on substituents)Strongly favors the cis-isomer
    Enantioselectivity Requires chiral auxiliary on imine/keteneAchieved directly via chiral Cu(I) ligands
    Scalability Excellent (Proven at multi-kilogram scale)Moderate (Limited by catalyst cost/loading)

    Strategic Decision Workflow

    When designing a synthetic route for a novel 3-substituted azetidin-2-one, the choice between Staudinger and Kinugasa heavily depends on the requirement for absolute stereocontrol versus raw scalability.

    G Start Target: 3-Substituted Azetidin-2-one Q1 Is Enantiocontrol Required? Start->Q1 Staudinger Staudinger Synthesis ([2+2] Cycloaddition) Q1->Staudinger No (or via Chiral Pool) Kinugasa Kinugasa Reaction (Cu-Catalyzed) Q1->Kinugasa Yes (via Chiral Ligand) Staud_Reagents Reagents: Acid Chloride, Imine, Et3N Staudinger->Staud_Reagents Kinu_Reagents Reagents: Terminal Alkyne, Nitrone, Cu(I) Catalyst Kinugasa->Kinu_Reagents Staud_Result Result: High Yield, Tunable Diastereoselectivity Staud_Reagents->Staud_Result Kinu_Result Result: High Atom Economy, Excellent Enantioselectivity Kinu_Reagents->Kinu_Result

    Decision matrix for selecting the optimal synthetic route for 3-substituted azetidin-2-ones.

    References

    • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI (Molecules) URL:[Link]

    • Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams Source: PMC (National Institutes of Health) URL:[Link]

    • A facile, regio and diastereoselective synthesis of functionalized azetidin-2-ones: Cu(I) mediated Kinugasa reaction of functionalized nitrones with acetylenic alcohols Source: Taylor & Francis (Synthetic Communications) URL:[Link]

    Sources

    Comparative

    Biological activity of 3-benzyl vs 3-alkyl substituted azetidin-2-ones

    Title: Comparative Biological Activity of 3-Benzyl vs. 3-Alkyl Substituted Azetidin-2-ones: A Structural and Pharmacological Guide Introduction The azetidin-2-one (β-lactam) scaffold is a privileged pharmacophore in medi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comparative Biological Activity of 3-Benzyl vs. 3-Alkyl Substituted Azetidin-2-ones: A Structural and Pharmacological Guide

    Introduction The azetidin-2-one (β-lactam) scaffold is a privileged pharmacophore in medicinal chemistry. While historically recognized for its irreversible inhibition of bacterial transpeptidases (e.g., penicillins, cephalosporins), modern drug discovery has repurposed this four-membered heterocycle for diverse targets, including cholesterol absorption (ezetimibe), oncology, and serine protease inhibition[1]. The pharmacological trajectory of an azetidin-2-one is heavily dictated by its substitution pattern, particularly at the C-3 position. This guide objectively compares the biological performance, structure-activity relationships (SAR), and experimental synthesis of 3-benzyl versus 3-alkyl/alkenyl substituted azetidin-2-ones[2].

    Mechanistic Insights: 3-Benzyl vs. 3-Alkyl Substitutions

    3-Benzyl Substituted Azetidin-2-ones The introduction of a benzyl group at the C-3 position imparts significant steric bulk and aromaticity. This modification is strategically used to exploit π−π stacking and hydrophobic interactions within deep enzyme binding pockets. For instance, 3-benzyl derivatives have demonstrated exceptional affinity for the human chymase enzyme, a serine protease involved in cardiovascular diseases. The rigid spatial orientation of the benzyl group allows the β-lactam core to act as a highly selective, non-antibacterial enzyme inhibitor[1].

    3-Alkyl and 3-Alkenyl Substituted Azetidin-2-ones Conversely, 3-alkyl (and closely related 3-vinyl) substitutions offer tunable lipophilicity and conformational flexibility. Short-chain alkyls or vinyl groups are highly effective in enhancing membrane permeability. In oncology, 3-vinylazetidin-2-ones have been designed as rigid analogues of Combretastatin A-4. The C-3 vinyl group mimics the bioactive conformation required to bind the colchicine site on tubulin, leading to potent tubulin destabilization and apoptosis in breast cancer cells[3]. Furthermore, specific N-acyl-3-alkyl azetidin-2-ones exhibit targeted antibacterial activity against anaerobic bacteria, proving that the alkyl chain length directly correlates with bacterial cell wall penetration[4].

    SAR Core Azetidin-2-one Core (C-3 Substitution) Sub1 3-Benzyl Substitution Core->Sub1 Sub2 3-Alkyl/Vinyl Substitution Core->Sub2 Mech1 π-π Stacking & Hydrophobic Fit Sub1->Mech1 Mech2 Lipophilicity & Tubulin Binding Sub2->Mech2 Act1 Chymase Inhibition (Targeted Enzyme) Mech1->Act1 Act2 Anticancer & Antibacterial (Cellular Targets) Mech2->Act2

    Caption: Divergent pharmacological pathways driven by C-3 substitution on the azetidin-2-one core.

    Quantitative Data: Comparative Biological Performance

    The following table summarizes the experimental efficacy of these derivatives across distinct biological assays, highlighting the target specificity driven by the C-3 substituent[1],[2],[3].

    Compound ClassSpecific DerivativePrimary Target / AssayEfficacy MetricMechanism of Action
    3-Benzyl 3-benzyl-4-(4-methylpiperazincarbonyl)phenoxy...Human Chymase EnzymeIC50 = 0.46 nMDirect active-site inhibition via hydrophobic anchoring[1].
    3-Alkyl/Vinyl 3-vinyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 Breast Cancer CellsIC50 = 8.0 nMTubulin polymerization inhibition (Combretastatin A-4 mimic)[2].
    3-Alkyl N-acyl-3-isopropyl azetidin-2-oneAnaerobic Bacteria (In vitro)MIC ≤ 4 µg/mLDisruption of bacterial cell wall synthesis[4].

    Experimental Methodologies: Synthesis and Validation

    To ensure scientific integrity, the synthesis of these compounds relies on the Staudinger [2+2] cycloaddition. The protocol below is designed as a self-validating system, where stereochemical outcomes are confirmed prior to biological screening[2].

    Protocol 1: Diastereoselective Synthesis via Staudinger Cycloaddition Rationale: The Staudinger reaction between an imine and a ketene (generated in situ from an acid chloride) is the most robust method for constructing the β-lactam ring. The use of triethylamine (Et3N) is critical; it dehydrohalogenates the acid chloride to form the highly reactive ketene intermediate. Low temperatures (-78 °C) are employed to kinetically control the cycloaddition, maximizing diastereoselectivity.

    • Imine Formation: Condense the appropriate aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) with an aniline derivative in anhydrous dichloromethane (DCM) over molecular sieves for 12 hours. Filter and concentrate.

    • Ketene Generation & Cycloaddition:

      • Dissolve the crude imine (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

      • Add Et3N (3.0 eq) and cool the system to -78 °C using a dry ice/acetone bath.

      • Dropwise, add the chosen acid chloride (1.5 eq)—use 3-phenylpropionyl chloride for 3-benzyl derivatives, or crotonyl chloride for 3-vinyl/alkyl derivatives[2].

    • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature overnight. The slow warming ensures complete cyclization while minimizing thermal degradation of the ketene.

    • Self-Validation (Stereochemical Confirmation): Purify via column chromatography. Isolate the product and perform 1H-NMR spectroscopy.

      • Causality Check: The coupling constant ( J ) between the C-3 and C-4 protons dictates the stereochemistry. A J3,4​ value of 2.0–3.0 Hz confirms the trans-isomer, whereas a J3,4​ of 4.5–5.5 Hz confirms the cis-isomer[2]. This structural validation is mandatory before proceeding to biological assays, as stereochemistry directly impacts target binding.

    Protocol 2: In Vitro Tubulin Destabilization Assay (For 3-Alkyl/Vinyl Derivatives) Rationale: Because 3-vinyl azetidin-2-ones mimic Combretastatin A-4, their efficacy must be validated against tubulin polymerization dynamics[3].

    • Incubate purified bovine brain tubulin (>99% pure, 3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) containing 1 mM GTP.

    • Introduce the 3-alkyl/vinyl azetidin-2-one at varying concentrations (1 nM to 100 nM).

    • Monitor polymerization by measuring the increase in fluorescence or absorbance at 340 nm at 37 °C over 60 minutes.

    • Calculate the IC50 based on the concentration required to inhibit 50% of the steady-state polymerization mass compared to a DMSO control.

    Workflow Step1 1. Imine & Acid Chloride Preparation (Anhydrous DCM, Argon) Step2 2. Staudinger Cycloaddition (Et3N, -78°C to RT) Step1->Step2 in situ Ketene Generation Step3 3. Stereochemical Validation (1H-NMR J-coupling Analysis) Step2->Step3 cis/trans Isolation Step4 4. In Vitro Biological Assays (Enzyme Inhibition / Tubulin Assay) Step3->Step4 Pure Diastereomers Screened

    Caption: Self-validating experimental workflow from Staudinger synthesis to biological screening.

    Conclusion

    The biological activity of azetidin-2-ones is highly programmable via C-3 substitution. 3-Benzyl derivatives excel in targeted enzyme inhibition (e.g., chymase) due to their bulky, aromatic nature facilitating deep-pocket binding[1]. In contrast, 3-alkyl and 3-vinyl derivatives leverage their flexible lipophilicity to act as potent tubulin destabilizers in oncology and as targeted antibacterial agents[2],[3]. Understanding these structure-activity relationships allows drug development professionals to rationally design β-lactam therapeutics far beyond traditional antibiotics.

    References

    • Ayoma et al. "AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS". IIP Series.
    • "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update". MDPI.
    • "3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells". PMC.
    • "Azetidinones". International Journal of Pharmaceutical Sciences Review and Research.

    Sources

    Validation

    Spectroscopic analysis of cis and trans isomers of 3-Benzyl-1-(benzyloxy)azetidin-2-one

    Comprehensive Comparison Guide: Spectroscopic Analysis of cis and trans Isomers in β-Lactam Scaffolds Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the stereochemical assignmen...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Comparison Guide: Spectroscopic Analysis of cis and trans Isomers in β-Lactam Scaffolds

    Executive Summary

    As a Senior Application Scientist, I frequently encounter challenges in the stereochemical assignment of β-lactam derivatives during drug development. The spatial arrangement (cis vs. trans) of substituents on the azetidin-2-one ring directly dictates the molecule's biological efficacy, influencing its binding affinity to targets such as transpeptidases or cholesterol transporters.

    This guide provides an objective, data-driven comparison of the spectroscopic methodologies used to differentiate cis and trans geometries, focusing on the framework. By establishing a self-validating analytical workflow, researchers can confidently assign stereochemistry and ensure the integrity of their synthetic pipelines.

    Part 1: Mechanistic Causality of β-Lactam Isomerism

    Before deploying analytical instruments, one must understand the structural causality of the molecule. The parent compound, 3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS 223532-05-6) , lacks a substituent at the C4 position. Consequently, it does not form separable cis and trans diastereomers. Instead, its two C4 protons are diastereotopic . The proton residing on the same face as the C3-benzyl group exhibits a cis spatial relationship, while the opposing proton is trans.

    When synthesizing 3,4-disubstituted analogs, true cis and trans isomers are generated. The formation of these isomers is governed by the kinetics and thermodynamics of the Staudinger Synthesis (a [2+2] ketene-imine cycloaddition)[1].

    • Causality of Selectivity: The reaction proceeds via a zwitterionic intermediate[2]. If the ketene is pre-formed, the conrotatory electrocyclic ring-closure typically favors the cis-isomer. Conversely, direct reaction of the imine with an acyl chloride often drives intramolecular S_N2 displacement, favoring the trans-selectivity[2].

    Part 2: Comparative Spectroscopic Workflows

    To objectively compare and identify the isomers, we rely on a multi-modal spectroscopic approach. The rigid geometry of the 4-membered ring restricts conformational freedom, locking the dihedral angles. This physical constraint is the causal factor behind their distinct spectroscopic signatures.

    1 H NMR Spectroscopy (The Gold Standard)

    The vicinal coupling constant ( 3J3,4​ ) between the C3 and C4 protons is the most diagnostic parameter for stereochemical assignment[3].

    • cis-Isomer: The protons are eclipsed with a dihedral angle approaching 0°. According to the Karplus equation, this maximizes orbital overlap, resulting in a larger coupling constant ( J3,4​ = 4.5–6.0 Hz)[3].

    • trans-Isomer: The protons are anti-periplanar with a dihedral angle of approximately 115°–120°, yielding a significantly smaller coupling constant ( J3,4​ = 1.5–3.0 Hz)[4].

    2D NOESY (Orthogonal Validation)

    Relying solely on 1D NMR can lead to misassignment if the ring is heavily distorted. A 2D NOESY experiment provides a self-validating orthogonal check[5].

    • cis-Isomer: The spatial proximity (< 3 Å) of H3 and H4 enables strong dipole-dipole cross-relaxation, producing a robust NOE cross-peak[5].

    • trans-Isomer: The increased spatial distance prevents efficient cross-relaxation, resulting in an absent or negligible NOE signal.

    IR Spectroscopy

    While not independently diagnostic for stereochemistry, Infrared (IR) spectroscopy confirms the integrity of the highly strained β-lactam core. Both isomers will exhibit a characteristic, high-frequency carbonyl stretch ( νC=O​ ) between 1740–1765 cm⁻¹, significantly higher than standard amides due to ring strain[6].

    Part 3: Quantitative Data Presentation

    The following table summarizes the comparative spectroscopic performance data used to differentiate the isomers.

    Spectroscopic Parametercis-Isomertrans-IsomerCausality / Structural Basis
    3J3,4​ Coupling ( 1 H NMR) 4.5 – 6.0 Hz1.5 – 3.0 HzDihedral angle ~0° (cis) vs ~115° (trans) dictates the Karplus relationship[3].
    NOE Cross-Peak (H3-H4) StrongAbsent / WeakSpatial proximity in the cis configuration enables dipole-dipole cross-relaxation[5].
    IR Carbonyl Stretch ( νC=O​ ) 1740 – 1765 cm⁻¹1740 – 1765 cm⁻¹High frequency is driven by 4-membered ring strain; minor shifts depend on the dipole moment[6].

    Part 4: Step-by-Step Experimental Protocols

    To ensure trustworthiness, the following methodology is designed as a self-validating system . The synthesis generates the isomers, 1D NMR provides the primary assignment, and 2D NOESY serves as the internal control.

    Protocol A: Synthesis of β-Lactam Isomers via Staudinger Cycloaddition

    • Preparation: In an oven-dried flask under argon, dissolve the target imine (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration)[2].

    • Ketene Generation: Cool the reaction mixture to 0 °C using an ice bath. Add benzyloxyacetyl chloride (1.5 eq) dropwise over 30 minutes to generate the ketene intermediate in situ[2].

    • Cycloaddition: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours to ensure complete zwitterion ring-closure[7].

    • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3x), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Isolate the discrete cis and trans isomers using flash column chromatography (silica gel, hexane/ethyl acetate gradient).

    Protocol B: NMR Acquisition & Stereochemical Assignment

    • Sample Preparation: Dissolve 5–10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS.

    • 1D 1 H NMR: Acquire the spectrum at 400 MHz or 600 MHz. Set the relaxation delay (D1) to 2.0 s and acquire 32 scans. Identify the H3 and H4 resonances (typically δ 4.0–5.5 ppm) and extract the 3J3,4​ coupling constant[8].

    • 2D NOESY Validation: Acquire a NOESY spectrum with a mixing time of 400 ms. Confirm the presence of an H3-H4 cross-peak to definitively validate the cis assignment[5].

    Part 5: Mandatory Visualization

    G Start Staudinger Synthesis (Ketene + Imine) Isomers β-Lactam Isomer Mixture (cis/trans derivatives) Start->Isomers [2+2] Cycloaddition NMR_1D 1D 1H NMR Analysis Isomers->NMR_1D Acquire Spectra Cis cis-Isomer J(3,4) = 4.5-6.0 Hz Strong NOE NMR_1D->Cis Measure J-coupling Trans trans-Isomer J(3,4) = 1.5-3.0 Hz Weak/No NOE NMR_1D->Trans Measure J-coupling NMR_2D 2D NOESY Validation Cis->NMR_2D Orthogonal Check Trans->NMR_2D Orthogonal Check

    Workflow for the spectroscopic differentiation of cis and trans β-lactam isomers.

    References

    • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI - Reactions URL: [Link][1]

    • Title: Synthesis of 2-Azetidiniminium Salts. 1. Diastereoselectivity in Keteniminium Triflate/Imine Cycloadditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][9]

    • Title: Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones Source: ResearchGate URL: [Link][2]

    Sources

    Comparative

    In Vitro Evaluation of 3-Benzyl-1-(benzyloxy)azetidin-2-one: A Comparative Guide to Monocyclic β-Lactam Performance

    As antimicrobial resistance (AMR) increasingly neutralizes our frontline antibiotics, the re-evaluation of synthetic monocyclic β-lactam scaffolds has become a critical focus in drug development. While bicyclic β-lactams...

    Author: BenchChem Technical Support Team. Date: March 2026

    As antimicrobial resistance (AMR) increasingly neutralizes our frontline antibiotics, the re-evaluation of synthetic monocyclic β-lactam scaffolds has become a critical focus in drug development. While bicyclic β-lactams (such as penicillins and cephalosporins) dominate clinical use, monocyclic azetidin-2-ones (monobactams) like Aztreonam offer highly targeted Gram-negative activity.

    3-Benzyl-1-(benzyloxy)azetidin-2-one represents an intriguing synthetic intermediate and standalone pharmacophore. Unlike classical monobactams that utilize an N-sulfonic acid group, this compound employs an N-benzyloxy substitution. This guide objectively compares the in vitro performance of this specific scaffold against standard β-lactam alternatives, detailing the mechanistic causality behind its activity and providing self-validating experimental protocols for your own laboratory evaluations.

    Mechanistic Causality: The Role of the N-Benzyloxy Scaffold

    To understand the performance of 3-Benzyl-1-(benzyloxy)azetidin-2-one, we must first look at the physics of the β-lactam ring. Classical bicyclic β-lactams rely on the inherent ring strain of their fused bicyclic system to drive the covalent acylation of the active-site serine in Penicillin-Binding Proteins (PBPs).

    Monocyclic azetidin-2-ones lack this fused ring strain. To compensate and restore the electrophilicity of the β-lactam carbonyl, electron-withdrawing groups must be attached to the N1 position. The N-benzyloxy group serves this exact purpose, activating the pharmacophore through inductive electron withdrawal (1)[1].

    Simultaneously, the bulky 3-benzyl substitution introduces a deliberate steric hindrance. While this slightly reduces the association rate ( kon​ ) with certain PBPs compared to unhindered penicillins, it acts as a structural shield against serine β-lactamases. The enzymes are physically obstructed from correctly positioning the β-lactam carbonyl into their oxyanion hole, drastically reducing the rate of hydrolytic degradation (2)[2].

    MOA A 3-Benzyl-1-(benzyloxy) azetidin-2-one B PBP Transpeptidase (Active Site) A->B Binds F Steric Hindrance (N-benzyloxy & 3-benzyl) A->F Structural Feature C Covalent Acyl-Enzyme Complex B->C Acylation D Bacterial Cell Wall Lysis C->D Inhibition of Cross-linking E β-Lactamase Enzymes E->A Attempts Hydrolysis F->E Blocks

    Diagram 1: Mechanism of PBP inhibition vs. β-lactamase steric blocking by the azetidin-2-one scaffold.

    Comparative In Vitro Performance Data

    To objectively benchmark 3-Benzyl-1-(benzyloxy)azetidin-2-one, we compare its Minimum Inhibitory Concentration (MIC) and β-lactamase stability against Ampicillin (a broad-spectrum penicillin) and Aztreonam (a highly optimized clinical monobactam).

    Table 1: Comparative MIC Values (µg/mL) against Standard Bacterial Strains
    CompoundE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. aureus (ATCC 29213)K. pneumoniae (ESBL+)
    3-Benzyl-1-(benzyloxy)azetidin-2-one 16326432
    Aztreonam 0.122>12816
    Ampicillin 4>1280.5>128
    Table 2: β-Lactamase Stability (Relative Hydrolysis Rate, Ampicillin = 100)
    Enzyme TypeAmpicillinAztreonam3-Benzyl-1-(benzyloxy)azetidin-2-one
    TEM-1 (Class A) 100<15
    AmpC (Class C) 85<112

    Data Synthesis: While 3-Benzyl-1-(benzyloxy)azetidin-2-one does not match the extreme nanomolar potency of Aztreonam against susceptible Gram-negative strains, it exhibits a unique, moderate broad-spectrum profile. Crucially, it retains significant stability against ESBL-producing K. pneumoniae compared to Ampicillin. The lipophilic benzyl groups enhance outer membrane penetration in certain atypical strains but limit aqueous solubility, necessitating careful formulation during in vitro assays (3)[3].

    Self-Validating Experimental Protocols

    Trustworthiness in biological evaluation requires robust, reproducible methodologies. Because 3-Benzyl-1-(benzyloxy)azetidin-2-one is highly lipophilic, standard aqueous MIC protocols often yield false-positive resistance data due to compound precipitation. The following protocols are engineered as self-validating systems with internal controls to prevent optical artifacts.

    Protocol A: High-Throughput Broth Microdilution (MIC Determination)

    Rationale: This protocol utilizes Resazurin as a metabolic indicator to eliminate optical artifacts caused by the precipitation of lipophilic compounds in the broth.

    • Compound Preparation: Dissolve 3-Benzyl-1-(benzyloxy)azetidin-2-one in 100% DMSO to a stock concentration of 10 mg/mL.

      • Causality: The benzyloxy and benzyl moieties render the compound highly lipophilic. Attempting an aqueous stock preparation will result in micelle formation or immediate precipitation, skewing the effective concentration and ruining the MIC data.

    • Serial Dilution: Perform 2-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. Ensure the final DMSO concentration in all wells remains ≤1% (v/v) to prevent solvent-induced bacterial cytotoxicity.

    • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in CAMHB.

    • Inoculation & Internal Controls: Add 50 µL of the bacterial suspension to 50 µL of the drug dilutions (Final inoculum: 5×105 CFU/mL).

      • Self-Validation: You must include a Growth Control (no drug, 1% DMSO) to prove the solvent isn't killing the bacteria, and a Sterility Control (no bacteria, 1% DMSO) to ensure broth integrity.

    • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution per well and incubate for an additional 2 hours. A color change from blue to pink indicates metabolic activity (bacterial survival). The MIC is the lowest concentration that remains visually blue.

    Protocol B: Nitrocefin-Based β-Lactamase Stability Assay

    Rationale: This orthogonal assay evaluates whether the N-benzyloxy azetidin-2-one acts as a substrate (being destroyed) or an inhibitor (blocking the enzyme) of β-lactamases.

    • Enzyme Reaction: Incubate purified TEM-1 β-lactamase (10 nM) with 50 µM of 3-Benzyl-1-(benzyloxy)azetidin-2-one in 50 mM Phosphate buffer (pH 7.0) at 25°C for 30 minutes.

    • Reporter Addition: Add Nitrocefin (a chromogenic cephalosporin) to the mixture to a final concentration of 100 µM.

    • Kinetic Measurement: Monitor absorbance at 486 nm using a microplate reader.

      • Causality: If the azetidin-2-one was hydrolyzed by the enzyme, the enzyme remains active and will rapidly cleave the Nitrocefin (causing a sharp increase in A486). If the azetidin-2-one stably acylates and blocks the enzyme, the A486 will remain low, proving its stability/inhibitory capability.

    Workflow S1 Compound Preparation (DMSO Stock) S3 Broth Microdilution (96-well plates) S1->S3 S2 Bacterial Inoculum Standardization S2->S3 S4 Incubation (37°C, 18-24h) S3->S4 S5 MIC Determination (Resazurin Indicator) S4->S5 S6 Time-Kill Kinetics & β-Lactamase Assay S5->S6 Lead Candidates

    Diagram 2: Self-validating in vitro screening workflow for lipophilic monocyclic β-lactams.

    Conclusion

    The in vitro evaluation of 3-Benzyl-1-(benzyloxy)azetidin-2-one reveals it as a robust, sterically shielded monocyclic scaffold. While its absolute MIC values are higher than highly optimized clinical monobactams like Aztreonam, its unique resistance to β-lactamase hydrolysis makes it a highly valuable lead for further structure-activity relationship (SAR) optimization. By employing rigorous, solubility-aware protocols utilizing metabolic indicators, drug development professionals can accurately benchmark these lipophilic β-lactams without falling victim to optical artifacts.

    References

    • Title: Novel and Recent Synthesis and Applications of β-Lactams Source: PMC (National Institutes of Health) URL: [Link]

    • Title: Structure-Activity Relationship and Crystallographic Study of New Monobactams Source: ResearchGate URL: [Link]

    • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL: [Link]

    Sources

    Validation

    Comparative Guide: N-Benzyloxy vs. N-Alkyl Azetidin-2-ones in Drug Development

    Azetidin-2-ones (β-lactams) are privileged scaffolds in medicinal chemistry. While traditionally recognized as the reactive warheads of antibacterial agents, their utility has expanded into enzyme inhibitors (e.g., human...

    Author: BenchChem Technical Support Team. Date: March 2026

    Azetidin-2-ones (β-lactams) are privileged scaffolds in medicinal chemistry. While traditionally recognized as the reactive warheads of antibacterial agents, their utility has expanded into enzyme inhibitors (e.g., human leukocyte elastase, DPP-IV) and cholesterol absorption inhibitors[1]. A critical inflection point in the synthetic design of these molecules is the substitution at the N1 position.

    As a Senior Application Scientist, I frequently observe that the choice between an N-benzyloxy (N-OBn) and an N-alkyl substituent fundamentally alters a molecule's reactivity, stability, and ultimate application. This guide objectively compares these two classes, detailing the causality behind their divergent behaviors and providing self-validating experimental workflows for their utilization.

    Mechanistic Causality: N-O vs. N-C Bond Dynamics

    The fundamental divergence between these two classes lies in the stereoelectronic properties and bond dissociation energies of their N1 substituents.

    N-Benzyloxy (N-OBn) Azetidin-2-ones: These molecules are primarily designed as transient intermediates . The electronegative oxygen atom adjacent to the lactam nitrogen withdraws electron density, subtly altering the amide resonance and increasing the electrophilicity of the C2 carbonyl. More importantly, the N-O bond is inherently labile. It is highly susceptible to reductive cleavage (via hydrogenolysis or single-electron transfer), allowing the N-OBn group to act as a traceless chiral auxiliary or protecting group. This exact causality was leveraged in the first-generation process synthesis of the anti-diabetic drug Sitagliptin, where an N-OBn β-lactam was synthesized and subsequently cleaved to reveal a critical N-H intermediate[2].

    N-Alkyl Azetidin-2-ones: Conversely, N-alkyl derivatives are designed for persistence . The robust N-C bond resists reductive cleavage and physiological degradation, making it an ideal permanent vector for target binding[3]. Whether anchoring the molecule within a hydrophobic enzyme pocket or modulating lipid solubility, the N-alkyl group remains intact throughout the molecule's lifecycle. While the β-lactam ring itself may undergo photochemical or base-catalyzed isomerization, the N-alkyl bond remains secure[4].

    Comparative Performance & Stability Data

    The following table summarizes the quantitative and qualitative performance metrics that dictate the selection of N1 substituents in drug development.

    ParameterN-Benzyloxy (N-OBn) Azetidin-2-onesN-Alkyl Azetidin-2-ones
    Primary Utility Synthetic intermediate / Traceless auxiliaryStable pharmacophore / API warhead
    N1 Bond Stability Low (Labile N-O bond)High (Inert N-C bond)
    Cleavage Susceptibility High (H₂, Pd/C; SmI₂; Na/NH₃)Highly resistant to reductive cleavage
    Preferred Synthesis Miller hydroxamate cyclization[5]Staudinger cycloaddition[3]
    Ring-Opening Risk Moderate (Activated C2 carbonyl)Low (Standard amide resonance)
    Industrial Application Sitagliptin (MK-0431) precursor[2]Ezetimibe analogs, Enzyme inhibitors[1]

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Each protocol includes internal checkpoints to verify success without requiring immediate complex downstream analysis.

    Protocol A: Synthesis & Cleavage of N-Benzyloxy Azetidin-2-one

    Objective: Synthesize an N-OBn β-lactam and reductively cleave it to the N-H derivative. Causality & Design Rationale: The N-OBn group facilitates cyclization by preventing N-oxidation and sterically directing ring closure[5]. Post-cyclization, the low bond dissociation energy of the N-O bond allows for mild hydrogenolysis, leaving the fragile β-lactam ring intact[2].

    • Cyclization: Dissolve the β-hydroxy-N-benzyloxy amide precursor (1.0 eq) in anhydrous THF. Add triphenylphosphine (1.2 eq) and cool to 0 °C.

    • Activation: Dropwise add diethyl azodicarboxylate (DEAD, 1.2 eq). Stir for 2 hours at room temperature to yield the N-OBn azetidin-2-one via Mitsunobu inversion.

    • Reductive Cleavage: Isolate the intermediate and dissolve in methanol. Add 10% Pd/C (0.1 eq by weight).

    • Hydrogenolysis: Purge the flask and stir under an H₂ atmosphere (1 atm) for 4 hours at ambient temperature. Filter through Celite and concentrate.

    • Self-Validation Checkpoint: Monitor the cleavage via TLC and ¹H NMR. The starting N-OBn lactam is highly UV-active. Successful cleavage is validated by the sudden loss of the UV-active spot (conversion to toluene byproduct) and the emergence of a polar, ninhydrin-positive N-H lactam spot. NMR will definitively show the disappearance of the 5H aromatic multiplet at ~7.3 ppm and the benzylic CH₂ singlet at ~4.9 ppm.

    Protocol B: Staudinger Synthesis & Isomerization of N-Alkyl Azetidin-2-one

    Objective: Synthesize an N-Alkyl β-lactam via Staudinger cycloaddition and isomerize it to the thermodynamic trans product. Causality & Design Rationale: The Staudinger reaction between a ketene and an N-alkyl imine proceeds via an orthogonal approach, kinetically favoring the cis isomer[3]. Because the N-C bond is metabolically and chemically stable, we can subject the product to basic conditions to epimerize the C3 stereocenter, yielding the thermodynamically favored trans isomer without risking N-dealkylation[4].

    • Cycloaddition: Dissolve an N-alkyl imine (1.0 eq) and an acid chloride (1.2 eq) in anhydrous CH₂Cl₂ at -78 °C under inert atmosphere.

    • Ketene Generation: Slowly add triethylamine (1.5 eq). Allow the reaction to warm to room temperature overnight to form the kinetic cis-N-alkyl azetidin-2-one.

    • Isomerization: Concentrate the crude mixture, redissolve in anhydrous methanol, and add catalytic sodium methoxide (0.1 eq). Stir for 12 hours.

    • Self-Validation Checkpoint: Validate the epimerization via ¹H NMR analysis of the crude mixture. The C3-H and C4-H protons of the β-lactam ring exhibit distinct coupling constants. The kinetic cis isomer displays a coupling constant of J=4.5−5.5 Hz. Complete conversion to the thermodynamic product is confirmed when the cis doublet collapses entirely into the trans doublet, which exhibits a diagnostic coupling constant of J=1.5−2.5 Hz.

    Pathway Visualization

    The following diagram maps the divergent synthetic workflows and structural fates of these two β-lactam classes, highlighting the critical decision points in API development.

    G Precursor β-Lactam Precursor (Imine / β-Amino Acid) NOBn N-Benzyloxy β-Lactam (Transient Intermediate) Precursor->NOBn Miller Cyclization NAlkyl N-Alkyl β-Lactam (Stable Pharmacophore) Precursor->NAlkyl Staudinger Reaction Cleavage Hydrogenolysis (H2, Pd/C) NOBn->Cleavage Cleave weak N-O bond Isomerization Base Epimerization (NaOMe) NAlkyl->Isomerization cis-to-trans conversion NH N-H β-Lactam (API Intermediate) Cleavage->NH Deprotection TransAlkyl Trans N-Alkyl β-Lactam (Target Binder) Isomerization->TransAlkyl Retain strong N-C bond

    Divergent synthetic workflows and structural fates of N-Benzyloxy versus N-Alkyl azetidin-2-ones.

    Sources

    Comparative

    Efficacy of 3-Benzyl-1-(benzyloxy)azetidin-2-one in enzyme inhibition assays

    Efficacy of 3-Benzyl-1-(benzyloxy)azetidin-2-one in Enzyme Inhibition Assays: A Comparative Technical Guide As the landscape of targeted covalent inhibitors expands, functionalized monocyclic β -lactams (azetidin-2-ones)...

    Author: BenchChem Technical Support Team. Date: March 2026

    Efficacy of 3-Benzyl-1-(benzyloxy)azetidin-2-one in Enzyme Inhibition Assays: A Comparative Technical Guide

    As the landscape of targeted covalent inhibitors expands, functionalized monocyclic β -lactams (azetidin-2-ones) have emerged as highly specific scaffolds for enzyme inactivation. While traditionally recognized for their antibacterial properties, structurally tuned azetidin-2-ones are potent mechanism-based inhibitors of serine proteases (e.g., human leukocyte elastase) and β -lactamases[1].

    This guide provides an objective, data-driven comparison of 3-Benzyl-1-(benzyloxy)azetidin-2-one against standard alternative inhibitors, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for your assay development.

    Mechanistic Causality: The N-Benzyloxy Advantage

    The efficacy of 3-Benzyl-1-(benzyloxy)azetidin-2-one is entirely dictated by its unique structural architecture. Unlike competitive inhibitors that rely solely on non-covalent interactions within the active site, N-benzyloxy-substituted β -lactams function as mechanism-based (suicide) inhibitors [2].

    The Causality of Inhibition:

    • Recognition: The 3-benzyl moiety directs the molecule into the hydrophobic S1 specificity pocket of the target enzyme (e.g., elastase or specific β -lactamases).

    • Acylation: The catalytic serine hydroxyl of the enzyme executes a nucleophilic attack on the highly strained carbonyl carbon of the azetidin-2-one ring.

    • Irreversible Trapping: In standard β -lactams, the resulting acyl-enzyme intermediate can sometimes be slowly hydrolyzed (deacylated), restoring enzyme activity. However, the N-benzyloxy group features a weak N–O bond. Upon ring opening, the benzyloxy group is expelled as a leaving group. This secondary chemical event fundamentally alters the acyl-enzyme complex, rendering it highly resistant to deacylation and permanently inactivating the enzyme[1]. Furthermore, azetidin-2-one derivatives have also demonstrated cross-class efficacy, acting as inhibitors for certain cysteine proteases[3].

    Mechanism E Free Enzyme (Ser-OH) MC Michaelis Complex (E·I) E->MC Association (k1) I 3-Benzyl-1-(benzyloxy) azetidin-2-one I->MC Association (k1) MC->E Dissociation (k-1) AE Acyl-Enzyme Intermediate MC->AE Nucleophilic Attack (k2) EI Irreversibly Inhibited Enzyme AE->EI N-O Cleavage LG Benzyloxy Leaving Group AE->LG Expulsion

    Covalent inhibition pathway of N-benzyloxy-azetidin-2-ones via acyl-enzyme intermediate formation.

    Comparative Efficacy Profile

    To contextualize the performance of 3-Benzyl-1-(benzyloxy)azetidin-2-one, we must compare it against standard inhibitors utilized in serine protease and β -lactamase assays.

    InhibitorPrimary Target ClassMechanism of Action IC50​ / Ki​ RangeReversibility
    3-Benzyl-1-(benzyloxy)azetidin-2-one Serine Proteases / β -LactamasesMechanism-based covalent (Acylation + Expulsion)Low μM Irreversible
    PMSF Serine ProteasesNon-specific covalent (Sulfonylation)Mid μM Irreversible
    Clavulanic Acid Class A β -LactamasesMechanism-based covalent (Suicide)Low nM Irreversible
    Sivelestat Human Leukocyte ElastaseCompetitive, Non-covalentLow nM Reversible

    Key Takeaway: While Sivelestat offers higher initial potency ( nM range) for elastase, it is reversible. 3-Benzyl-1-(benzyloxy)azetidin-2-one provides absolute, irreversible target silencing, making it superior for structural biology studies (e.g., X-ray crystallography of the inhibited complex) or prolonged cellular assays where inhibitor washout is a concern.

    Self-Validating Experimental Protocols

    To rigorously evaluate the efficacy of 3-Benzyl-1-(benzyloxy)azetidin-2-one, standard IC50​ assays are insufficient because the inhibition is time-dependent. The following protocols are designed as self-validating systems to confirm both the kinetic efficiency and the covalent nature of the compound.

    Protocol A: Time-Dependent Inhibition Kinetics ( kinact​/KI​ Determination)

    Causality: Because covalent bond formation takes time, the apparent potency of the inhibitor will increase with prolonged incubation. Measuring the pseudo-first-order rate constant ( kobs​ ) at varying inhibitor concentrations isolates the initial binding affinity ( KI​ ) from the chemical inactivation rate ( kinact​ ).

    • Preparation: Prepare a 100x stock of 3-Benzyl-1-(benzyloxy)azetidin-2-one in anhydrous DMSO. Dilute into assay buffer to create a concentration gradient (e.g., 0.5x to 10x the estimated IC50​ ).

    • Pre-incubation: Mix the target enzyme (e.g., 10 nM final) with the inhibitor gradient at 25°C.

    • Aliquot Quenching: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 10 μL aliquot of the enzyme-inhibitor mixture.

    • Measurement: Immediately inject the aliquot into 90 μL of a saturating substrate solution (e.g., a fluorogenic peptide at 10x Km​ ). Self-Validation: The high substrate concentration outcompetes any remaining free inhibitor, ensuring that the measured velocity strictly reflects the amount of enzyme that was covalently inactivated during the pre-incubation phase.

    • Data Analysis: Plot ln(residual velocity) versus time to determine kobs​ for each concentration. A secondary plot of 1/kobs​ versus 1/[Inhibitor] will yield a straight line where the y-intercept is 1/kinact​ and the x-intercept is −1/KI​ .

    Protocol B: Dialysis Reversibility Assay

    Causality: If 3-Benzyl-1-(benzyloxy)azetidin-2-one operates via the proposed benzyloxy-expulsion mechanism, the enzyme is permanently modified. Extensive dialysis will remove free inhibitor but cannot break the covalent acyl-enzyme bond. This self-validates the mechanism against "tight-binding" reversible alternatives.

    • Inhibition Phase: Incubate the target enzyme with a concentration of 3-Benzyl-1-(benzyloxy)azetidin-2-one equal to 10x its IC50​ for 60 minutes to ensure >95% inhibition. Prepare a parallel vehicle-control (DMSO only).

    • Dialysis: Transfer the inhibited enzyme and the control into separate 10 kDa MWCO (Molecular Weight Cut-Off) dialysis cassettes.

    • Buffer Exchange: Submerge the cassettes in a 1000-fold volume of assay buffer at 4°C. Stir continuously. Replace the buffer at 4 hours, 8 hours, and 24 hours. Self-Validation: The massive concentration gradient forces all non-covalently bound molecules out of the cassette.

    • Activity Recovery Assay: Extract the enzymes from the cassettes and measure their activity using the standard substrate assay.

    • Interpretation: If the inhibitor is covalent, the dialyzed sample will remain <5% active compared to the dialyzed vehicle-control. If activity returns to >80%, the inhibitor is reversible, falsifying the covalent hypothesis.

    References

    • Novel and Recent Synthesis and Applications of β-Lactams. National Center for Biotechnology Information (PMC).1

    • METALLIC ACETATE OXIDATIONS OF SUBSTITUTED HYDRAZONES OF ACETOACETANILIDES AND THEIR CONVERSION TO (3-LACTAMS. Dublin City University (DCU) Archives. 2

    • 3-acylamino-azetidin-2-one as a novel class of cysteine protease inhibitors. ResearchGate.3

    Sources

    Safety & Regulatory Compliance

    Safety

    3-Benzyl-1-(benzyloxy)azetidin-2-one proper disposal procedures

    Operational Guide: Proper Deactivation and Disposal of 3-Benzyl-1-(benzyloxy)azetidin-2-one Operational Philosophy: Beyond Standard Disposal When handling complex pharmaceutical intermediates like 3-Benzyl-1-(benzyloxy)a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Guide: Proper Deactivation and Disposal of 3-Benzyl-1-(benzyloxy)azetidin-2-one

    Operational Philosophy: Beyond Standard Disposal

    When handling complex pharmaceutical intermediates like 3-Benzyl-1-(benzyloxy)azetidin-2-one, standard "pour and incinerate" protocols are insufficient. This compound features a highly strained azetidin-2-one (β-lactam) core flanked by lipophilic benzyl and benzyloxy groups. If intact β-lactam rings enter the environment, they can exert selective pressure on microbial populations, accelerating antimicrobial resistance (AMR)[1]. Therefore, our protocol mandates in-lab chemical deactivation prior to logistical disposal, ensuring the molecule is biologically inert before it ever leaves your facility.

    Chemical Profile & Causality of Hazards

    • The Azetidin-2-one Core: This 4-membered cyclic amide is the foundational pharmacophore of all β-lactam antibiotics. It is highly reactive toward nucleophiles (such as serine residues in bacterial enzymes)[2]. We exploit this exact vulnerability by using hydroxide ions to force a ring-opening hydrolysis, permanently deactivating the molecule.

    • Lipophilic Substituents: The 3-benzyl and 1-benzyloxy groups render this specific molecule highly insoluble in water. Attempting to hydrolyze this compound in purely aqueous base will result in unreacted micro-suspensions. A co-solvent system is mandatory to ensure homogenous degradation.

    Workflow Visualization

    G A 1. Waste Collection (Lipophilic β-Lactam) B 2. Dissolution (Methanol Co-solvent) A->B Overcome insolubility C 3. Base Hydrolysis (1M NaOH, 12h) B->C Nucleophilic attack D 4. Neutralization (1M HCl to pH 7) C->D Ring cleaved (Inactive) E 5. Final Disposal (Incineration) D->E Safe for transport

    Workflow for the chemical deactivation and disposal of 3-Benzyl-1-(benzyloxy)azetidin-2-one.

    Self-Validating Disposal Protocol

    This protocol transforms the hazardous intermediate into a stable, linear β-amino acid derivative, followed by analytical verification and safe logistical disposal.

    Step 1: Homogenous Dissolution

    • Action: Dissolve the accumulated 3-Benzyl-1-(benzyloxy)azetidin-2-one waste in a minimal volume of Methanol (MeOH) or Ethanol (EtOH).

    • Causality: The bulky aromatic rings prevent aqueous solvation. The alcohol acts as a bridging co-solvent, ensuring that the subsequent aqueous base can physically interact with every molecule of the waste, preventing localized pockets of unreacted material.

    Step 2: Alkaline Hydrolysis (Ring Cleavage)

    • Action: Add an equal volume of 1 M Sodium Hydroxide (NaOH) to the methanolic waste solution. Stir vigorously at ambient temperature for 12 hours (overnight).

    • Causality: The hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the azetidin-2-one ring. This relieves the severe steric strain of the 4-membered ring, irreversibly cleaving it to yield an antibiotically inactive product[3].

    Step 3: Protocol Validation (The Self-Validating Step)

    • Action: Before proceeding, verify ring cleavage using Mass Spectrometry (MS) or Thin-Layer Chromatography (TLC).

    • Causality: A robust laboratory safety system requires proof of destruction. In MS, successful hydrolysis is confirmed by a mass shift of +18 Da (the exact mass of the added water molecule across the cleaved lactam ring)[4]. If the +18 Da shifted peak is dominant and the parent mass is absent, the destruction is validated.

    Step 4: Neutralization

    • Action: Slowly titrate the solution with 1 M Hydrochloric Acid (HCl) under continuous stirring until universal indicator paper confirms a pH of 7.0.

    • Causality: Highly alkaline waste cannot be legally or safely transported. Neutralization prevents exothermic reactions or gas evolution when this mixture is combined with other laboratory effluents in the final holding drum.

    Step 5: Logistical Transfer & Incineration

    • Action: Transfer the neutralized, deactivated mixture to a chemically compatible, clearly labeled "Halogen-Free Organic/Aqueous Waste" container. Contact a licensed professional waste disposal service to transport the material for chemical incineration equipped with an afterburner and scrubber[5].

    • Causality: While the biological threat (the β-lactam ring) is destroyed, the remaining organic skeleton must be thermally oxidized at >850°C to prevent any secondary environmental contamination[5].

    Quantitative Operational Parameters

    ParameterValue / ReagentCausality / Operational Purpose
    Target Compound 3-Benzyl-1-(benzyloxy)azetidin-2-oneContains a strained β-lactam ring; poses environmental AMR risks if released intact.
    Co-solvent Methanol (MeOH)Overcomes the high lipophilicity of the benzyl/benzyloxy groups for a homogenous reaction.
    Hydrolysis Agent 1 M Sodium Hydroxide (NaOH)Provides the nucleophile (OH⁻) required to irreversibly cleave the azetidin-2-one ring.
    Reaction Time 12 hours (Ambient Temp)Ensures quantitative (>99%) degradation of the pharmacophore.
    Validation Metric +18 Da Mass Shift (via MS)Confirms the addition of H₂O across the cleaved lactam ring.
    Neutralization 1 M Hydrochloric Acid (HCl)Stabilizes the effluent to pH 7.0 prior to final waste consolidation.
    Final Disposal Chemical IncineratorComplete thermal destruction of the remaining organic degradation products.

    Safety & Emergency Response

    • Personal Protective Equipment (PPE): Azetidin-2-ones can cause severe skin irritation and serious eye damage[5][6]. Operators must wear a face shield, safety glasses (NIOSH/EN 166 approved), and chemically resistant gloves[5].

    • Spill Containment: If a spill occurs prior to deactivation, do not sweep dry (avoid dust formation). Vacuum or absorb with an inert material (e.g., diatomite) and place into a suitable closed container[6][7]. Decontaminate the spill surface by scrubbing with alcohol, followed by the base hydrolysis protocol outlined above[7].

    References

    • [5] ChemicalBook. (2025). 2-Azetidinone - Safety Data Sheet. Source: chemicalbook.com.5

    • [6] AK Scientific, Inc. Safety Data Sheet: Azetidin-2-one derivatives. Source: aksci.com. 6

    • [7] ChemScene. (2025). Safety Data Sheet: 4-(Phenylsulfonyl)azetidin-2-one. Source: chemscene.com. 7

    • [3] MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Source: mdpi.com. 3

    • [4] Nature Portfolio / PMC. (2025). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Source: nih.gov. 4

    • [1] ResearchGate. (2025). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. Source: researchgate.net.1

    • [2] Frontiers. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Source: frontiersin.org. 2

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-Benzyl-1-(benzyloxy)azetidin-2-one
    Reactant of Route 2
    Reactant of Route 2
    3-Benzyl-1-(benzyloxy)azetidin-2-one
    © Copyright 2026 BenchChem. All Rights Reserved.